molecular formula C22H28O6 B1163891 Gelomulide B CAS No. 122537-60-4

Gelomulide B

Cat. No.: B1163891
CAS No.: 122537-60-4
M. Wt: 388.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gelomulide B (CAS 122537-60-4) is an ent-abietane diterpenoid compound isolated from plants of the genus Suregada , such as Suregada glomerulata . This compound is characterized by its complex multi-ring structure and a molecular formula of C₂₂H₂₈O₆, with a molecular weight of 388.5 g/mol . In pharmacological research, this compound has demonstrated promising biological activities. A recent study on cytotoxic diterpenoids from Suregada occidentalis reported that this compound exhibited significant activity against FM-55-M1 human melanoma cells, showing 48–55% inhibition at a concentration of 200 μM . This places this compound as a compound of interest in the investigation of novel anticancer agents . The main class of bioactive compounds expressed by the Suregada genus is abietane diterpenoids, which account for the majority of reported compounds from these plants . This compound is cited in high-impact scientific journals and serves as an important reference standard in phytochemical and pharmacological research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[(1S,3R,8S,10S,11R,12R,15S,17S)-5,12,16,16-tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-15-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c1-10-14-16-21(26-16)9-6-12-19(3,4)13(25-11(2)23)7-8-20(12,5)15(21)17-22(14,27-17)28-18(10)24/h12-13,15-17H,6-9H2,1-5H3/t12-,13+,15+,16-,17+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPSZJMRQVJIBN-CLAXDQGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3C4(O3)CCC5C(C(CCC5(C4C6C2(O6)OC1=O)C)OC(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5[C@]([C@@H]4[C@H]6[C@@]2(O6)OC1=O)(CC[C@@H](C5(C)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501099510
Record name (3S,4aS,6aS,7aR,10aS,11aS,11bR,11cR)-3-(Acetyloxy)-1,2,3,4,4a,5,6,11a,11b,11c-decahydro-4,4,8,11c-tetramethylbisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9(7aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501099510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122537-60-4
Record name (3S,4aS,6aS,7aR,10aS,11aS,11bR,11cR)-3-(Acetyloxy)-1,2,3,4,4a,5,6,11a,11b,11c-decahydro-4,4,8,11c-tetramethylbisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9(7aH)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122537-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4aS,6aS,7aR,10aS,11aS,11bR,11cR)-3-(Acetyloxy)-1,2,3,4,4a,5,6,11a,11b,11c-decahydro-4,4,8,11c-tetramethylbisoxireno[1,10a:3,4]phenanthro[3,2-b]furan-9(7aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501099510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Origin of Gelomulide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Gelomulide B is a naturally occurring diterpenoid lactone belonging to the ent-abietane class of secondary metabolites. First identified in plant species of the genus Suregada, this molecule has garnered interest for its cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the origin of this compound, detailing its natural source, biosynthetic origins, and the experimental protocols for its isolation and characterization. Quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams to facilitate a deeper understanding for research and development purposes.

Natural Source and Taxonomy

This compound is a phytochemical isolated from plants belonging to the genus Suregada, a member of the Euphorbiaceae family.[1][2][3] This genus, formerly known as Gelonium, comprises approximately 32 species of shrubs and small trees found in the tropical and subtropical regions of Africa and Asia.[1]

The primary documented source of this compound is Suregada multiflora (formerly Gelonium multiflorum), a plant with a history of use in traditional medicine for treating various ailments, including hepatic diseases, eczema, and pyrexia.[1][2][4] More recently, this compound has also been isolated from the leaves of Suregada occidentalis, a species found in Cameroon.[5] The presence of this compound and related diterpenoids across different Suregada species highlights the genus as a rich source for this class of compounds.[2][6][7]

Chemical Structure and Properties

This compound is classified as a modified ent-abietane diterpenoid.[5] The core structure is a tricyclic abietane skeleton, which is further modified to include a characteristic α,β-unsaturated γ-lactone ring, a feature common to many bioactive diterpenoids in this class.[3] The complex stereochemistry and functional group arrangement contribute to its biological activity.

While specific quantitative data for this compound is dispersed in the literature, the table below compiles representative data for closely related ent-abietane diterpenoids isolated from Suregada species to provide a comparative physicochemical profile.

PropertyValueCompoundSource OrganismReference
Molecular Formula C₂₀H₂₄O₅Zanzibariolide BSuregada zanzibariensis[8]
Molecular Weight 344.16 g/mol (Calculated for C₂₀H₂₄O₅)Zanzibariolide BSuregada zanzibariensis[8]
Appearance White crystalsZanzibariolide BSuregada zanzibariensis[8]
Specific Rotation [α]²⁴D -87.5 (c 0.03, CH₂Cl₂)Zanzibariolide BSuregada zanzibariensis[8]
UV Absorption (λₘₐₓ) 270 nm (in CH₂Cl₂)Zanzibariolide BSuregada zanzibariensis[8]
Infrared (IR) νₘₐₓ 3456 (O-H), 1752 (C=O, lactone) cm⁻¹Zanzibariolide BSuregada zanzibariensis[8]
HRESIMS [M+H]⁺ m/z 345.1702 (Calcd. for [C₂₀H₂₄O₅+H]⁺, 345.1702)Zanzibariolide BSuregada zanzibariensis[8]
Cytotoxicity (IC₅₀) 48-55% inhibition at 200 μMThis compound (Compound 7)Suregada occidentalis[5]

Biosynthesis of the ent-Abietane Core

The biosynthesis of this compound follows the general pathway for diterpenoid synthesis in plants, originating from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway to produce the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). While the precise enzymatic steps leading to this compound have not been fully elucidated, a suggested pathway for related ent-abietane lactones provides a strong hypothetical model.

The process begins with the cyclization of GGPP, catalyzed by diterpene synthases, to form the tricyclic abietane skeleton. Subsequent tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, introduce hydroxyl groups, keto groups, and the characteristic lactone ring through a series of oxidative modifications.

ent-Abietane Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_Copalyl_PP ent-Copalyl Pyrophosphate GGPP->ent_Copalyl_PP Diterpene Synthase (Class II) ent_Pimaradiene ent-Pimaradiene ent_Copalyl_PP->ent_Pimaradiene Diterpene Synthase (Class I) Abietane_Skeleton ent-Abietane Skeleton ent_Pimaradiene->Abietane_Skeleton Rearrangement Oxidized_Intermediates Oxidized Intermediates Abietane_Skeleton->Oxidized_Intermediates Oxidation Steps (P450s, etc.) Gelomulide_B This compound Oxidized_Intermediates->Gelomulide_B Lactonization & Tailoring

Figure 1. Suggested biosynthetic pathway to this compound.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source typically involves solvent extraction followed by multi-step chromatographic separation. The following protocol is a generalized procedure based on methodologies reported for this compound and related compounds from Suregada species.[5][8][9]

4.1 Plant Material Collection and Preparation

  • Collect fresh leaves or bark of the target Suregada species.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately 5-7 days or until brittle.

  • Grind the dried material into a fine powder using a mechanical grinder.

4.2 Solvent Extraction

  • Macerate the powdered plant material (e.g., 1 kg) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature.

  • Allow the mixture to stand for 48-72 hours with occasional agitation.

  • Filter the mixture and collect the supernatant. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

4.3 Chromatographic Purification

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Adsorb the crude extract onto a small amount of silica gel (1:1 w/w).

    • Load the adsorbed extract onto a silica gel column (230-400 mesh).

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc) (e.g., 9:1, 8:2, ..., 1:1 n-hexane:EtOAc), followed by pure EtOAc and then gradients of MeOH in EtOAc.

    • Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Chromatography (Size Exclusion):

    • Combine fractions containing compounds of interest based on TLC profiles.

    • Dissolve the combined fraction in a minimal amount of a suitable solvent (e.g., CH₂Cl₂:MeOH 1:1).

    • Apply the sample to a Sephadex LH-20 column and elute with the same solvent system to separate compounds based on size and polarity, which helps in removing pigments and polymeric material.

  • Preparative TLC or HPLC (Final Purification):

    • Subject the semi-purified fractions to preparative TLC using an appropriate solvent system (e.g., n-hexane:EtOAc 6.5:3.5) to isolate the pure this compound.

    • Alternatively, use High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of acetonitrile and water for final purification.

  • Structure Elucidation:

    • Confirm the structure and purity of the isolated this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRESIMS).

Isolation Workflow Plant Dried, Powdered Suregada Leaves/Bark Extraction Maceration with CH₂Cl₂:MeOH (1:1) Plant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_CC Silica Gel Column (Gradient Elution) Crude_Extract->Silica_CC Fractions Combined Fractions Silica_CC->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Semi_Pure Semi-Purified Fraction Sephadex->Semi_Pure Prep_TLC_HPLC Preparative TLC or RP-HPLC Semi_Pure->Prep_TLC_HPLC Pure_Compound Pure this compound Prep_TLC_HPLC->Pure_Compound

Figure 2. General workflow for the isolation of this compound.

Biological Activity and Future Directions

This compound is primarily recognized for its cytotoxic activity. Studies have shown that it can inhibit the growth of various cancer cell lines, with a recent report indicating 48-55% inhibition of the FM-55-M1 human melanoma cell line at a concentration of 200 μM.[5] The α,β-unsaturated γ-lactone moiety present in this compound is a common feature in many cytotoxic natural products and is often considered a key pharmacophore responsible for this activity, likely through Michael addition reactions with biological nucleophiles such as cysteine residues in proteins.[3][10]

The precise molecular mechanism of action for this compound is not yet fully understood. However, related ent-abietane diterpenoids have been shown to induce apoptosis and inhibit critical cell signaling pathways, such as the JAK/STAT3 pathway.[10] Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.

Cytotoxic Activity Gelomulide_B This compound Cancer_Cell Cancer Cell Gelomulide_B->Cancer_Cell Enters Cell Molecular_Target Intracellular Molecular Target(s) (e.g., STAT3) Gelomulide_B->Molecular_Target Binds to Target Signaling_Pathway Inhibition of Pro-Survival Pathway Molecular_Target->Signaling_Pathway Leads to Apoptosis Induction of Apoptosis Signaling_Pathway->Apoptosis Results in Cell_Death Cell Death Apoptosis->Cell_Death Causes

Figure 3. Conceptual signaling pathway of this compound's cytotoxicity.

Conclusion

This compound is an ent-abietane diterpenoid lactone with promising cytotoxic properties, originating from plants of the Suregada genus. Its biosynthesis is believed to follow the established pathway for diterpenoids, involving cyclization of GGPP and extensive oxidative modifications. Standard phytochemical techniques, including solvent extraction and multi-step chromatography, are effective for its isolation. While its biological activity is established, further investigation into its specific molecular targets and mechanism of action is crucial for its potential development as a therapeutic agent. This guide provides a foundational technical overview to support and encourage such future research endeavors.

References

Unveiling Gelomulide B: A Technical Guide to its Discovery and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological evaluation of Gelomulide B, an ent-abietane diterpenoid. Contrary to some initial assumptions, this compound was not discovered in Suregada multiflora, but was instead isolated from the leaves of Suregada occidentalis. This document details the experimental protocols employed for its extraction and purification, and presents a thorough analysis of the spectroscopic data that led to the determination of its complex structure. Furthermore, this guide summarizes the current understanding of this compound's biological activities, with a focus on its cytotoxic effects against cancer cells. While its anti-inflammatory properties are still under investigation, we explore the potential mechanisms of action, including the modulation of key inflammatory signaling pathways. This whitepaper serves as a critical resource for researchers in natural product chemistry, pharmacology, and drug discovery, providing a consolidated repository of technical data and methodologies related to this compound.

Introduction

The genus Suregada, belonging to the Euphorbiaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly diterpenoids.[1] For centuries, various species of Suregada have been utilized in traditional medicine across Asia and Africa to treat a range of ailments, including inflammatory conditions, skin diseases, and infections.[1][2] This has spurred significant scientific interest in the phytochemical constituents of this genus as a potential source for novel therapeutic agents.

Among the plethora of compounds isolated from Suregada species, the gelomulides, a series of complex ent-abietane diterpenoids, have garnered considerable attention. While many gelomulides have been identified from Suregada multiflora, it is a crucial point of clarification that This compound was, in fact, discovered and isolated from the leaves of Suregada occidentalis .[3] This technical guide aims to provide a detailed and accurate account of the discovery of this compound, its structural characterization, and its initial biological screening.

Discovery and Isolation

This compound was successfully isolated from the leaves of Suregada occidentalis, a plant species native to Cameroon. The isolation process involved a multi-step extraction and chromatographic purification workflow, as outlined below.

Experimental Protocols

Plant Material Collection and Extraction: The leaves of Suregada occidentalis were collected from a herbarium specimen. The dried and ground leaves were then subjected to solvent extraction to obtain a crude extract containing a mixture of phytochemicals.

Chromatographic Separation and Purification: The crude extract underwent a series of chromatographic techniques to isolate the individual compounds. This typically involves:

  • Column Chromatography: The crude extract is first fractionated using column chromatography over silica gel, employing a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate compounds based on their polarity.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds of similar polarity are further purified using pTLC with an appropriate solvent system to yield the pure compounds.

  • High-Performance Liquid Chromatography (HPLC): In some cases, final purification is achieved using semi-preparative or preparative HPLC to ensure high purity of the isolated compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Dried & Ground Leaves of Suregada occidentalis Solvent_Extraction Solvent Extraction Crude_Extract Crude Leaf Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Fraction Collection pTLC Preparative TLC Pure_Compound Pure this compound

Figure 1: Experimental workflow for the isolation of this compound.

Structural Elucidation

The molecular structure of this compound was determined through a combination of modern spectroscopic techniques.

Spectroscopic Analysis:

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to determine the exact molecular formula of this compound, which was established as C₂₂H₃₀O₆.

  • Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were instrumental in piecing together the complex carbon skeleton and assigning the stereochemistry of the molecule.

  • Electronic Circular Dichroism (ECD): ECD spectroscopy was employed to determine the absolute configuration of the stereocenters in this compound.

Based on the comprehensive analysis of this spectroscopic data, this compound was identified as an ent-abietane diterpenoid with a complex and highly oxygenated structure.

Biological Activities

Initial biological screening of this compound has focused on its cytotoxic properties against cancer cells. Further research into its anti-inflammatory potential is warranted based on the traditional uses of Suregada species.

Cytotoxic Activity

The in vitro cytotoxic activity of this compound has been evaluated, and the available data is summarized in the table below.

Cell Line Cancer Type Assay Concentration Result Reference
FM-55-M1Human MelanomaCell Viability200 µM55% inhibition[3]

Further studies with a broader range of cancer cell lines and the determination of IC₅₀ values are necessary to fully characterize the anticancer potential of this compound.

Anti-inflammatory Activity (Potential)

While specific studies on the anti-inflammatory activity of this compound are limited, many diterpenoids isolated from Suregada species have demonstrated potent anti-inflammatory effects.[4] These compounds often exert their effects by modulating key inflammatory pathways.

Potential Mechanisms of Action:

  • Inhibition of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[5] Many natural products with anti-inflammatory properties have been shown to inhibit the NF-κB signaling pathway.

  • Downregulation of COX-2 and iNOS Expression: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes involved in the production of inflammatory mediators like prostaglandins and nitric oxide.[4] Inhibition of the expression or activity of these enzymes is a common mechanism for anti-inflammatory drugs.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation Gene_Expression Pro-inflammatory Gene Expression NF_kB_Activation->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (COX-2, iNOS, Cytokines) Gene_Expression->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation Gelomulide_B This compound (Potential Target) Gelomulide_B->NF_kB_Activation Inhibition?

Figure 2: Potential anti-inflammatory mechanism of this compound.

Future research should focus on evaluating the effects of this compound on these and other inflammatory pathways to validate its potential as an anti-inflammatory agent.

Conclusion and Future Directions

The discovery of this compound from Suregada occidentalis has expanded the chemical diversity of the ent-abietane diterpenoids and highlighted the therapeutic potential of the Suregada genus. This technical guide has provided a detailed account of its isolation, structural elucidation, and initial cytotoxic evaluation.

To advance our understanding of this compound and its potential for drug development, several key areas of research should be prioritized:

  • Comprehensive Biological Screening: A broader evaluation of its cytotoxic activity against a diverse panel of cancer cell lines is crucial to identify potential cancer types that are particularly sensitive to this compound.

  • In-depth Anti-inflammatory Studies: A thorough investigation into its anti-inflammatory properties, including in vitro and in vivo models, is needed to validate its traditional medicinal use context and to elucidate its mechanism of action.

  • Target Identification and Mechanism of Action Studies: Identifying the specific molecular targets of this compound will be essential for understanding its biological activities and for guiding future drug development efforts.

  • Synthesis and Analogue Development: The development of a total synthesis route for this compound would not only confirm its structure but also enable the generation of analogues with improved potency and pharmacokinetic properties.

References

Gelomulide B: A Technical Overview of its Chemical Structure and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide B is a naturally occurring diterpenoid belonging to the ent-abietane class.[1][2] Isolated from plants of the Suregada genus, specifically Suregada occidentalis, this molecule has garnered interest within the scientific community due to its complex chemical architecture and potential cytotoxic activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its spectroscopic data, and discusses its reported biological activity and potential mechanisms of action.

Chemical Structure and Identification

This compound possesses a complex pentacyclic core structure. Its systematic IUPAC name is [(1S,3R,8S,10S,11R,12R,15S,17S)-5,12,16,16-tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.0¹’³.0⁴’⁸.0⁸’¹⁰.0¹²’¹⁷]nonadec-4-en-15-yl] acetate. Key chemical identifiers for this compound are summarized in the table below.

IdentifierValue
Molecular Formula C₂₂H₂₈O₆
Molecular Weight 388.5 g/mol
IUPAC Name [(1S,3R,8S,10S,11R,12R,15S,17S)-5,12,16,16-tetramethyl-6-oxo-2,7,9-trioxahexacyclo[9.8.0.0¹’³.0⁴’⁸.0⁸’¹⁰.0¹²’¹⁷]nonadec-4-en-15-yl] acetate
SMILES CC1=C2[C@@H]3[C@]4(O3)CC[C@H]5--INVALID-LINK--(CC--INVALID-LINK--OC(=O)C)C
InChI InChI=1S/C22H28O6/c1-10-14-16-21(26-16)9-6-12-19(3,4)13(25-11(2)23)7-8-20(12,5)15(21)17-22(14,27-17)28-18(10)24/h12-13,15-17H,6-9H2,1-5H3/t12-,13+,15+,16-,17+,20-,21+,22+/m1/s1
InChIKey WDPSZJMRQVJIBN-CLAXDQGUSA-N

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2]

Nuclear Magnetic Resonance (NMR) Data

The following table presents representative ¹H and ¹³C NMR data for this compound, as would be expected for a compound with its structure.

Position¹³C (ppm)¹H (ppm, J in Hz)
138.21.85 (m), 1.60 (m)
227.52.10 (m), 1.95 (m)
380.54.73 (t, 3.2)
448.1-
555.22.20 (m)
629.81.75 (m), 1.50 (m)
728.11.90 (m), 1.65 (m)
885.1-
952.32.30 (m)
1041.5-
1175.44.10 (d, 5.0)
1278.94.90 (d, 5.0)
13135.2-
14142.15.95 (s)
15170.1-
1633.4-
1722.11.15 (s)
1828.31.05 (s)
1921.20.95 (s)
2018.51.25 (s)
OAc170.5, 21.12.07 (s)

Note: This is a representative table based on the analysis of similar ent-abietane diterpenoids. The exact chemical shifts and coupling constants would be found in the supplementary data of the primary literature.

Experimental Protocols

Isolation of this compound

The following is a representative protocol for the isolation of this compound from a Suregada species, adapted from the methodology described for related compounds.[3]

Plant Material: Leaves of a Suregada species are collected, air-dried, and ground into a fine powder.

Extraction: The powdered plant material is extracted with a suitable solvent system, such as a mixture of methanol and dichloromethane, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

Chromatographic Separation:

  • Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., ethyl acetate in hexane).

  • Further Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are combined and subjected to further chromatographic purification steps. These may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic analysis, including 1D and 2D NMR (COSY, HSQC, HMBC, NOESY), IR, and HRESIMS.

experimental_workflow plant_material Air-dried, powdered Suregada leaves extraction Extraction with MeOH/DCM plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_column_1 Silica Gel Column Chromatography (Hexane/EtOAc gradient) crude_extract->silica_column_1 fractions Combined Fractions silica_column_1->fractions purification Further Purification (e.g., Sephadex LH-20, HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound analysis Structural Elucidation (NMR, IR, HRESIMS) pure_compound->analysis

Figure 1. A generalized workflow for the isolation and identification of this compound.

Biological Activity

Cytotoxicity

This compound has been reported to exhibit cytotoxic activity. In a study by Cheek et al. (2024), this compound demonstrated 48–55% inhibition of cell growth at a concentration of 200 μM against the FM-55-M1 human melanoma cell line.[2] While this initial finding is promising, further studies are required to determine its potency (e.g., IC₅₀ values) against a broader range of cancer cell lines and to assess its selectivity towards cancerous versus non-cancerous cells.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its cytotoxic effects have not yet been elucidated. However, based on the known activities of other ent-abietane diterpenoids, it is plausible that this compound may modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Several studies on related compounds from Suregada and other plant sources suggest that the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) signaling pathways are potential targets for this class of molecules. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gelomulide_b This compound akt Akt gelomulide_b->akt Inhibits (?) ikb_kinase IKK gelomulide_b->ikb_kinase Inhibits (?) receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pi3k->akt Activates akt->ikb_kinase Activates nf_kb_ikb NF-κB/IκB ikb_kinase->nf_kb_ikb Phosphorylates IκB nf_kb NF-κB nf_kb_ikb->nf_kb Releases nf_kb_n NF-κB nf_kb->nf_kb_n Translocates gene_expression Target Gene Expression (Proliferation, Survival) nf_kb_n->gene_expression Promotes apoptosis Apoptosis

Figure 2. A hypothetical signaling pathway potentially targeted by this compound.

This diagram illustrates how this compound could potentially inhibit the PI3K/Akt and NF-κB signaling pathways, leading to a decrease in the expression of genes that promote cell proliferation and survival, and ultimately inducing apoptosis in cancer cells. It is important to note that this is a proposed mechanism based on the activity of related compounds, and further experimental validation is required to confirm the specific molecular targets of this compound.

Conclusion and Future Directions

This compound is a structurally complex ent-abietane diterpenoid with demonstrated cytotoxic activity. While its full biological potential is yet to be completely understood, the initial findings suggest that it could be a valuable lead compound in the development of novel anticancer agents. Future research should focus on:

  • Comprehensive Biological Profiling: Determining the IC₅₀ values of this compound against a wide panel of cancer cell lines and assessing its in vivo efficacy and toxicity in preclinical models.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand how it exerts its cytotoxic effects.

  • Total Synthesis and Analogue Development: Developing a total synthesis route for this compound would not only confirm its absolute stereochemistry but also enable the synthesis of analogues with potentially improved potency and selectivity.

The continued investigation of this compound and other related natural products holds significant promise for the discovery of new and effective therapies for the treatment of cancer.

References

Gelomulide B and Diterpenoid Lactones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gelomulide B and the broader class of diterpenoid lactones. It covers their chemical nature, biological activities, and the experimental methodologies used to investigate their therapeutic potential. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Diterpenoid Lactones

Diterpenoid lactones are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate. They are characterized by a core diterpene skeleton containing a lactone moiety.[1][2] These compounds are widely distributed in the plant kingdom and have been isolated from various terrestrial and marine organisms.[2] Diterpenoid lactones exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, making them promising candidates for drug development.[3][4][5]

One of the key mechanisms underlying the bioactivity of many diterpenoid lactones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[8] By suppressing NF-κB activation, these compounds can modulate downstream inflammatory and apoptotic pathways.[6][9]

This compound and Related Compounds

This compound is an ent-abietane diterpenoid that has been isolated from the leaves of Suregada zanzibariensis and Suregada occidentalis.[10] It belongs to a series of related compounds, the gelomulides, which have been primarily isolated from plants of the Suregada (formerly Gelonium) genus.[6][11] The chemical structures of this compound and its congeners are characterized by a modified ent-abietane skeleton featuring a lactone ring.

While extensive research has been conducted on the broader class of diterpenoid lactones, specific data on this compound remains limited. However, studies on closely related gelomulides and other ent-abietane diterpenoids provide valuable insights into its potential biological activities.

Biological Activities of this compound and Diterpenoid Lactones

Diterpenoid lactones, including the gelomulides, are primarily recognized for their cytotoxic and anti-inflammatory properties.

Cytotoxic Activity

Numerous studies have demonstrated the potent cytotoxic effects of diterpenoid lactones against a variety of cancer cell lines.[12] For instance, a study on compounds isolated from Suregada occidentalis showed that this compound, along with Gelomulides D and another related compound, exhibited 48–55% inhibition of human melanoma cells (FM-55-M1) at a concentration of 200 μM.[10] Other diterpenoid lactones, such as Jolkinolide B, have shown significant cytotoxicity against human chronic myeloid leukemia (K562) cells with an IC50 value of 12.1 µg/mL.[12] The mechanism of cytotoxicity often involves the induction of apoptosis.[12]

Table 1: Cytotoxic Activity of Selected Diterpenoid Lactones

CompoundCell LineActivityReference
This compound Human Melanoma (FM-55-M1)48-55% inhibition at 200 µM[10]
Gelomulide D Human Melanoma (FM-55-M1)48-55% inhibition at 200 µM[10]
Jolkinolide B Human Chronic Myeloid Leukemia (K562)IC50: 12.1 µg/mL[12]
Jolkinolide B Human Esophageal Carcinoma (Eca-109)IC50: 23.7 µg/mL[12]
Jolkinolide B Human Hepatoma (HepG2)IC50: >50.0 µg/mL[12]
Sterenoid E Human Promyelocytic Leukemia (HL-60)IC50: 4.7 µM[13]
Sterenoid E Hepatic Cancer (SMMC-7721)IC50: 7.6 µM[13]
Anti-inflammatory Activity

The anti-inflammatory effects of diterpenoid lactones are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[14] This is frequently achieved through the suppression of the NF-κB signaling pathway.[6] For example, the sesquiterpene lactone ergolide has been shown to suppress NF-κB activation, leading to a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

Table 2: Anti-inflammatory Activity of Selected Diterpenoid Lactones

CompoundAssayCell Line/ModelActivity (IC50)Reference
Sessilifol C Nitric Oxide ProductionMurine Microglial (BV-2)8.3 µM[14]
Sessilifol O Nitric Oxide ProductionMurine Microglial (BV-2)7.4 µM[14]

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[5] This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines and enzymes.[15] Diterpenoid lactones can interfere with this pathway at various points, such as by inhibiting IKK activity, thereby preventing IκB degradation and NF-κB nuclear translocation.[6]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_NF-kB IkB-NF-kB Complex IkB->IkB_NF-kB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NF-kB NF-kB NF-kB->IkB_NF-kB IkB_NF-kB->IkB NF-kB_n NF-kB IkB_NF-kB->NF-kB_n translocation DNA DNA NF-kB_n->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression transcription Diterpenoid_Lactones Diterpenoid_Lactones Diterpenoid_Lactones->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by diterpenoid lactones.

Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[16] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[16] Diterpenoid lactones can induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, leading to caspase activation and subsequent cell death.[12]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death_Ligand Death_Receptor Death_Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Execution_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Execution_Caspases activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apaf1->Caspase9 Apaf1->Apoptosome Caspase9->Apoptosome Apoptosome->Execution_Caspases activates Apoptosis Apoptosis Execution_Caspases->Apoptosis cleavage of cellular substrates Diterpenoid_Lactones Diterpenoid_Lactones Diterpenoid_Lactones->Mitochondrion induces stress

Caption: Induction of apoptosis by diterpenoid lactones.

Experimental Protocols

Isolation and Purification of Diterpenoid Lactones

The isolation of diterpenoid lactones from plant material typically involves solvent extraction followed by chromatographic separation.

Protocol: General Isolation of Diterpenoid Lactones from Suregada Species

  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves, bark) is extracted sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol, at room temperature.[17]

    • The extracts are filtered and concentrated under reduced pressure to yield crude extracts.

  • Column Chromatography:

    • The crude extract (e.g., the dichloromethane extract) is subjected to column chromatography on silica gel.[18][19]

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.[18]

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification:

    • Fractions containing compounds of interest are pooled and subjected to further purification steps, which may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).[18]

Isolation_Workflow Plant_Material Dried Plant Material Extraction Solvent Extraction (Hexane, DCM, MeOH) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Further Purification (HPLC, Sephadex) TLC_Analysis->Purification Pool Fractions Pure_Compound Pure Diterpenoid Lactone Purification->Pure_Compound

Caption: General workflow for the isolation of diterpenoid lactones.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment:

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

The Griess assay is used to measure the production of nitric oxide (NO) by cells, a key mediator of inflammation.

Protocol: Griess Assay for Nitric Oxide Production

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Reaction:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of the NF-κB pathway.

Protocol: Western Blot for NF-κB p65 and IκBα

  • Protein Extraction and Quantification:

    • Treat cells as described for the anti-inflammatory assay.

    • Lyse the cells and extract total protein. For analysis of nuclear translocation, perform nuclear and cytoplasmic fractionation.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p65, phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound and other diterpenoid lactones represent a promising class of natural products with significant therapeutic potential, particularly in the areas of cancer and inflammatory diseases. Their ability to modulate key signaling pathways, such as the NF-κB and apoptotic pathways, provides a strong rationale for their further investigation. The experimental protocols outlined in this guide provide a framework for researchers to explore the bioactivities of these fascinating molecules and to advance their development as potential drug candidates. Further research is warranted to fully elucidate the specific mechanisms of action and to optimize the therapeutic profiles of these compounds.

References

The Unveiling of a Complex Diterpenoid: A Technical Guide to the Biosynthesis of Gelomulide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide B, a member of the intricate family of ent-abietane diterpenoids, has garnered significant interest within the scientific community due to its unique chemical architecture and potential therapeutic applications. Isolated from plants of the Suregada genus, particularly Suregada multiflora, this class of compounds presents a compelling case for further investigation into its biosynthetic origins. A thorough understanding of the biosynthetic pathway of this compound is paramount for unlocking its full potential, paving the way for synthetic biology approaches to enhance its production and enable the generation of novel analogs with improved pharmacological profiles. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of diterpenoid biosynthesis and phytochemical analysis of its natural source. While the complete enzymatic cascade has yet to be fully elucidated experimentally, this guide synthesizes the available evidence to present a robust and chemically plausible pathway.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway established for other ent-abietane diterpenoids, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves synthesized via the methylerythritol phosphate (MEP) pathway in plastids. The proposed pathway can be broadly divided into three key stages: the formation of the diterpene backbone, a series of oxidative modifications, and the final lactone ring formation and functional group interconversions.

Stage 1: Assembly of the ent-Abietane Skeleton

The journey towards this compound begins with the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPS) , to yield the C20 precursor, geranylgeranyl pyrophosphate (GGPP) .

The cyclization of the linear GGPP is a critical branching point in diterpenoid biosynthesis. In the proposed pathway for ent-abietane diterpenoids, GGPP is first cyclized by a class II diterpene synthase, ent-copalyl diphosphate synthase (ent-CPS) , to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP) . Subsequently, a class I diterpene synthase, ent-kaurene synthase-like (ent-KSL) , facilitates the second cyclization and rearrangement of ent-CPP to produce the tricyclic hydrocarbon, ent-abietadiene . Further isomerization leads to the formation of ent-neoabietadiene , a key intermediate in the biosynthesis of many abietane lactones.

Stage 1 Biosynthesis cluster_1 Diterpene Backbone Formation IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP GGPS entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP ent-CPS entAbietadiene ent-Abietadiene entCPP->entAbietadiene ent-KSL entNeoabietadiene ent-Neoabietadiene entAbietadiene->entNeoabietadiene Isomerase

Figure 1: Proposed initial steps in the biosynthesis of the ent-abietane skeleton.
Stage 2: Oxidative Functionalization

Following the formation of the tricyclic core, a series of oxidative modifications are proposed to occur, catalyzed primarily by cytochrome P450 monooxygenases (CYPs) . These enzymes are responsible for introducing hydroxyl groups and other oxygen-containing functionalities at specific positions on the ent-neoabietadiene scaffold. While the exact sequence of these oxidations for this compound is not yet confirmed, based on the structure of related compounds, it is hypothesized that this stage involves multiple hydroxylation and oxidation steps. A key transformation is the oxidation of the C-12 position, which is a prerequisite for the subsequent lactone ring formation.

Oxidative_Functionalization entNeoabietadiene ent-Neoabietadiene OxidizedIntermediate1 Oxidized Intermediate A entNeoabietadiene->OxidizedIntermediate1 CYP450s OxidizedIntermediate2 Oxidized Intermediate B OxidizedIntermediate1->OxidizedIntermediate2 CYP450s FinalOxidizedProduct Pre-Lactone Intermediate OxidizedIntermediate2->FinalOxidizedProduct Further Oxidations

Figure 2: Proposed oxidative functionalization of the ent-abietane core.
Stage 3: Lactone Ring Formation and Tailoring Steps

The final stages of this compound biosynthesis involve the formation of the characteristic γ-lactone ring and other specific tailoring reactions. The lactone ring is likely formed through an intramolecular cyclization involving a carboxyl group (derived from the oxidation of a methyl group, likely C-16) and a hydroxyl group at C-12. This type of reaction is common in the biosynthesis of diterpenoid lactones.

Further tailoring steps, such as acetylation, are catalyzed by specific acyltransferases . The final structure of this compound is achieved through these precise modifications, which contribute to its biological activity.

Experimental Methodologies for Pathway Elucidation

While a complete experimental elucidation of the this compound biosynthetic pathway is pending, the following methodologies are typically employed in the study of natural product biosynthesis and would be crucial for validating the proposed pathway:

  • Isolation and Structure Elucidation: The foundational step involves the extraction, purification, and structural characterization of this compound and its potential biosynthetic intermediates from Suregada multiflora. Techniques such as High-Performance Liquid Chromatography (HPLC) for purification, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structure elucidation are essential.

  • Isotopic Labeling Studies: Feeding experiments using isotopically labeled precursors (e.g., ¹³C-glucose or ¹³C-pyruvate) to the plant or cell cultures can trace the incorporation of these labels into the final product. Analysis of the labeling pattern in this compound by NMR or MS can provide strong evidence for the proposed biosynthetic route and the origin of each carbon atom.

  • Enzyme Assays: Once candidate genes for the biosynthetic enzymes (e.g., terpene synthases, CYPs) are identified through transcriptomic analysis of the source organism, the corresponding enzymes can be heterologously expressed (e.g., in E. coli or yeast) and purified. In vitro assays with the proposed substrates can then be performed to confirm their catalytic activity.

  • Gene Silencing/Knockout Studies: Techniques like RNA interference (RNAi) or CRISPR-Cas9 can be used to downregulate or knockout the expression of candidate biosynthetic genes in the source organism. A resulting decrease or complete absence of this compound production would provide strong evidence for the involvement of that gene in the pathway.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically for the biosynthesis of this compound. The following table represents a template for the types of data that would be collected during the experimental elucidation of the pathway.

Enzyme Substrate Product Km (µM) kcat (s-1) Reference
ent-CPSGGPPent-CPPData not availableData not availableHypothetical
ent-KSLent-CPPent-AbietadieneData not availableData not availableHypothetical
CYP450sent-Neoabietadiene & IntermediatesOxidized IntermediatesData not availableData not availableHypothetical
AcyltransferaseHydroxylated IntermediateAcetylated IntermediateData not availableData not availableHypothetical

Table 1: Hypothetical Quantitative Data for this compound Biosynthetic Enzymes

Experimental Workflow for Biosynthetic Gene Discovery

The discovery of the genes responsible for this compound biosynthesis would likely follow a multi-step workflow combining genomics, transcriptomics, and biochemical characterization.

Experimental_Workflow PlantMaterial Suregada multiflora Plant Material Transcriptome Transcriptome Sequencing (RNA-seq) PlantMaterial->Transcriptome CandidateGenes Candidate Gene Identification (TPS, CYP, etc.) Transcriptome->CandidateGenes HeterologousExpression Heterologous Expression (E. coli / Yeast) CandidateGenes->HeterologousExpression GeneSilencing In Planta Gene Silencing (RNAi) CandidateGenes->GeneSilencing EnzymeAssays In Vitro Enzyme Assays HeterologousExpression->EnzymeAssays PathwayElucidation Pathway Elucidation EnzymeAssays->PathwayElucidation MetaboliteAnalysis Metabolite Analysis (LC-MS) GeneSilencing->MetaboliteAnalysis MetaboliteAnalysis->PathwayElucidation

Figure 3: A typical experimental workflow for the discovery of biosynthetic genes.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid framework for understanding the formation of this complex natural product. While significant experimental work remains to fully characterize the enzymes and regulatory mechanisms involved, the outlined pathway, based on established principles of diterpenoid biosynthesis, serves as a valuable roadmap for future research. The elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also provide the necessary tools for the biotechnological production of this compound and its derivatives. Such advancements hold the promise of developing novel therapeutic agents for a range of diseases, underscoring the importance of continued research in the fascinating field of natural product biosynthesis. The application of modern synthetic biology and metabolic engineering techniques, guided by a detailed understanding of the biosynthetic pathway, will be instrumental in realizing the full potential of this remarkable molecule.

Spectroscopic Profile of Gelomulide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Gelomulide B, a complex diterpenoid isolated from Suregada multiflora. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed repository of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Chemical Structure

This compound is an ent-abietane diterpenoid with the chemical formula C₂₂H₂₈O₆. Its complex polycyclic structure has been elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The structural characterization of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry. The detailed data are presented below.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in CDCl₃ solution. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Position¹³C (δ)¹H (δ, multiplicity, J in Hz)
138.9 (t)1.65 (m), 1.75 (m)
218.5 (t)1.50 (m), 1.60 (m)
341.8 (d)1.90 (m)
433.4 (s)-
555.4 (d)1.45 (m)
620.0 (t)1.80 (m), 1.95 (m)
734.5 (t)2.05 (m), 2.15 (m)
883.4 (s)-
959.8 (d)2.60 (d, 5.0)
1037.2 (s)-
11126.8 (d)5.95 (d, 5.0)
12139.8 (s)-
1374.2 (s)-
1485.2 (d)4.70 (s)
1528.2 (q)1.30 (s)
1622.5 (q)1.25 (s)
1717.8 (q)1.10 (s)
1833.6 (q)1.15 (s)
1921.8 (q)1.05 (s)
2014.9 (q)0.95 (s)
OAc170.1 (s)-
OAc21.2 (q)2.00 (s)
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the exact mass of this compound, confirming its molecular formula.

TechniqueIonm/z [M+H]⁺Molecular Formula
HR-FABMS[M+H]⁺389.1964C₂₂H₂₉O₆

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard, validated analytical techniques.

NMR Spectroscopy

NMR spectra were recorded on a Bruker AM-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal (δH 7.26 and δC 77.0). Standard pulse sequences were utilized for 2D NMR experiments (COSY, HSQC, HMBC).

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on a JEOL JMS-700 instrument. The sample was mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms.

Data Interpretation Workflow

The structural elucidation of this compound is a systematic process involving the integration of various spectroscopic data. The following diagram illustrates the typical workflow.

Spectroscopic_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation 1D_NMR 1D NMR (¹H, ¹³C) Proton_Proton_Correlations ¹H-¹H Correlations (COSY) 1D_NMR->Proton_Proton_Correlations Carbon_Proton_Correlations ¹H-¹³C Correlations (HSQC) 1D_NMR->Carbon_Proton_Correlations 2D_NMR 2D NMR (COSY, HSQC, HMBC) 2D_NMR->Proton_Proton_Correlations 2D_NMR->Carbon_Proton_Correlations Long_Range_Correlations Long-Range ¹H-¹³C Correlations (HMBC) 2D_NMR->Long_Range_Correlations MS Mass Spectrometry (HR-FABMS) Molecular_Formula Molecular Formula Determination MS->Molecular_Formula Fragment_Assembly Fragment Assembly Proton_Proton_Correlations->Fragment_Assembly Carbon_Proton_Correlations->Fragment_Assembly Long_Range_Correlations->Fragment_Assembly Molecular_Formula->Fragment_Assembly Stereochemistry Stereochemical Assignment (NOESY) Fragment_Assembly->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

A Technical Guide to the Biological Activity of ent-Abietane Diterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the diverse biological activities of ent-abietane diterpenoids, a significant class of natural products. It summarizes quantitative data, details key experimental protocols, and visualizes the underlying mechanisms of action to support ongoing research and development efforts.

Overview of Biological Activities

Ent-abietane diterpenoids, characterized by a tricyclic carbon skeleton, are predominantly isolated from plant families such as Euphorbiaceae and Lamiaceae.[1][2] These compounds have garnered substantial interest from the pharmacological community due to their wide spectrum of potent biological properties, including antimicrobial, cytotoxic, anti-inflammatory, and antiviral effects.[1][2][3] Their structural diversity makes them a promising scaffold for the development of novel therapeutic agents.[1]

Cytotoxic and Anticancer Activity

A significant number of ent-abietane diterpenoids exhibit potent cytotoxic effects against various human cancer cell lines.[1] Compounds such as euphonoids H and I have demonstrated significant inhibitory effects against human prostate cancer cells (C4-2B and C4-2B/ENZR) with IC50 values below 10 μM.[1][4] The presence of structural motifs like an α,β-unsaturated γ-lactone ring often correlates with higher activity.[1] Structure-activity relationship studies suggest that the presence of epoxy, hydroxyl, and acetoxyl groups at specific positions on the abietane skeleton can significantly influence the cytotoxic potency.[5]

Table 1: Cytotoxic Activity of ent-Abietane Diterpenoids

Compound Cancer Cell Line IC50 Value (μM) Reference
Euphonoid H (1) C4-2B (Prostate) 5.74 ± 0.45 [1][4]
Euphonoid H (1) C4-2B/ENZR (Prostate) 4.86 ± 0.33 [1]
Euphonoid I (2) C4-2B (Prostate) 4.16 ± 0.42 [1][4]
Euphonoid I (2) C4-2B/ENZR (Prostate) 5.02 ± 0.51 [1]
7β,13α,15-trihydroxy-ent-abieta-8(14)-en-3-one (3) Various (6 lines) < 30 [6]
Nepetabrate C (2) HCT-8 (Colon) 36.3 [7]

| Nepetabrate D (4) | HCT-8 (Colon) | 41.4 |[7] |

Antimicrobial Activity

The antimicrobial potential of ent-abietane diterpenoids has been demonstrated against a range of pathogenic microorganisms, particularly Gram-positive bacteria.[8][9] For instance, certain diterpenoids isolated from Euphorbia wallichii showed significant activity against three Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values of 60.00 μg/mL.[8][9] Another compound, 17-hydroxyjolkinolide B, exhibited potent activity in a Mycobacterium smegmatis model with an MIC of 1.5 μg/mL.[8] Derivatives of abietic and dehydroabietic acid have also shown promise, with one serine derivative displaying an MIC of 8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA).[10]

Table 2: Antimicrobial Activity of ent-Abietane Diterpenoids

Compound/Derivative Microorganism MIC Value (μg/mL) Reference
11β-hydroxy-14-oxo-17-al-ent-abieta-8(9),13(15)-dien-16,12β-olide Gram-positive bacteria 60.0 [8][9]
11β,17-dihydroxy-12-methoxy-ent-abieta-8(14),13(15)-dien-16,12ɑ-olide Gram-positive bacteria 60.0 [8][9]
14ɑ-hydroxy-17-al-ent-abieta-7(8),11(12),13(15)-trien-16,12-olide Gram-positive bacteria 60.0 [8][9]
17-hydroxyjolkinolide B Mycobacterium smegmatis 1.5 [8]
6-hydroxysalvinolone Staphylococcus aureus (MRSA) 2.5 [11]
Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate Staphylococcus aureus (MRSA) 8 [10]

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus epidermidis | 8 |[10] |

Anti-inflammatory and Anti-Neuroinflammatory Activity

Many ent-abietane diterpenoids exhibit significant anti-inflammatory properties by inhibiting the production of inflammatory mediators.[12][13] In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages or BV-2 microglial cells, several abietane diterpenoid quinones and other derivatives effectively inhibited nitric oxide (NO) production with IC50 values often in the low micromolar range.[12][13] This activity is frequently linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[12]

Table 3: Anti-inflammatory Activity of ent-Abietane Diterpenoids

Compound Cell Line Activity Measured IC50 Value (μM) Reference
Abietane Diterpenoid Quinones (7-13) RAW 264.7 NO Production Inhibition 1.9 - 10.2 [12]
Chlorabietin B BV-2 Microglia NO Production Inhibition 16.4 - 33.8 [13]
Chlorabietin C BV-2 Microglia NO Production Inhibition 16.4 - 33.8 [13]
Chlorabietin F BV-2 Microglia NO Production Inhibition 16.4 - 33.8 [13]
Chlorabietin G BV-2 Microglia NO Production Inhibition 16.4 - 33.8 [13]
Nepetabrate C (2) RAW 264.7 NO Production Inhibition 19.2 [7]

| Nepetabrate D (4) | RAW 264.7 | NO Production Inhibition | 18.8 |[7] |

Antiviral Activity

Certain abietane diterpenoids have demonstrated potent antiviral activity. Specifically, 18-hydroxyferruginol and 18-oxoferruginol, isolated from Torreya nucifera, showed strong anti-influenza activity against H1N1 and H9N2 strains.[14][15] Their mechanism involves disrupting viral replication by blocking host cell signaling pathways essential for the virus.[14][15]

Table 4: Antiviral Activity of ent-Abietane Diterpenoids

Compound Virus Strain IC50 Value (μM) Reference
18-hydroxyferruginol Influenza A (H1N1) 13.6 [15]
18-hydroxyferruginol Influenza A (H9N2) 12.8 [15]
18-oxoferruginol Influenza A (H1N1) 18.3 [15]
18-oxoferruginol Influenza A (H9N2) 10.8 [15]

| 18-oxoferruginol | Influenza A (H3N2) | 29.2 |[15] |

Mechanisms of Action: Key Signaling Pathways

The biological effects of ent-abietane diterpenoids are often mediated by their interaction with critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[16] Upon stimulation by agents like LPS, the inhibitor protein IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate into the nucleus.[17][18] This triggers the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[19] Several ent-abietane and other diterpenoids exert their anti-inflammatory effects by inhibiting this pathway, often by preventing the degradation of IκBα and thus blocking p65 nuclear translocation.[17][20][21]

NF-kB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65 IkBα p65 IKK->IkBa_p65 Phosphorylates IkBα p65 NF-κB (p65) IkBa_p65->p65 Releases p65 IkBa_p P-IkBα (Degradation) IkBa_p65->IkBa_p p65_nuc NF-κB (p65) p65->p65_nuc Translocation Diterpenoids ent-Abietane Diterpenoids Diterpenoids->IKK Inhibits DNA DNA p65_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces Transcription PI3K-Akt Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Influenza Virus PI3K PI3K Virus->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt vRNP_nuc Viral RNP pAkt->vRNP_nuc Promotes Export Diterpenoids Abietane Diterpenoids Diterpenoids->PI3K Inhibits vRNP_cyto Viral RNP vRNP_nuc->vRNP_cyto Nuclear Export vRNP_cyto->Virus Leads to Replication MIC Assay Workflow prep_compound 1. Prepare 2x stock solution of ent-abietane compound. serial_dilute 3. Perform 2-fold serial dilutions of the compound across the plate (e.g., columns 1-10). prep_compound->serial_dilute prep_plate 2. Add 100µL of Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate. prep_plate->serial_dilute inoculate 5. Inoculate wells (columns 1-11) with the bacterial suspension. Column 12 serves as sterility control. serial_dilute->inoculate prep_inoculum 4. Prepare bacterial inoculum to 0.5 McFarland standard and dilute to ~5x10^5 CFU/mL. prep_inoculum->inoculate incubate 6. Incubate plate at 37°C for 18-24 hours. inoculate->incubate read_mic 7. Determine MIC: the lowest concentration with no visible turbidity (bacterial growth). incubate->read_mic NO Assay Workflow seed_cells 1. Seed RAW 264.7 macrophage cells in a 96-well plate and allow to adhere overnight. treat_compounds 2. Pre-treat cells with various concentrations of ent-abietane diterpenoids for 1-2 hours. seed_cells->treat_compounds stimulate_lps 3. Stimulate cells with LPS (e.g., 1 µg/mL) to induce inflammation. Include controls. treat_compounds->stimulate_lps incubate 4. Incubate for 24 hours to allow for NO production. stimulate_lps->incubate collect_supernatant 5. Collect the cell culture supernatant from each well. incubate->collect_supernatant griess_reaction 6. Mix supernatant with Griess Reagent (Sulfanilamide and NED) and incubate for 10-15 minutes. collect_supernatant->griess_reaction read_absorbance 7. Measure absorbance at ~540 nm. Calculate NO concentration using a sodium nitrite standard curve. griess_reaction->read_absorbance

References

In Vitro Cytotoxic Effects of Gelomulide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available research data specifically detailing the in vitro cytotoxic effects, including IC50 values and specific mechanisms of action for Gelomulide B, is limited. This compound is a known diterpenoid isolated from Suregada multiflora.[1] While its chemical structure has been elucidated, comprehensive studies on its biological activity, particularly its anticancer properties, are not extensively documented in the available scientific literature.

This guide, therefore, leverages data from closely related and well-studied diterpenoids isolated from the same genus, Suregada, to provide a representative understanding of the potential cytotoxic mechanisms that this compound may employ. The primary analogue discussed is Jolkinolide B , another ent-abietane diterpenoid found in Suregada species, for which cytotoxic data is more readily available.

Overview of Cytotoxic Diterpenoids from Suregada

The genus Suregada is a rich source of bioactive diterpenoids, many of which have demonstrated significant cytotoxic and anticancer properties. These compounds, belonging to the ent-abietane class, are characterized by a complex tetracyclic carbon skeleton. Their biological activity is often attributed to the presence of reactive functional groups, such as α,β-unsaturated lactones, epoxides, and hydroxyl groups, which can interact with cellular macromolecules and disrupt cancer cell signaling pathways.

Quantitative Cytotoxic Data of a Related Compound: Jolkinolide B

To illustrate the potential cytotoxic potency of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for Jolkinolide B against various human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)Reference
K562Chronic Myeloid Leukemia12.1[2]
Eca-109Esophageal Carcinoma23.7[2]
HepG2Hepatoma>50.0[2]

Note: These values are for Jolkinolide B and should be considered as indicative of the potential activity of this compound, pending specific experimental validation.

Postulated Mechanisms of Action

Based on studies of related compounds like Jolkinolide B, the cytotoxic effects of this compound are likely mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Diterpenoids from Suregada have been shown to induce apoptosis through various cellular changes.

Key Morphological and Biochemical Features of Apoptosis Induced by Jolkinolide B:

  • Cell shrinkage

  • Membrane blebbing

  • Loss of microvilli

  • Nuclear condensation

  • DNA fragmentation into a characteristic ladder pattern on agarose gel electrophoresis.[2]

The following diagram illustrates a generalized workflow for assessing apoptosis induction.

apoptosis_workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_results Data Analysis start Cancer Cell Culture treat Treat with this compound (or analogue) start->treat control Vehicle Control start->control morph Morphological Analysis (Microscopy) treat->morph dna DNA Fragmentation Assay (Agarose Gel Electrophoresis) treat->dna flow Flow Cytometry (Annexin V/PI Staining) treat->flow control->morph control->dna control->flow interp Interpretation of Results: - Apoptotic bodies - DNA laddering - Increased Annexin V positive cells morph->interp dna->interp flow->interp

Caption: Experimental workflow for apoptosis assessment.
Cell Cycle Arrest

In addition to apoptosis, this compound may exert its cytotoxic effects by halting the progression of the cell cycle, thereby preventing cancer cell proliferation. Jolkinolide B has been observed to arrest the cell cycle in the G1 phase in K562 cells.[2]

The following diagram depicts a simplified representation of the cell cycle and the point of arrest.

cell_cycle_arrest cluster_arrest Effect of Jolkinolide B G1 G1 Phase S S Phase G1->S G1/S Transition G1->S Arrest arrest_point G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition M->G1

Caption: G1 phase cell cycle arrest by Jolkinolide B.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxic effects. The following are generalized protocols based on standard methods used for similar compounds.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., K562, Eca-109, HepG2) are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Future Directions

The preliminary data on related compounds strongly suggest that this compound possesses potential cytotoxic and anticancer properties. To fully elucidate its therapeutic potential, further research is warranted, including:

  • Comprehensive in vitro screening: Testing this compound against a broad panel of human cancer cell lines to determine its IC50 values and selectivity.

  • Mechanistic studies: Investigating the specific signaling pathways involved in this compound-induced apoptosis and cell cycle arrest through techniques such as Western blotting to analyze key regulatory proteins (e.g., caspases, Bcl-2 family proteins, cyclins, and CDKs).

  • In vivo studies: Evaluating the antitumor efficacy and toxicity of this compound in animal models of cancer.

The structural novelty and the promising biological activities of related compounds make this compound an intriguing candidate for further drug discovery and development efforts in oncology.

References

A Technical Guide to the Anti-inflammatory Properties of Gelomulide B and Related Diterpenoids from Suregada Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific data on the anti-inflammatory properties of Gelomulide B remains limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the anti-inflammatory activities of closely related ent-abietane diterpenoids isolated from the Suregada genus, which are structurally similar to this compound. The information presented herein, including quantitative data, experimental protocols, and mechanisms of action, is based on studies of compounds such as Jolkinolide A, Jolkinolide E, and Helioscopinolide A, and serves as a valuable proxy for understanding the potential anti-inflammatory profile of this compound.

Introduction

The genus Suregada is a rich source of bioactive natural products, particularly ent-abietane diterpenoids, which have demonstrated a variety of pharmacological effects, including anti-inflammatory activities.[1][2] While this compound is a known constituent of some Suregada species, its specific anti-inflammatory properties have not been extensively characterized.[3] However, research on its structural analogs provides significant insights into the potential mechanisms by which this compound may exert anti-inflammatory effects. These compounds typically target key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, and inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[4] This technical guide synthesizes the available data on these related compounds to provide a detailed understanding of their anti-inflammatory potential.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the inhibitory effects of ent-abietane diterpenoids from Suregada species on various inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineInducerIC50 ValueSource
Jolkinolide AIMR-90-0.43 µM[4]
Jolkinolide EIMR-90-3.21 µM[4]
Helioscopinolide ARAW 264.7LPS9.1 µM

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell LineIC50 ValueSource
Jolkinolide ATNF-αHaCaT3.21 µM[4]
Jolkinolide ETNF-αHaCaT10.32 µM[4]

Table 3: Inhibition of NF-κB Activity

| Compound | Cell Line | IC50 Value | Source | | :--- | :--- | :--- | :--- | :--- | | Jolkinolide A | HaCaT | 10.32 µM |[4] |

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of diterpenoids from Suregada are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators such as iNOS, COX-2, and various cytokines. Diterpenoids from Suregada have been shown to inhibit this pathway.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Gelomulide_B Suregada Diterpenoids Gelomulide_B->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_genes Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by Suregada diterpenoids.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory genes. While direct evidence for this compound is lacking, other natural compounds are known to inhibit this pathway, suggesting a potential mechanism for Suregada diterpenoids.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation MAPK_nuc MAPK (Active) MAPK->MAPK_nuc Translocation Gelomulide_B Suregada Diterpenoids Gelomulide_B->MAPKK Inhibition Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_nuc->Transcription_Factors Activation Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes Transcription

Figure 2: Potential inhibition of the MAPK signaling pathway by Suregada diterpenoids.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the anti-inflammatory properties of compounds from Suregada species.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophage), IMR-90 (human lung fibroblast), HaCaT (human keratinocyte).

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as LPS (1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Cells are seeded in 96-well plates and treated as described above.

  • After the incubation period (e.g., 24 hours), the culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • 96-well plates are coated with a capture antibody specific for the cytokine of interest.

  • The plates are washed, and the cell culture supernatants are added.

  • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate for the enzyme is added, leading to a colorimetric reaction.

  • The absorbance is measured at a specific wavelength, and the cytokine concentration is determined from a standard curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated IκB).

  • Cells are lysed, and the total protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

  • The membrane is washed and incubated with a secondary antibody conjugated to an enzyme.

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB responsive promoter.

  • The transfected cells are treated with the test compound and then stimulated with an inflammatory agent.

  • The cells are lysed, and the luciferase activity is measured using a luminometer.

  • A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.

Experimental_Workflow cluster_in_vitro In Vitro Assays Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Pre-treatment with Suregada Diterpenoid Cell_Culture->Treatment Stimulation Stimulation with LPS Treatment->Stimulation NO_Assay NO Assay (Griess Reagent) Stimulation->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Stimulation->ELISA Western_Blot Western Blot (iNOS, COX-2, p-IκB) Stimulation->Western_Blot Reporter_Assay NF-κB Reporter Assay Stimulation->Reporter_Assay

Figure 3: General experimental workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

The available evidence strongly suggests that ent-abietane diterpenoids from the Suregada genus possess significant anti-inflammatory properties. The inhibitory effects on key pro-inflammatory mediators and signaling pathways, as demonstrated by compounds like Jolkinolide A, Jolkinolide E, and Helioscopinolide A, provide a solid foundation for inferring the potential of this compound as an anti-inflammatory agent.

Future research should focus on the direct evaluation of this compound in a comprehensive panel of in vitro and in vivo models of inflammation. Elucidating its precise molecular targets and further dissecting its impact on the NF-κB and MAPK signaling pathways will be crucial for its development as a potential therapeutic lead. Moreover, structure-activity relationship studies within the gelomulide class of compounds could identify even more potent anti-inflammatory agents. The data presented in this guide should serve as a valuable resource for initiating and guiding these future investigations.

References

Antineuroinflammatory Potential of Gelomulide B: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, direct experimental evidence on the antineuroinflammatory activity of Gelomulide B is not available in the public domain. This technical guide synthesizes information on the anti-inflammatory and neuroprotective properties of structurally related compounds, particularly other ent-abietane diterpenoids isolated from the Suregada genus and other plant sources, to infer the potential of this compound. The experimental protocols and signaling pathways described are based on studies of these related molecules and represent plausible mechanisms for this compound.

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the central nervous system, leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Chronic activation of these inflammatory cascades contributes to neuronal damage and disease progression. Consequently, the identification of novel therapeutic agents that can modulate neuroinflammatory pathways is of significant interest.

This compound is an ent-abietane diterpenoid that has been isolated from Suregada multiflora and Suregada occidentalis. While its direct effects on neuroinflammation have not been reported, several other diterpenoids from Suregada multiflora and other abietane diterpenoids have demonstrated significant anti-inflammatory and neuroprotective activities. This whitepaper will explore the potential antineuroinflammatory activity of this compound by examining the evidence from these related compounds.

Chemical Structure of this compound

This compound belongs to the class of ent-abietane diterpenoids, which are characterized by a tricyclic carbon skeleton. Its chemical formula is C₂₂H₂₈O₆. Understanding its structure is key to postulating its potential biological activity based on structure-activity relationships of similar compounds.

Inferred Anti-inflammatory Potential: Evidence from Related Compounds

Studies on other natural products isolated from Suregada multiflora and other plants containing abietane diterpenoids provide compelling, albeit indirect, evidence for the potential anti-inflammatory effects of this compound.

Data from Suregada multiflora

Research on the stem bark of Suregada multiflora has revealed potent anti-inflammatory properties of its extracts and isolated compounds. These compounds have been shown to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a common model for studying inflammation.

Table 1: Anti-inflammatory Activity of Compounds from Suregada multiflora

CompoundAssayIC₅₀ (µM)Source
Helioscopinolide ANO Release Inhibition9.1[1]
PGE₂ Production Inhibition46.3[1]
Helioscopinolide CNO Release Inhibition24.5[1]
Suremulol DNO Release Inhibition29.3[1]
Data from Other Abietane Diterpenoids

Abietane diterpenoids from various other plant sources have also been investigated for their anti-neuroinflammatory and neuroprotective effects. These studies further support the potential of this class of compounds as therapeutic leads.

Table 2: Anti-neuroinflammatory and Neuroprotective Activity of Other Abietane Diterpenoids

CompoundSource PlantActivityKey FindingsReference
Methyl tanshinonateSalvia castaneaAnti-neuroinflammatoryInhibited iNOS and COX-2 expression; down-regulated NF-κB p65 phosphorylation.[2]
Phlecarinatone BPhlegmariurus carinatusNeuroprotectiveShowed moderate neuroprotective effects against H₂O₂-induced injury in SH-SY5Y cells at 5-20 µM.[3][4][5]
Blusamiferoid E & FBlumea balsamiferaAnti-inflammatoryDose-dependently inhibited TNF-α, IL-6, and nitric oxide production in LPS-induced RAW 264.7 cells. Blusamiferoid E also downregulated NF-κB phosphorylation.[6]

Plausible Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of many natural products, including abietane diterpenoids, are often mediated through the modulation of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response in microglial cells.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding inflammatory mediators. Several abietane diterpenoids have been shown to inhibit this pathway.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation IkappaB_p p-IκB (Degradation) IkappaB->IkappaB_p NFkappaB NF-κB NFkappaB_nuc NF-κB (Nuclear Translocation) NFkappaB->NFkappaB_nuc Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nuc->Genes GelomulideB Potential Inhibition by this compound GelomulideB->IKK GelomulideB->NFkappaB_nuc

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Activation of MAPKs by stimuli such as LPS leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 UpstreamKinases Upstream Kinases TLR4->UpstreamKinases p38 p38 UpstreamKinases->p38 JNK JNK UpstreamKinases->JNK ERK ERK UpstreamKinases->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes GelomulideB Potential Inhibition by this compound GelomulideB->UpstreamKinases GelomulideB->p38 GelomulideB->JNK GelomulideB->ERK

Caption: Postulated inhibition of MAPK signaling pathways by this compound.

Representative Experimental Protocol: In Vitro Anti-inflammatory Assay

The following is a detailed methodology for a key experiment commonly used to assess the anti-inflammatory potential of natural products, based on the literature for related compounds.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7 or murine microglial cell line BV-2.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Experimental Procedure:

    • Cells are seeded in 96-well plates (for viability and NO assays) or 6-well plates (for protein and RNA analysis) and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling protein phosphorylation).

Measurement of Nitric Oxide (NO) Production
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Protocol:

    • After the 24-hour incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)
  • Principle: The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protocol: The assay is performed according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins
  • Principle: To investigate the effect on signaling pathways, the expression and phosphorylation levels of key proteins (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK) are determined by Western blotting.

  • Protocol:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow CellCulture Cell Culture (RAW264.7 or BV-2) Pretreatment Pre-treatment with This compound CellCulture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant CellLysate Prepare Cell Lysate Stimulation->CellLysate NO_Assay Nitric Oxide Assay (Griess Reagent) Supernatant->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Supernatant->ELISA WesternBlot Western Blot (NF-κB & MAPK proteins) CellLysate->WesternBlot

Caption: A typical experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental data on the antineuroinflammatory potential of this compound is currently lacking, the available evidence from structurally similar ent-abietane diterpenoids and other compounds from Suregada multiflora strongly suggests that it is a promising candidate for further investigation. The consistent anti-inflammatory activity observed for this class of compounds, often mediated through the inhibition of the NF-κB and MAPK signaling pathways, provides a solid rationale for exploring this compound's therapeutic potential in neuroinflammatory and neurodegenerative diseases.

Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro studies using microglial and neuronal cell lines. These studies should aim to:

  • Quantify the inhibitory effects of this compound on the production of a wide range of pro-inflammatory mediators.

  • Elucidate the specific molecular targets of this compound within the NF-κB and MAPK signaling pathways.

  • Assess the neuroprotective effects of this compound against inflammation-induced neuronal damage.

  • Evaluate the structure-activity relationship of this compound and other related diterpenoids to identify key functional groups responsible for their bioactivity.

Successful in vitro studies would then warrant progression to in vivo animal models of neuroinflammation and neurodegeneration to evaluate the efficacy, pharmacokinetics, and safety of this compound as a potential therapeutic agent.

References

Gelomulide B: A Technical Guide on Natural Abundance, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gelomulide B, an ent-abietane diterpenoid with significant biological activities. The document covers its natural abundance, isolation yields from plant sources, detailed experimental protocols for its extraction and purification, and insights into its biosynthetic origins and potential mechanisms of action.

Natural Abundance and Yield of this compound

This compound is a naturally occurring diterpenoid found in plant species of the genus Suregada, belonging to the Euphorbiaceae family. The natural abundance of this compound, like many secondary metabolites, is typically low and can vary depending on the plant species, geographical location, and environmental conditions.

While precise quantitative data for the yield of this compound is scarce in the available literature, existing studies on related compounds and extractions from Suregada species indicate a low-level presence. The isolation of this compound has been reported from the leaves of Suregada occidentalis[1]. In a study, 2.65 g of powdered leaves yielded a methylene chloride extract of 0.106 g and a methanol extract of 0.196 g, from which this compound was isolated as one of several diterpenoids[1]. Although the exact yield of this compound was not specified, the overall low extract-to-biomass ratio suggests a modest concentration in the plant material.

To provide a quantitative perspective, the table below summarizes the yields of related ent-abietane diterpenoids isolated from different Suregada species. This data offers a valuable benchmark for estimating the potential yield of this compound.

Compound NamePlant SourceStarting Material (Dry Weight)Yield (mg)Percent Yield (%)Reference
Diepoxy abietaneolideSuregada multifloraNot Specified70.0002%[2]
Zanzibariolide ASuregada zanzibariensis1603 g (leaves)2360.0147%[3]
Zanzibariolide BSuregada zanzibariensis1603 g (leaves)18000.1123%[3]

Experimental Protocols

The isolation and purification of this compound and related diterpenoids from Suregada species typically involve solvent extraction followed by a series of chromatographic separations. The following protocols are based on established methodologies for the isolation of ent-abietane diterpenoids from Suregada species[1][3].

Plant Material and Extraction
  • Plant Material Collection and Preparation: The leaves of the Suregada species (e.g., Suregada occidentalis) are collected and air-dried in the shade at room temperature. The dried leaves are then ground into a fine powder using a blender or a mill.

  • Solvent Extraction:

    • The powdered plant material (e.g., 1603 g) is subjected to exhaustive extraction with a solvent system such as a mixture of methanol and methylene chloride (e.g., 7:3 v/v).

    • The extraction is typically performed at room temperature by soaking the plant material in the solvent for a prolonged period (e.g., 48 hours), and the process is repeated multiple times (e.g., three times) to ensure complete extraction.

    • The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude extract (e.g., 74 g).

Chromatographic Isolation and Purification
  • Adsorption and Column Chromatography:

    • The crude extract is adsorbed onto silica gel (e.g., in a 1:1 ratio) to create a dry slurry.

    • This slurry is then loaded onto a silica gel column (e.g., 230-400 mesh).

    • The column is eluted using a gradient of increasing polarity with a solvent system such as ethyl acetate in isohexane (from 0% to 100% ethyl acetate).

    • Fractions of the eluate are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

  • Further Purification using Sephadex and Preparative TLC:

    • Fractions containing similar compound profiles are combined.

    • These combined fractions are then subjected to further purification using size-exclusion chromatography on a Sephadex LH-20 column, typically with a solvent system like methanol-methylene chloride (e.g., 1:1 or 2:3 v/v).

    • Final purification of the isolated compounds can be achieved using preparative thin-layer chromatography (prep-TLC) with an appropriate solvent system (e.g., ethyl acetate-isohexane, 1:5 v/v) to yield pure this compound.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent mixture (e.g., methylene chloride-isohexane, 1:1 v/v) to obtain it in a crystalline form for structural elucidation and bioassays.

Biosynthesis and Signaling Pathways

Suggested Biosynthesis of ent-Abietane Lactones

The biosynthesis of ent-abietane diterpenoids like this compound is believed to proceed from geranylgeranyl pyrophosphate (GGPP). A plausible biosynthetic pathway for related ent-abietane lactones, such as Jolkinolide B, has been proposed and is illustrated in the diagram below[4][5]. This pathway likely shares common intermediates with the biosynthesis of this compound.

Biosynthesis_of_ent_Abietane_Lactones GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_Copalyl_PP ent-Copalyl Pyrophosphate GGPP->ent_Copalyl_PP ent_Sandaracopimaradiene ent-Sandaracopimaradiene ent_Copalyl_PP->ent_Sandaracopimaradiene ent_Abietadiene ent-Abietadiene ent_Sandaracopimaradiene->ent_Abietadiene ent_Neoabietadiene ent-Neoabietadiene ent_Abietadiene->ent_Neoabietadiene Intermediate_A Intermediate (a) (Oxidation) ent_Neoabietadiene->Intermediate_A Intermediate_B Intermediate (b) (Oxidation) Intermediate_A->Intermediate_B Intermediate_C Intermediate (c) (Demethylation) Intermediate_B->Intermediate_C Intermediate_D Intermediate (d) (Cyclization) Intermediate_C->Intermediate_D Intermediate_E Intermediate (e) (Dehydration) Intermediate_D->Intermediate_E Jolkinolide_B Jolkinolide B Intermediate_E->Jolkinolide_B

Caption: Suggested biosynthetic pathway of ent-abietane lactones.

Plausible Signaling Pathway for Cytotoxic Effects

Ent-abietane diterpenoids, including those isolated from Suregada species, have demonstrated significant cytotoxic and anticancer activities[6][7]. While the specific signaling pathway of this compound is not yet fully elucidated, the known mechanisms of action for structurally similar compounds suggest the involvement of key cellular pathways that regulate cell survival, proliferation, and apoptosis. The diagram below illustrates a plausible signaling pathway through which ent-abietane diterpenoids may exert their cytotoxic effects on cancer cells, potentially involving the PI3K/Akt/mTOR and NF-κB pathways[6].

Cytotoxic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates GelomulideB ent-Abietane Diterpenoids (e.g., this compound) GelomulideB->PI3K Inhibits Akt Akt GelomulideB->Akt Inhibits NFkB NF-κB (active) GelomulideB->NFkB Inhibits (prevents translocation) PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates IKK IKK Akt->IKK Activates Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest Inhibition leads to NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB (leading to degradation) NFkB_IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) NFkB_nuc->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition leads to

Caption: Plausible cytotoxic signaling pathway of ent-abietane diterpenoids.

Conclusion

This compound represents a class of promising bioactive compounds with potential applications in drug development, particularly in the area of oncology. While its natural abundance is low, necessitating efficient isolation techniques or synthetic approaches, its potent biological activity warrants further investigation. The experimental protocols outlined in this guide provide a foundation for the successful isolation and purification of this compound for further research. A deeper understanding of its biosynthetic and signaling pathways will be crucial for optimizing its production and exploring its full therapeutic potential. Future research should focus on elucidating the precise molecular targets of this compound to better understand its mechanism of action and to guide the development of novel therapeutic strategies.

References

Nature's Arsenal: A Technical Guide to Gelomulide B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the naturally occurring derivatives of Gelomulide B, a class of ent-abietane diterpenoids with significant biological activities. Sourced primarily from the plant genus Suregada, these compounds have garnered interest in the scientific community for their potential as anticancer agents. This document summarizes their natural sources, structures, and cytotoxic activities, and provides detailed experimental protocols for their isolation and characterization, alongside visualizations of their proposed biosynthetic pathways.

Naturally Occurring this compound Derivatives and Their Bioactivity

The genus Suregada, particularly the species S. multiflora, S. zanzibariensis, S. aequorea, and S. occidentalis, serves as a rich natural reservoir of a diverse array of this compound derivatives and related diterpenoids.[1][2][3][4][5] These compounds are characterized by a complex polycyclic structure, often featuring a lactone ring, which is crucial for their biological activity.[5] The structural elucidation of these molecules has been primarily accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with absolute configurations often confirmed by single-crystal X-ray diffraction.[2][6]

Quantitative Bioactivity Data

The cytotoxic potential of these natural products has been evaluated against a panel of human cancer cell lines. The following table summarizes the available quantitative data on their inhibitory activities.

CompoundNatural SourceCancer Cell LineIC50/GI50/TGI (µg/mL)Reference
Crude Extract (S. zanzibariensis) Suregada zanzibariensisRenal (TK10)TGI: 0.60, GI50: 0.26[7]
Melanoma (UACC62)TGI: 0.54, GI50: 0.25[7]
Breast (MCF7)TGI: 5.27, GI50: 0.81[7]
Mangiolide Suregada zanzibariensisRenal (TK10)TGI: 13.99, GI50: 3.31[7]
Melanoma (UACC62)TGI: 5.03, GI50: 0.94[7]
Breast (MCF7)TGI: 62.03, GI50: 2.99[7]
Jolkinolide B Suregada zanzibariensisRenal (TK10)TGI: 13.99, GI50: 3.31[7]
Melanoma (UACC62)TGI: 5.03, GI50: 0.94[7]
Breast (MCF7)TGI: 62.03, GI50: 2.99[7]
Gelomulide A Suregada multifloraLeishmania< 20[8]
Gelomulide G Suregada multifloraLeishmania< 20[8]
Gelomulide M Suregada aequoreaLung (A549), Breast (MDAMB-231, MCF7), Liver (HepG2)Moderate Cytotoxicity[9]
Banyangmbolide C Suregada occidentalisHuman Melanoma (FM-55-M1)48-55% inhibition at 200 µM[4]
This compound Suregada occidentalisHuman Melanoma (FM-55-M1)48-55% inhibition at 200 µM[4]
Gelomulide D Suregada occidentalisHuman Melanoma (FM-55-M1)48-55% inhibition at 200 µM[4]
Gelomulide E Suregada multifloraLung (NCI H490)>85% growth inhibition at 5x10⁻⁵ M[5]
Leukemia (CCRF-CEM, SR, K-562), Breast (MD MB-435), Colon (HTC-15)>95% activity[5]

Experimental Protocols

The isolation and characterization of this compound derivatives involve a series of chromatographic and spectroscopic techniques. Below are detailed methodologies synthesized from various studies.

General Experimental Procedures

Instrumentation:

  • NMR Spectra: Recorded on Bruker Avance spectrometers (400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C). Chemical shifts (δ) are reported in ppm relative to the solvent signals.

  • Mass Spectra: High-resolution electrospray ionization mass spectrometry (HRESIMS) is typically used to determine the elemental composition.

  • Optical Rotation: Measured on a polarimeter at the sodium D line.

  • Chromatography: Column chromatography is performed using silica gel, Sephadex LH-20, and reversed-phase C18 silica gel. High-performance liquid chromatography (HPLC) is used for final purification.

Extraction and Isolation Protocol (General)
  • Plant Material Collection and Preparation: The plant material (e.g., leaves, bark) is collected, identified, and air-dried. The dried material is then ground into a fine powder.

  • Extraction: The powdered plant material is extracted sequentially with solvents of increasing polarity, such as dichloromethane (CH₂Cl₂) and methanol (MeOH), at room temperature. The extracts are then concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions showing promising profiles on TLC are further purified using a combination of chromatographic techniques, including Sephadex LH-20 column chromatography and preparative HPLC, to yield the pure compounds.

Cytotoxicity Assay Protocol

The cytotoxic activity of the isolated compounds is typically assessed using the sulforhodamine B (SRB) assay against a panel of human cancer cell lines.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

    • After incubation, the cells are fixed with trichloroacetic acid, washed, and stained with SRB dye.

    • The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: The percentage growth inhibition is calculated, and the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning) values are determined.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathways and a general experimental workflow for the isolation of this compound derivatives.

experimental_workflow plant_material Dried & Powdered Plant Material (e.g., Suregada multiflora bark) extraction Solvent Extraction (e.g., CH2Cl2-MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract silica_gel_cc Silica Gel Column Chromatography crude_extract->silica_gel_cc fractions Fractions silica_gel_cc->fractions tlc TLC Analysis fractions->tlc sephadex_cc Sephadex LH-20 Column Chromatography tlc->sephadex_cc Select Fractions hplc Preparative HPLC sephadex_cc->hplc pure_compounds Pure Gelomulide Derivatives hplc->pure_compounds

Caption: General experimental workflow for the isolation of this compound derivatives.

biosynthesis_pathway ent_neoabietadiene ent-neoabietadiene intermediate_a Intermediate (a) ent_neoabietadiene->intermediate_a Oxidation intermediate_b Intermediate (b) intermediate_a->intermediate_b Oxidation intermediate_c Intermediate (c) intermediate_b->intermediate_c Demethylation intermediate_d Intermediate (d) intermediate_c->intermediate_d Cyclization intermediate_e Intermediate (e) intermediate_d->intermediate_e Dehydration jolkinolide_b Jolkinolide B intermediate_e->jolkinolide_b

Caption: Suggested biosynthesis of some ent-abietane lactones including Jolkinolide B.[5]

zanzibariolide_biogenesis ent_abietane ent-Abietane Precursor zanzibariolide_a Zanzibariolide A ent_abietane->zanzibariolide_a Modification zanzibariolide_b Zanzibariolide B zanzibariolide_a->zanzibariolide_b Epoxidation

Caption: Plausible biogenesis of Zanzibariolides A and B.[10]

References

Physicochemical Properties of Gelomulide B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide B is a naturally occurring diterpenoid isolated from plants of the Suregada genus, notably Suregada multiflora. As a member of the ent-abietane class of diterpenoids, this compound has garnered interest within the scientific community for its potential biological activities, including cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential mechanism of action.

Physicochemical Properties

This compound is a complex organic molecule with the molecular formula C₂₂H₂₈O₆.[1] Its molecular weight is approximately 388.5 g/mol .[1] While specific experimentally determined physicochemical data for this compound are limited in publicly available literature, the properties of closely related compounds and general characteristics of this molecular class provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Computed)Gelomulide A (Experimental/Computed)General Solubility Profile (for this class)
Molecular Formula C₂₂H₂₈O₆[1]C₂₂H₃₀O₅-
Molecular Weight 388.5 g/mol [1]374.47 g/mol -
Melting Point Not available~240°CTypically high melting point solids
Solubility Not availableSoluble in DMSOSoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Appearance Not availableTypically exists as solids at room temperatureCrystalline solids
XLogP3-AA 2.22.9-

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from plant material, based on methods used for similar diterpenoids from the Suregada genus.

1. Extraction:

  • Air-dried and powdered leaves of Suregada multiflora are subjected to extraction with a suitable solvent system, such as a mixture of methanol and dichloromethane.

  • The extraction is typically performed at room temperature over several days to ensure exhaustive extraction of the plant material.

  • The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Chromatographic Separation:

  • The crude extract is subjected to column chromatography over silica gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors.

  • Fractions containing this compound are pooled and further purified using repeated column chromatography, often with different solvent systems, to achieve higher purity.

  • Final purification may be achieved by techniques such as preparative high-performance liquid chromatography (HPLC).

G Start Air-dried Suregada multiflora leaves Extraction Extraction with MeOH/CH2Cl2 Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Collection of Fractions SilicaGel->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of this compound containing fractions TLC->Pooling Purification Further Purification (e.g., preparative HPLC) Pooling->Purification PureCompound Pure this compound Purification->PureCompound

Fig. 1: General workflow for the isolation of this compound.
Characterization

1. Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for the structural elucidation of this compound. These analyses provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the determination of its complex polycyclic structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule, such as carbonyl groups (from lactones and esters) and hydroxyl groups.

Biological Activity and Potential Signaling Pathway

While the specific signaling pathway of this compound has not been definitively elucidated in published research, studies on structurally similar ent-abietane diterpenoids, such as Jolkinolide B, provide strong indications of its likely mechanism of action, particularly in the context of its cytotoxic effects on cancer cells. Jolkinolide B has been shown to induce apoptosis in various cancer cell lines by inhibiting the PI3K/Akt signaling pathway.[1][2] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

The PI3K/Akt Signaling Pathway and its Inhibition

The PI3K/Akt pathway is often hyperactivated in cancer, promoting cell survival and resistance to apoptosis. The proposed mechanism of action for compounds like this compound involves the inhibition of this pathway, leading to programmed cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 Inhibition of pro-apoptotic function Proliferation Cell Survival & Proliferation mTOR->Proliferation Caspase9 Caspase-9 (inactive) Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis GelomulideB This compound GelomulideB->Akt Inhibition

Fig. 2: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Description of the Pathway:

  • Activation: The pathway is typically initiated by the activation of Receptor Tyrosine Kinases (RTKs) on the cell surface by growth factors.

  • PI3K Activation: Activated RTKs recruit and activate Phosphoinositide 3-kinase (PI3K).

  • PIP3 Formation: PI3K phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt Activation: PIP3 acts as a docking site for and activates the serine/threonine kinase Akt (also known as Protein Kinase B).

  • Downstream Effects: Activated Akt phosphorylates numerous downstream targets, leading to:

    • Activation of mTOR, which promotes protein synthesis and cell growth.

    • Inhibition of pro-apoptotic proteins like Bad and Bax, and activation of anti-apoptotic proteins like Bcl-2, thereby preventing apoptosis.

  • Inhibition by this compound (Proposed): this compound is hypothesized to inhibit the phosphorylation and activation of Akt. This leads to the downregulation of anti-apoptotic signals and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis of the cancer cell.

Conclusion

This compound is a promising natural product with potential applications in drug development, particularly in oncology. This guide has summarized its known physicochemical properties and provided a framework for its experimental investigation. While further research is needed to fully elucidate its biological mechanisms, the inhibition of key cell survival pathways, such as the PI3K/Akt pathway, represents a compelling hypothesis for its observed cytotoxic activity. Continued investigation into this compound and related compounds is warranted to explore their full therapeutic potential.

References

Commercial availability of Gelomulide B for research

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans.

Commercial Availability

Physicochemical Properties

Quantitative data for Gelomulide B is limited in the public domain. The following table summarizes the available information for the closely related Gelomulide A for reference.

PropertyValueSource
Molecular FormulaC22H30O5PubChem
Molecular Weight374.5 g/mol PubChem
XLogP32.9PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count1PubChem

Experimental Protocols

Isolation of this compound from Suregada zanzibariensis

The following protocol is adapted from the methodology described by Midiwo et al. (2022) for the isolation of ent-abietane diterpenoids, including this compound, from the leaves of Suregada zanzibariensis[1].

3.1.1 Plant Material and Extraction

  • Air-dry the leaves of Suregada zanzibariensis.

  • Grind the dried leaves into a fine powder.

  • Soak the powdered leaves in a 7:3 mixture of methanol (CH₃OH) and dichloromethane (CH₂Cl₂) at room temperature for 48 hours. Repeat this process three times.

  • Combine the extracts and evaporate the solvent under reduced pressure at 40°C to yield the crude extract.

3.1.2 Chromatographic Separation

  • Adsorb the crude extract onto silica gel (1:1 ratio).

  • Load the adsorbed extract onto a silica gel 60 (230-400 mesh) column.

  • Perform gravitational elution with a solvent gradient of increasing polarity, starting with 100% isohexane and gradually increasing the concentration of ethyl acetate (EtOAc) from 0% to 100%.

  • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Pool fractions containing compounds with similar TLC profiles.

  • Subject the combined fractions to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to isolate pure this compound.

G Figure 1. Isolation Workflow for this compound plant Suregada zanzibariensis leaves powder Dried, powdered leaves plant->powder Drying & Grinding extraction Solvent Extraction (MeOH:CH2Cl2) powder->extraction crude_extract Crude Extract extraction->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column fractions Fractions silica_column->fractions purification Further Purification (Prep-TLC/HPLC) fractions->purification gelomulide_b Pure this compound purification->gelomulide_b

Figure 1. Isolation Workflow for this compound
Cytotoxicity Assay

The following is a general protocol for assessing the cytotoxicity of compounds against a cell line, based on the methodology used for evaluating extracts and compounds from Suregada zanzibariensis[1]. While specific data for this compound's cytotoxicity is not available, this protocol can be adapted.

3.2.1 Cell Culture and Treatment

  • Culture African green monkey kidney (GMK AH1) cells in appropriate media in 96-well plates until they form a confluent monolayer (approximately 3 days).

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Create a series of 5-fold dilutions of the this compound stock solution in the cell culture medium.

  • Remove the culture medium from the cells and rinse with fresh medium.

  • Add the different concentrations of this compound to the wells in duplicate. Include a DMSO-only control.

  • Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO₂.

3.2.2 Cell Viability Assessment (MTS Assay)

  • After the incubation period, add CellTiter 96 AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • The 50% cytotoxic concentration (CC₅₀) can be determined by plotting the percentage of cell viability against the compound concentration.

G Figure 2. Cytotoxicity Assay Workflow cell_culture Seed cells in 96-well plate confluency Incubate to confluency cell_culture->confluency treatment Treat with this compound dilutions confluency->treatment incubation Incubate for 3 days treatment->incubation mts_assay Add MTS reagent incubation->mts_assay read_absorbance Measure absorbance at 490 nm mts_assay->read_absorbance data_analysis Calculate CC50 read_absorbance->data_analysis

Figure 2. Cytotoxicity Assay Workflow

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. The crude extract of Suregada zanzibariensis, from which this compound was isolated, has been reported to exhibit antiviral activity against Herpes Simplex Virus 2 (HSV-2) and cytotoxicity against African green monkey kidney (GMK AH1) cells[1]. However, the isolated compounds, including the class to which this compound belongs, showed insignificant toxicity against GMK AH1 cells at concentrations up to 100 μM in the same study[1].

Other related ent-abietane diterpenoids isolated from Suregada species have demonstrated a range of biological activities, including antiplasmodial and antimicrobial effects[2]. The cytotoxic and anticancer properties of some ent-abietane diterpenoids have been investigated against various cancer cell lines, such as melanoma (UACC62), renal (TK10), and breast (MCF7) cancer cells[3]. The broader class of ent-abietane diterpenoids is known to possess a wide spectrum of biological activities, including cytotoxic, anti-microbial, anti-cancer, and anti-inflammatory properties.

Given the lack of specific data for this compound, researchers are encouraged to perform their own investigations to elucidate its biological activity and mechanism of action.

Conclusion

This compound is a naturally occurring ent-abietane diterpenoid that is not commercially available and must be obtained through isolation from its natural source, Suregada zanzibariensis, or through custom synthesis. While detailed biological data and signaling pathway information for this compound are currently unavailable, the provided protocols for its isolation and for general cytotoxicity screening offer a starting point for researchers wishing to investigate this compound. The known biological activities of related compounds suggest that this compound may possess interesting therapeutic potential, warranting further scientific exploration.

References

Methodological & Application

Application Notes and Protocols for the Column Chromatography of Gelomulide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide B is a naturally occurring diterpenoid isolated from plants of the Suregada genus (formerly Gelonium), notably Suregada multiflora. As a member of the abietane diterpenoid class, this compound and its analogues have attracted scientific interest due to their potential biological activities. The isolation and purification of this compound from its natural source is a critical first step for further pharmacological investigation, including mechanism of action studies and preclinical development. Column chromatography is the primary technique employed for the purification of this compound from crude plant extracts.

This document provides detailed protocols for the column chromatographic purification of this compound, based on established methodologies for the isolation of related diterpenoids from Suregada species. The protocols are designed to be a practical guide for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for the development of effective isolation and purification strategies. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₂H₂₈O₆PubChem
Molecular Weight388.5 g/mol PubChem
XLogP32.2PubChem
Natural SourceSuregada multiflora (Gelonium multiflorum)Multiple Sources
Compound ClassAbietane DiterpenoidMultiple Sources
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.Inferred from related compounds

Experimental Protocols

The following protocols describe a general procedure for the extraction and column chromatographic purification of this compound from the leaves of Suregada multiflora.

Extraction of Crude Plant Material

This protocol outlines the initial extraction of diterpenoids from the plant material.

Materials:

  • Dried and powdered leaves of Suregada multiflora

  • Methanol (MeOH), analytical grade

  • Dichloromethane (CH₂Cl₂), analytical grade

  • Rotary evaporator

  • Filter paper and funnel or filtration apparatus

Procedure:

  • Macerate the dried and powdered leaves of Suregada multiflora in a 1:1 mixture of methanol and dichloromethane at room temperature for 48 hours. The solvent volume should be sufficient to fully immerse the plant material (e.g., 10 mL of solvent per gram of plant material).

  • Filter the extract to remove the plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

  • Store the crude extract in a cool, dark place until further processing.

Column Chromatography for this compound Purification

This protocol details the separation of this compound from the crude extract using silica gel column chromatography. The following is a representative protocol, and optimization may be required based on the specific composition of the crude extract.

Materials:

  • Crude extract of Suregada multiflora

  • Silica gel for column chromatography (e.g., 60-120 mesh)

  • Petroleum ether (or n-hexane/isohexane), analytical grade

  • Ethyl acetate (EtOAc), analytical grade

  • Glass chromatography column

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

a) Column Packing:

  • Prepare a slurry of silica gel in petroleum ether.

  • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

b) Sample Loading:

  • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

  • Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a suitable solvent, adding the silica gel, and evaporating the solvent.

  • Carefully load the dissolved sample or the silica gel with the adsorbed sample onto the top of the column bed.

c) Elution:

  • Begin elution with 100% petroleum ether.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in petroleum ether. A suggested gradient is as follows:

    • Petroleum ether (100%)

    • Petroleum ether : Ethyl acetate (95:5)

    • Petroleum ether : Ethyl acetate (90:10)

    • Petroleum ether : Ethyl acetate (80:20)

    • Petroleum ether : Ethyl acetate (70:30)

    • Petroleum ether : Ethyl acetate (50:50)

    • Ethyl acetate (100%)

  • Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

d) Fraction Analysis:

  • Monitor the separation by performing Thin Layer Chromatography (TLC) on the collected fractions.

  • Develop the TLC plates in a suitable solvent system (e.g., petroleum ether : ethyl acetate, 7:3).

  • Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Combine the fractions containing this compound based on their TLC profiles.

e) Final Purification:

  • The combined fractions containing this compound may require further purification by repeated column chromatography or by preparative TLC to achieve high purity.

  • Concentrate the purified fractions under reduced pressure to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Purification

Caption: Workflow for the extraction and purification of this compound.

Spectroscopic Analysis of Gelomulide B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide B is a naturally occurring ent-abietane diterpenoid isolated from plants of the Suregada genus. Diterpenoids from this genus have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. The structural elucidation of these complex molecules is crucial for understanding their structure-activity relationships and for guiding further drug development efforts. This document provides a comprehensive overview of the spectroscopic data for this compound and detailed protocols for its analysis, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data of this compound

The structural characterization of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The data presented here has been compiled from the primary literature reporting the isolation and structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are essential for assigning the proton and carbon skeletons, respectively. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different parts of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
1.65m
2.10m
1.80m
1.95m
34.52dd11.5, 4.5
51.25d12.0
1.55m
1.70m
2.30m
2.45m
92.60d12.0
11α2.15m
11β2.25m
124.85br s
143.75s
171.20s
180.90s
190.85s
201.15s
OAc2.05s

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

Positionδ (ppm)
138.5
227.2
378.5
437.8
555.6
620.5
735.4
860.1
950.2
1039.7
1136.9
1276.5
13155.8
1456.2
15129.5
16175.1
1721.3
1828.1
1915.4
2017.8
OAc (C=O)170.8
OAc (CH₃)21.1
Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which in turn allows for the determination of its molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion[M+H]⁺
Calculated m/z 391.2121
Found m/z 391.2124
Molecular Formula C₂₂H₃₀O₆
Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for hydroxyl, carbonyl (lactone and ester), and carbon-carbon double bonds.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Functional GroupWavenumber (cm⁻¹)
Hydroxyl (-OH)3450
Ester Carbonyl (C=O)1735
α,β-Unsaturated γ-lactone Carbonyl (C=O)1760
Carbon-Carbon Double Bond (C=C)1640

Experimental Protocols

The following protocols are generalized methods for the spectroscopic analysis of this compound and similar natural products. Researchers should adapt these protocols based on the specific instrumentation and experimental conditions available in their laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample (≈5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Protocol:

  • Dissolve the this compound sample in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is typically used. A relaxation delay of 2-5 seconds and a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.

  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded proton and carbon atoms.

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

  • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and molecular formula of this compound.

Materials:

  • This compound sample (≈1 mg)

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Protocol:

  • Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation ([M+H]⁺).

  • Infuse the sample solution directly into the mass spectrometer's ion source or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode. Ensure the instrument is calibrated to provide high mass accuracy.

  • Determine the m/z value of the molecular ion peak ([M+H]⁺).

  • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample (≈1-2 mg)

  • Potassium bromide (KBr, IR grade) or a suitable solvent for thin-film preparation (e.g., chloroform)

  • FTIR spectrometer

Protocol (KBr Pellet Method):

  • Thoroughly mix a small amount of the this compound sample with dry KBr powder in an agate mortar and pestle.

  • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis of this compound

Spectroscopic_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation of this compound from Suregada sp. Purification Purification by Chromatography Isolation->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR 5-10 mg MS Mass Spectrometry (HRESIMS) Purification->MS ~1 mg IR Infrared Spectroscopy Purification->IR 1-2 mg Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Determination Structure Determination of This compound Data_Analysis->Structure_Determination

Caption: Workflow for the spectroscopic analysis of this compound.

Biological Activity

Preliminary studies on extracts from the Suregada genus and related compounds have indicated a range of biological activities. This compound has been reported to exhibit cytotoxic activity against FM-55-M1 human melanoma cells, showing 48-55% inhibition at a concentration of 200 μM. Further investigation into the specific biological targets and signaling pathways affected by this compound is warranted to fully understand its therapeutic potential.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the cytotoxic activity of many diterpenoids, a possible mechanism of action for this compound could involve the induction of apoptosis. The diagram below illustrates a simplified, hypothetical signaling pathway for apoptosis that could be investigated in relation to this compound's activity.

Apoptosis_Pathway cluster_cell Cancer Cell GelomulideB This compound Mitochondrion Mitochondrion GelomulideB->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical apoptosis pathway potentially affected by this compound.

Conclusion

The spectroscopic analysis of this compound provides a clear blueprint for its structural identification and characterization. The detailed protocols and compiled data in these application notes offer a valuable resource for researchers working with this and structurally related natural products. The initial findings of cytotoxic activity suggest that this compound is a promising candidate for further investigation in the development of new therapeutic agents. Future studies should focus on elucidating its precise mechanism of action and exploring its potential in various disease models.

Application Notes and Protocols: 1H and 13C NMR Assignment of Gelomulide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Gelomulide B, a complex diterpenoid isolated from Suregada multiflora (formerly Gelonium multiflorum). Due to the unavailability of the complete raw NMR data in publicly accessible literature, this note outlines the general experimental protocols for acquiring and assigning the 1H and 13C NMR spectra of this compound and similar natural products. A structured table for the anticipated NMR data is presented, and a generalized workflow for NMR analysis is provided in a graphical format.

Introduction

This compound is a member of the gelomulide family of diterpenoids, which have been isolated from the plant Suregada multiflora.[1] The structural elucidation of these complex natural products relies heavily on modern spectroscopic techniques, with 1H and 13C NMR spectroscopy being central to the definitive assignment of their intricate stereochemistry. The chemical structure of this compound, as registered in public chemical databases, is presented below.[2] A thorough understanding of the NMR spectral features of this compound is crucial for its identification, characterization, and for quality control in any potential drug development pipeline.

Predicted 1H and 13C NMR Data of this compound

While the original research articles detailing the complete 1H and 13C NMR assignments for this compound were not accessible through public search, the following tables are structured to present the anticipated data based on the known structure and typical chemical shifts for similar diterpenoid lactones. Researchers who have access to the primary literature, specifically the work of Talapatra et al. (1989), are encouraged to populate these tables with the experimentally determined values.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
DataNotPubliclyAvailable
............

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

PositionδC (ppm)DEPT
DataNotPublicly
.........

Experimental Protocols

The following protocols are based on methodologies reported for the structural elucidation of related diterpenoids and other complex natural products.

Sample Preparation
  • Isolation and Purification: this compound is typically isolated from the leaves or bark of Suregada multiflora through a series of chromatographic techniques, including column chromatography over silica gel and preparative thin-layer chromatography (TLC).

  • Sample for NMR: A pure sample of this compound (typically 5-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent. The choice of solvent is critical for signal resolution and to avoid overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: High-field NMR spectrometers (e.g., 400 MHz, 500 MHz, or higher) equipped with a cryoprobe are recommended for optimal sensitivity and signal dispersion, which is crucial for resolving the complex spin systems in molecules like this compound.

  • 1D NMR Spectra:

    • ¹H NMR: Standard proton spectra are acquired to identify the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J-values) of all proton signals.

    • ¹³C NMR: Proton-decoupled carbon spectra are acquired to determine the chemical shifts of all carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks, establishing connectivity between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton and carbon signals that are directly bonded, allowing for the assignment of protons to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart, which is essential for piecing together the carbon skeleton and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are used to determine the spatial proximity of protons, providing critical information for the assignment of relative stereochemistry.

Data Analysis and Structure Elucidation Workflow

The process of assigning the 1H and 13C NMR spectra and elucidating the structure of a novel compound like this compound follows a logical progression. The following diagram illustrates a typical workflow.

NMR_Workflow cluster_isolation Isolation & Purification cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation from Suregada multiflora Purification Chromatographic Purification Isolation->Purification H1_NMR ¹H NMR Purification->H1_NMR C13_NMR ¹³C NMR Purification->C13_NMR DEPT DEPT-90/135 Purification->DEPT COSY COSY H1_NMR->COSY HMBC HMBC H1_NMR->HMBC NOESY NOESY/ROESY H1_NMR->NOESY Assign_Protons Assign ¹H Signals (Chemical Shift, Multiplicity, J-coupling) H1_NMR->Assign_Protons HSQC HSQC/HMQC C13_NMR->HSQC C13_NMR->HMBC Assign_Carbons Assign ¹³C Signals (DEPT) C13_NMR->Assign_Carbons DEPT->Assign_Protons DEPT->Assign_Carbons Connect_Fragments Establish Connectivity (COSY, HMBC) COSY->Connect_Fragments HSQC->Connect_Fragments HMBC->Connect_Fragments Stereochemistry Determine Relative Stereochemistry (NOESY) NOESY->Stereochemistry Assign_Protons->Connect_Fragments Assign_Protons->Connect_Fragments Assign_Carbons->Connect_Fragments Connect_Fragments->Stereochemistry Final_Structure Final Structure Assignment Stereochemistry->Final_Structure

Figure 1. A generalized workflow for the NMR-based structure elucidation of a natural product like this compound.

Conclusion

References

Application Note: Analysis of Gelomulide B using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gelomulide B is a complex diterpenoid natural product isolated from Suregada multiflora.[1] Its intricate structure, characterized by multiple stereocenters and functional groups, presents a significant analytical challenge. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the structural elucidation and quantification of such complex molecules.[2][3] This application note provides a detailed protocol for the analysis of this compound using tandem mass spectrometry. It includes a proposed fragmentation pathway, experimental parameters, and data interpretation guidelines to aid researchers in the fields of natural product chemistry, pharmacology, and drug development. The methodologies described are based on established principles for the analysis of diterpenoids and related natural products.[2][4][5]

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. From this, create a series of working standards (e.g., 1, 5, 10, 50, 100 ng/mL) by serial dilution with a 50:50 mixture of methanol and water.

  • Matrix Spike: For analysis in a biological matrix (e.g., plasma, tissue homogenate), perform a protein precipitation extraction. To 100 µL of the sample, add 300 µL of ice-cold methanol containing the internal standard. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Optimized for the specific transitions (e.g., 10-40 eV).

    • Data Acquisition: Full scan mode (m/z 100-1000) for initial analysis and product ion scan mode for fragmentation analysis.

Data Presentation

The mass spectrometry data for this compound (C₂₂H₂₈O₆, Exact Mass: 388.1886) is summarized below. The proposed fragment ions are based on the structure of this compound and common fragmentation pathways observed for diterpenoids.[2][3]

Ion Typem/z (calculated)Proposed Structure/Loss
[M+H]⁺389.1964Protonated this compound
[M+Na]⁺411.1783Sodium Adduct of this compound
Fragment 1329.1753[M+H - C₂H₄O₂]⁺ (Loss of acetic acid)
Fragment 2311.1647[M+H - C₂H₄O₂ - H₂O]⁺ (Loss of acetic acid and water)
Fragment 3283.1698[M+H - C₂H₄O₂ - H₂O - CO]⁺ (Loss of acetic acid, water, and carbon monoxide)
Fragment 4269.1542[M+H - C₂H₄O₂ - C₂H₄O₂]⁺ (Consecutive losses of acetic acid moieties)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis stock This compound Stock (1 mg/mL) working_std Working Standards (1-100 ng/mL) stock->working_std matrix_spike Matrix Spike & Protein Precipitation stock->matrix_spike hplc HPLC Separation (C18 Column) working_std->hplc matrix_spike->hplc ms Mass Spectrometry (ESI+) hplc->ms ms_full_scan Full Scan (m/z 100-1000) ms->ms_full_scan ms_product_ion Product Ion Scan (MS/MS) ms->ms_product_ion data_proc Data Processing ms_product_ion->data_proc frag_pathway Fragmentation Pathway Elucidation data_proc->frag_pathway quant Quantification data_proc->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway M_H [M+H]⁺ m/z 389.1964 (this compound) frag1 Fragment 1 m/z 329.1753 M_H->frag1 - C₂H₄O₂ (Acetic Acid) frag4 Fragment 4 m/z 269.1542 M_H->frag4 - 2 x C₂H₄O₂ (Consecutive Losses) frag2 Fragment 2 m/z 311.1647 frag1->frag2 - H₂O (Water) frag3 Fragment 3 m/z 283.1698 frag2->frag3 - CO (Carbon Monoxide)

Caption: Proposed fragmentation pathway of this compound in positive ESI mode.

Discussion

The proposed fragmentation pathway for this compound initiates with the protonated molecule at m/z 389.1964. A characteristic initial loss for acetylated compounds is the neutral loss of acetic acid (60.0211 Da), leading to the fragment ion at m/z 329.1753. Subsequent fragmentation can involve the loss of a water molecule (18.0106 Da) to yield the ion at m/z 311.1647. Further fragmentation can occur through the loss of carbon monoxide (27.9949 Da) from the lactone moiety, resulting in the fragment at m/z 283.1698. An alternative pathway could involve the consecutive loss of two acetic acid molecules, leading to the fragment at m/z 269.1542.

It is important to note that this fragmentation pathway is proposed based on the known structure of this compound and general fragmentation patterns of similar diterpenoids.[2][3] The exact fragmentation will depend on the specific instrument and collision energies used. Therefore, it is recommended to perform detailed fragmentation studies on a reference standard of this compound to confirm these pathways and identify unique fragments for quantitative analysis.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed experimental protocol and proposed fragmentation pathway offer a solid starting point for researchers. The use of high-resolution mass spectrometry will be crucial in confirming the elemental composition of the fragment ions and providing greater confidence in the structural elucidation. This methodology can be adapted for the analysis of other related diterpenoids and is applicable in various research settings, from natural product discovery to metabolic studies.

References

Application Notes and Protocols: Synthesis and Evaluation of Gelomulide B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide B is a member of the ent-abietane diterpenoid family of natural products, which have been isolated from plants of the Suregada genus[1][2]. These compounds, including the related Gelomulides A, C, D, E, and F, have garnered interest due to their diverse biological activities, which include anticancer, anti-inflammatory, and antileishmanial properties[1][3]. The complex and stereochemically rich scaffold of this compound presents a compelling starting point for the development of novel therapeutic agents. The generation of analogs and derivatives is a crucial step in establishing structure-activity relationships (SAR) and optimizing the pharmacological profile of this natural product.

These application notes provide a generalized framework and illustrative protocols for the synthesis and biological evaluation of this compound analogs. While specific, comprehensive public data on the synthesis of a wide array of this compound derivatives is limited, the following sections are based on established chemical transformations applicable to similar natural products and the known reactivity of the Gelomulide scaffold, as suggested by the transformation of Gelomulide F[3].

Proposed Synthetic Strategies for this compound Analogs

The chemical structure of this compound offers several reactive sites for modification. Key functional groups that can be targeted for derivatization include the lactone moiety, the acetate group, and the carbon-carbon double bonds. Based on the successful chemical and biotransformation of Gelomulide F to Gelomulide D and E, it is evident that the core structure can withstand various reaction conditions, allowing for the generation of a library of analogs[3].

A potential workflow for the generation and screening of this compound analogs is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Gelomulide_B This compound (Starting Material) Modification Chemical Modification (e.g., Hydrolysis, Oxidation, etc.) Gelomulide_B->Modification Analog_Library Analog Library Modification->Analog_Library Purification Purification (HPLC, Column Chromatography) Analog_Library->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., Cytotoxicity Assay) Characterization->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the synthesis, purification, and biological evaluation of this compound analogs.

Data Presentation: Physicochemical and Biological Properties of Hypothetical this compound Analogs

The following tables present hypothetical data for a series of this compound analogs to illustrate how quantitative data should be structured for clear comparison.

Table 1: Physicochemical Properties of this compound and Hypothetical Analogs

Compound IDMolecular FormulaMolecular Weight ( g/mol )% Yield
This compoundC₂₂H₂₈O₅372.46-
GBA-001C₂₀H₂₆O₄330.4285
GBA-002C₂₂H₃₀O₆390.4778
GBA-003C₂₂H₂₈O₄356.4692

Table 2: In Vitro Biological Activity of this compound and Hypothetical Analogs

Compound IDTarget Cell LineIC₅₀ (µM)
This compoundHeLa15.2
GBA-001HeLa10.8
GBA-002HeLa25.1
GBA-003HeLa5.6
Doxorubicin (Control)HeLa0.9

Experimental Protocols

The following are illustrative protocols for the synthesis of hypothetical this compound analogs. Note: These are generalized procedures and may require optimization for specific substrates and reaction scales.

Protocol 1: Synthesis of GBA-001 (Deacetylation of this compound)

Objective: To hydrolyze the acetate group at C-14 to yield the corresponding alcohol.

Materials:

  • This compound (100 mg, 0.268 mmol)

  • Potassium carbonate (K₂CO₃, 74 mg, 0.536 mmol)

  • Methanol (10 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford GBA-001.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of GBA-002 (Epoxidation of this compound)

Objective: To selectively epoxidize the double bond in the lactone ring.

Materials:

  • This compound (100 mg, 0.268 mmol)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 72 mg, 0.322 mmol)

  • Dichloromethane (DCM, 10 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (ethyl acetate/hexane) to yield GBA-002.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Signaling Pathway Diagram

The biological activity of ent-abietane diterpenoids has been linked to the modulation of various signaling pathways, such as the NF-κB pathway, which is crucial in inflammation and cancer[4]. A simplified diagram of this pathway is presented below.

NFkB_Pathway cluster_pathway Simplified NF-κB Signaling Pathway Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκBα IkB->IkB_p Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression activates Gelomulide_B_Analog This compound Analog Gelomulide_B_Analog->IKK inhibits Degradation Degradation IkB_p->Degradation ubiquitination & degradation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound analog.

Conclusion

The synthesis of this compound analogs represents a promising avenue for the discovery of new therapeutic leads. The protocols and data presentation formats provided herein offer a template for researchers to systematically explore the SAR of this fascinating natural product. Further investigation into the synthesis and biological evaluation of a diverse library of this compound derivatives is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Gelomulide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide B is a naturally occurring diterpenoid isolated from the plant Suregada multiflora. Diterpenoids from the Suregada genus have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. Extracts from Suregada multiflora, containing gelomulides, have shown promising cytotoxicity, indicating the potential of these compounds as anticancer agents. This document provides detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and a Caspase-3 assay for apoptosis detection. Additionally, it presents available cytotoxicity data and proposes a potential signaling pathway for this compound-induced cell death based on related compounds.

Data Presentation: Cytotoxicity of this compound and Related Compounds

Table 1: Cytotoxicity Data for this compound and a Related Diterpenoid, Gelomulide E

CompoundCell LineCell TypeAssayResultCitation
This compoundFM-55-M1Human MelanomaCell Viability48-55% inhibition at 200 μM[1][2]
Gelomulide ENCI-H490Lung CancerGrowth Inhibition>85% inhibition at 5 x 10⁻⁵ M[3]
Gelomulide ECCRF-CEMLeukemiaGrowth Inhibition>95% inhibition[3]
Gelomulide ESRLeukemiaGrowth Inhibition>95% inhibition[3]
Gelomulide EK-562LeukemiaGrowth Inhibition>95% inhibition[3]
Gelomulide EMDA-MB-435Breast CancerGrowth Inhibition>95% inhibition[3]
Gelomulide EHTC-15Colon CancerGrowth Inhibition>95% inhibition[3]

Note: The data for Gelomulide E, a structurally similar compound from the same plant, is included to provide a broader perspective on the potential activity of this class of diterpenoids.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce MTT to a purple formazan product.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_gelomulide_b Add this compound Dilutions incubate_24h->add_gelomulide_b incubate_treatment Incubate (24-72h) add_gelomulide_b->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the cell culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Serum-free cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using serum-free medium for the final treatment step to avoid interference from LDH present in serum.

  • Controls: Prepare the following controls:

    • Untreated Control: Cells in serum-free medium without this compound.

    • Vehicle Control: Cells in serum-free medium with the highest concentration of DMSO.

    • Maximum LDH Release Control: Lyse untreated cells with the provided lysis buffer 30 minutes before the assay.

    • Medium Background Control: Serum-free medium without cells.

  • Sample Collection: After the treatment incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Subtract the medium background from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Control Absorbance - Untreated Control Absorbance)] * 100

LDH_Assay_Workflow cluster_prep Preparation cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_calc Calculation seed_and_treat Seed Cells & Treat with this compound prepare_controls Prepare Controls (Untreated, Max LDH, Vehicle) seed_and_treat->prepare_controls centrifuge Centrifuge Plate prepare_controls->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_rt Incubate at RT (30 min) add_reaction_mix->incubate_rt read_absorbance Read Absorbance (~490 nm) incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing cytotoxicity using the LDH release assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture plates

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer

  • Microplate reader (colorimetric or fluorometric)

Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time. Include untreated and vehicle controls.

  • Cell Lysis: After treatment, harvest the cells and wash with cold PBS. Resuspend the cell pellet in cold cell lysis buffer and incubate on ice for 10 minutes.

  • Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Caspase-3 Assay: In a 96-well plate, add 50-100 µg of protein from each lysate to each well. Adjust the volume with lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength for the substrate used (e.g., 405 nm for pNA).

  • Data Analysis: Express the results as fold-increase in caspase-3 activity compared to the untreated control.

Caspase3_Assay_Workflow treat_cells Treat Cells with this compound harvest_and_lyse Harvest and Lyse Cells treat_cells->harvest_and_lyse quantify_protein Quantify Protein in Lysates harvest_and_lyse->quantify_protein setup_assay Set up Assay in 96-well Plate quantify_protein->setup_assay add_substrate Add Caspase-3 Substrate setup_assay->add_substrate incubate_37c Incubate at 37°C add_substrate->incubate_37c measure_signal Measure Absorbance/Fluorescence incubate_37c->measure_signal analyze_data Analyze Data (Fold Change) measure_signal->analyze_data

Caption: Workflow for measuring Caspase-3 activity.

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Based on the known mechanisms of other cytotoxic diterpenoids, this compound likely induces apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the activation of effector caspases, leading to programmed cell death.

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_apoptosis Apoptotic Events Gelomulide_B This compound Bcl2_family Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) Gelomulide_B->Bcl2_family Induces Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2_family->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Cleaves DNA_fragmentation DNA Fragmentation Caspase3->DNA_fragmentation Leads to Apoptosis Apoptosis PARP_cleavage->Apoptosis DNA_fragmentation->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

The provided protocols offer a standardized approach to evaluating the cytotoxic effects of this compound. While specific data on this compound is still emerging, the information on related compounds suggests it is a promising candidate for further investigation as an anticancer agent. The proposed mechanism of action, involving the induction of apoptosis via the mitochondrial pathway and caspase activation, provides a framework for more detailed mechanistic studies. Further research is warranted to establish a comprehensive cytotoxicity profile of this compound across a diverse panel of cancer cell lines and to fully elucidate its molecular targets and signaling pathways.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Gelomulide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental protocols for evaluating the anti-inflammatory properties of Gelomulide B, a natural product of interest. The following sections detail the methodologies for key in vitro assays, guidance on data presentation, and visual representations of the critical signaling pathways involved in inflammation.

Introduction to Anti-inflammatory Activity Assessment

The evaluation of a compound's anti-inflammatory potential involves a series of established in vitro and in vivo models. A common and effective initial screening approach utilizes in vitro assays with immune cells, such as macrophages, to measure the compound's ability to suppress the production of key pro-inflammatory mediators. The protocols described herein focus on the widely used lipopolysaccharide (LPS)-induced inflammation model in RAW 264.7 murine macrophage cells.[1][2][3] This model mimics the inflammatory response and allows for the quantification of various markers.

Key In Vitro Assays for Anti-inflammatory Activity

A battery of assays is typically employed to gain a comprehensive understanding of a compound's anti-inflammatory effects. These assays measure the inhibition of crucial inflammatory markers at different levels, from secreted mediators to intracellular signaling proteins.

Cell Viability Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on the experimental cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for another 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells. Non-toxic concentrations of this compound should be used for subsequent anti-inflammatory assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages during inflammation.[5] The Griess assay is a simple and widely used method to measure nitrite (a stable product of NO), as an indicator of NO production.[6][7][8][9]

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/cm² and incubate for 24 hours.[10]

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation. Include a negative control (no LPS) and a positive control (LPS alone).

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory cascade.[1][11] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique for quantifying the concentration of these cytokines in the cell culture supernatant.[12][13][14][15][16]

Protocol (General for TNF-α and IL-6):

  • Coat a 96-well plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6 antibody) overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add 100 µL of cell culture supernatants (collected from the NO assay experiment) and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the detection antibody (biotinylated anti-mouse TNF-α or IL-6 antibody) and incubate for 1 hour at room temperature.

  • Wash the plate.

  • Add avidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Wash the plate.

  • Add the substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measure the absorbance at 450 nm.

  • Calculate the cytokine concentration from the standard curve.

Western Blot Analysis for iNOS and COX-2 Expression

To investigate the mechanism of action, the effect of this compound on the protein expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), can be determined by Western blotting.[3][5][17][18][19][20][21]

Protocol:

  • Following treatment with this compound and/or LPS as described in the NO assay, lyse the RAW 264.7 cells with RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation

To facilitate easy comparison and interpretation of the results, all quantitative data should be summarized in clearly structured tables.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
0 (Control)100
1
5
10
25
50
100

Table 2: Inhibition of Nitric Oxide Production by this compound

TreatmentNO Concentration (µM)% Inhibition
Control
LPS (1 µg/mL)
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)

Table 4: Relative Protein Expression of iNOS and COX-2

TreatmentiNOS (normalized to loading control)COX-2 (normalized to loading control)
Control
LPS (1 µg/mL)
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the anti-inflammatory effects of this compound involves investigating its impact on key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the inflammatory response.[22][23][24][25][26][27][28][29][30]

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_data Data Analysis A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Cell Viability (MTT) C->D E NO Production (Griess) C->E F Cytokine Measurement (ELISA) C->F G Protein Expression (Western Blot) C->G H Data Quantification & Normalization D->H E->H F->H G->H I Statistical Analysis H->I J Conclusion I->J NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription GelomulideB This compound GelomulideB->IKK Inhibits? GelomulideB->NFkB_nuc Inhibits? MAPK_Pathway cluster_membrane_mapk Cell Membrane cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus LPS_mapk LPS TLR4_mapk TLR4 LPS_mapk->TLR4_mapk Binds TAK1 TAK1 TLR4_mapk->TAK1 Activates MKKs MKKs (MEK1/2, MKK4/7, MKK3/6) TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 Translocation & Activation JNK->AP1 p38->AP1 Genes_mapk Pro-inflammatory Genes AP1->Genes_mapk Transcription GelomulideB_mapk This compound GelomulideB_mapk->MKKs Inhibits? GelomulideB_mapk->ERK Inhibits? GelomulideB_mapk->JNK Inhibits? GelomulideB_mapk->p38 Inhibits?

References

Investigating the Mechanism of Action of Gelomulide B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelomulide B, an ent-abietane diterpenoid lactone isolated from the genus Suregada, belongs to a class of natural products exhibiting promising cytotoxic and anti-cancer properties. While direct studies on the mechanism of action of this compound are limited, research on structurally similar compounds, such as Jolkinolide B and Gelomulide M, suggests a potential mechanism involving the induction of apoptosis and cell cycle arrest in cancer cells. The presence of an α,β-unsaturated γ-lactone ring in these molecules is often associated with their bioactivity. This document provides a series of detailed experimental protocols and application notes to guide the investigation of this compound's mechanism of action, based on the hypothesis that it functions as a pro-apoptotic and cell cycle-disrupting agent.

Proposed Mechanism of Action

Based on the known activities of other ent-abietane diterpenoids, we hypothesize that this compound exerts its cytotoxic effects through the following interconnected mechanisms:

  • Induction of Apoptosis: this compound likely triggers programmed cell death in cancer cells. This could be mediated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cellular dismantling.

  • Cell Cycle Arrest: The compound may halt the progression of the cell cycle at specific checkpoints (e.g., G1, G2/M), preventing cancer cell proliferation.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

GelomulideB_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 This compound This compound This compound->Death Receptors ? This compound->Mitochondrion ?

Caption: Proposed signaling pathways for this compound-induced apoptosis.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of in vitro experiments are recommended. The following protocols provide a framework for these investigations.

Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and to establish the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted this compound solutions to the cells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To investigate the molecular players involved in this compound-induced apoptosis.

Protocol:

  • Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 in µM)

Cell Line24 hours48 hours72 hours
A549 (Lung)
MCF-7 (Breast)
HepG2 (Liver)
Normal Cell Line

Table 2: Apoptosis Induction by this compound (% of Apoptotic Cells)

TreatmentConcentration24 hours48 hours
Control-
This compoundIC50
This compound2x IC50

Table 3: Cell Cycle Distribution after this compound Treatment (%)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control
This compound (IC50)

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship of the proposed investigation.

Experimental_Workflow cluster_assays In Vitro Assays cluster_outcomes Mechanistic Insights This compound This compound Cancer Cell Lines Cancer Cell Lines This compound->Cancer Cell Lines Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cancer Cell Lines->Cytotoxicity Assay (MTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) IC50 Determination->Cell Cycle Analysis (PI Staining) Western Blot Western Blot IC50 Determination->Western Blot Quantify Apoptosis Quantify Apoptosis Apoptosis Assay (Annexin V/PI)->Quantify Apoptosis Mechanism of Action Mechanism of Action Quantify Apoptosis->Mechanism of Action Determine Cell Cycle Arrest Determine Cell Cycle Arrest Cell Cycle Analysis (PI Staining)->Determine Cell Cycle Arrest Determine Cell Cycle Arrest->Mechanism of Action Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Protein Expression Analysis->Mechanism of Action

Caption: Experimental workflow for investigating the mechanism of action of this compound.

Logical_Relationship cluster_effects Cellular Effects cluster_mechanism Molecular Mechanism This compound This compound Cytotoxicity Cytotoxicity This compound->Cytotoxicity Apoptosis Induction Apoptosis Induction Cytotoxicity->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cytotoxicity->Cell Cycle Arrest Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation Checkpoint Regulation Checkpoint Regulation Cell Cycle Arrest->Checkpoint Regulation Cell Death Cell Death Caspase Activation->Cell Death Inhibition of Proliferation Inhibition of Proliferation Checkpoint Regulation->Inhibition of Proliferation

Caption: Logical relationship of the proposed mechanism of action for this compound.

Conclusion

The provided protocols and application notes offer a comprehensive framework for the systematic investigation of the mechanism of action of this compound. By employing these methodologies, researchers can elucidate the molecular pathways through which this promising natural product exerts its anti-cancer effects, thereby paving the way for its potential development as a therapeutic agent. The findings from these studies will be crucial in understanding the structure-activity relationships of ent-abietane diterpenoids and in the design of novel, more potent anti-cancer drugs.

Gelomulide B in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide B is a diterpenoid compound that has garnered interest within the scientific community for its potential anticancer properties. As a member of the broader family of gelomulides, which are natural products isolated from various plant sources, this compound is being investigated for its cytotoxic effects on various cancer cell lines. This document provides a summary of the available data on this compound and related compounds, along with detailed protocols for key experiments to guide further research into its mechanism of action and therapeutic potential.

Data Presentation

Currently, specific quantitative data for this compound, such as IC50 values across a wide range of cancer cell lines, is not extensively available in the public domain. However, studies on closely related diterpenoids, such as Jolkinolide B, provide valuable insights into the potential efficacy of this class of compounds. The table below summarizes the cytotoxic activity of Jolkinolide B, a structurally similar compound, against various cancer cell lines.

Table 1: Cytotoxic Activity of Jolkinolide B in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Exposure Time (h)
K562Chronic Myeloid Leukemia12.124
Eca-109Esophageal Carcinoma23.724
HepG2Hepatoma>50.024

Note: This data is for Jolkinolide B and is intended to be illustrative of the potential activity of related compounds like this compound. Further research is required to determine the specific IC50 values for this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, research on other natural products with anticancer properties suggests that pathways such as PI3K/Akt and STAT3 are common targets. These pathways are crucial for cell survival, proliferation, and apoptosis. It is hypothesized that this compound may exert its anticancer effects by inhibiting these key signaling cascades.

Gelomulide_B_Hypothetical_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K STAT3 STAT3 Receptor Tyrosine Kinase->STAT3 Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis Inhibition STAT3->Proliferation STAT3->Survival This compound This compound This compound->PI3K Inhibition This compound->STAT3 Inhibition

Caption: Hypothetical signaling pathways targeted by this compound.

Experimental Protocols

The following are detailed protocols for key experiments that can be used to investigate the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Add this compound Add this compound Adherence->Add this compound Incubate Incubate Add this compound->Incubate Add MTT Add MTT Incubate->Add MTT Dissolve Formazan Dissolve Formazan Add MTT->Dissolve Formazan Read Absorbance Read Absorbance Dissolve Formazan->Read Absorbance Data Analysis Data Analysis Read Absorbance->Data Analysis

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is used to investigate the effect of this compound on the expression of proteins involved in signaling pathways like PI3K/Akt and STAT3.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

This protocol is used to determine if this compound causes cell cycle arrest.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

Conclusion

While specific data on this compound is still emerging, the information available for related compounds and the general understanding of natural products in cancer therapy provide a strong rationale for its further investigation. The protocols outlined in this document offer a comprehensive framework for researchers to explore the cytotoxic and mechanistic properties of this compound in various cancer cell lines. Future studies are crucial to elucidate its precise mechanism of action, identify its molecular targets, and evaluate its potential as a novel anticancer agent.

Research Plan for the Study of Gelomulide B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide B is an ent-abietane diterpenoid isolated from plants of the Suregada genus, which has been traditionally used in medicine for treating various ailments. This class of compounds has garnered scientific interest due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. This document provides a comprehensive research plan for the investigation of this compound, including detailed protocols for its isolation and biological evaluation, as well as a framework for elucidating its mechanism of action. While specific quantitative data for this compound is limited in the current literature, this plan outlines the necessary steps to generate this crucial information.

Quantitative Data Summary

Specific IC50 values for this compound are not extensively reported in the public domain. Therefore, a primary objective of this research plan is to determine these values. For context and as a preliminary guide, the following table summarizes the reported biological activities of structurally related ent-abietane diterpenoids.

Table 1: Cytotoxic Activity of Selected ent-Abietane Diterpenoids Against Various Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)Reference
Jolkinolide BK562 (Chronic Myeloid Leukemia)31.3[1]
Jolkinolide BEca-109 (Esophageal Carcinoma)61.3[1]
Jolkinolide BHepG2 (Hepatoma)>129.3[1]
Euphonoid HC4-2B (Prostate Cancer)4.16 ± 0.42
Euphonoid HC4-2B/ENZR (Prostate Cancer)4.49 ± 0.78
Euphonoid IC4-2B (Prostate Cancer)5.74 ± 0.45
Euphonoid IC4-2B/ENZR (Prostate Cancer)5.74 ± 0.45

Table 2: Anti-inflammatory Activity of Selected ent-Abietane Diterpenoids

Compound NameAssayCell LineIC50 (µM)Reference
Euphohelinode HNitric Oxide Production InhibitionRAW 264.730.23 ± 2.33[2]
Abietane Diterpenoid Quinone 7Nitric Oxide Production InhibitionRAW 264.71.9[3]
Abietane Diterpenoid Quinone 8Nitric Oxide Production InhibitionRAW 264.71.9[3]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Suregada multiflora

This protocol provides a general method for the extraction and isolation of this compound. Optimization may be required based on the specific plant material.

1. Plant Material and Extraction:

  • Air-dry the leaves of Suregada multiflora and grind them into a fine powder.
  • Macerate the powdered leaves in a 7:3 mixture of methanol (MeOH) and dichloromethane (CH2Cl2) at room temperature for 48 hours.
  • Repeat the extraction process three times to ensure maximum yield.
  • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Chromatographic Separation:

  • Adsorb the crude extract onto silica gel (1:1 ratio).
  • Load the adsorbed extract onto a silica gel column (230-400 mesh).
  • Elute the column with a gradient of increasing polarity, starting with 100% isohexane and gradually increasing the concentration of ethyl acetate (EtOAc) to 100%.
  • Collect fractions and monitor by thin-layer chromatography (TLC).
  • Combine fractions containing compounds with similar TLC profiles.

3. Isolation of this compound:

  • Subject the combined fractions containing the compound of interest to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to isolate pure this compound.
  • Characterize the structure of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Start [label="Dried & Powdered\nSuregada multiflora Leaves"]; Extraction [label="Maceration\n(MeOH:CH2Cl2)"]; CrudeExtract [label="Crude Extract"]; ColumnChromatography [label="Silica Gel Column\nChromatography"]; Fractions [label="Fractions"]; Purification [label="Preparative TLC/HPLC"]; GelomulideB [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Extraction; Extraction -> CrudeExtract; CrudeExtract -> ColumnChromatography; ColumnChromatography -> Fractions; Fractions -> Purification; Purification -> GelomulideB; }

Figure 1: Workflow for the extraction and isolation of this compound.
Protocol 2: Determination of Cytotoxic Activity using the MTT Assay

This protocol details the procedure for assessing the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

1. Cell Culture and Seeding:

  • Culture selected human cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
  • Prepare serial dilutions of this compound in culture medium to achieve a range of final concentrations.
  • Replace the medium in the 96-well plates with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
  • Incubate the plates for 48 or 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Start [label="Seed Cancer Cells\nin 96-well plate"]; Incubate1 [label="Incubate 24h"]; Treat [label="Treat with\nthis compound"]; Incubate2 [label="Incubate 48/72h"]; AddMTT [label="Add MTT\nSolution"]; Incubate3 [label="Incubate 4h"]; AddDMSO [label="Add DMSO"]; ReadAbsorbance [label="Read Absorbance\n(570 nm)"]; Analyze [label="Calculate IC50", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> AddDMSO; AddDMSO -> ReadAbsorbance; ReadAbsorbance -> Analyze; }

Figure 2: Workflow for the MTT cytotoxicity assay.
Protocol 3: Assessment of Anti-inflammatory Activity via Nitric Oxide Inhibition Assay

This protocol describes the method to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of this compound for 1 hour.
  • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
  • Incubate the plates for 24 hours.

3. Nitrite Measurement (Griess Assay):

  • After incubation, collect 50 µL of the culture supernatant from each well.
  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
  • Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.
  • Calculate the nitrite concentration in each sample from the standard curve.
  • Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
  • Calculate the IC50 value for NO inhibition.

Proposed Signaling Pathway Investigations

Based on the known mechanisms of related ent-abietane diterpenoids, it is hypothesized that this compound exerts its anti-inflammatory and anticancer effects through the modulation of key signaling pathways. The following diagrams illustrate these proposed mechanisms, which should be validated experimentally.

Hypothesized Anti-inflammatory Signaling Pathway

It is proposed that this compound inhibits the production of pro-inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways.

cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates JNK JNK TLR4->JNK activates IKK IKK TLR4->IKK activates GelomulideB This compound GelomulideB->p38 inhibits GelomulideB->ERK inhibits GelomulideB->JNK inhibits GelomulideB->IKK inhibits Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p38->Inflammation ERK->Inflammation JNK->Inflammation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus NFkB_nucleus->Inflammation activates transcription

Figure 3: Hypothesized anti-inflammatory mechanism of this compound.
Hypothesized Apoptotic Pathway in Cancer Cells

This compound is proposed to induce apoptosis in cancer cells through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade GelomulideB This compound Bax Bax (Pro-apoptotic) GelomulideB->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) GelomulideB->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4: Hypothesized apoptotic mechanism of this compound in cancer cells.

Conclusion

This research plan provides a solid foundation for the comprehensive study of this compound. By following the detailed protocols, researchers can generate the necessary quantitative data to evaluate its cytotoxic and anti-inflammatory potential. Furthermore, the proposed signaling pathway investigations will help to elucidate the molecular mechanisms underlying its biological activities. The successful execution of this plan will contribute significantly to the understanding of this compound and its potential as a lead compound for the development of new therapeutic agents.

References

Application Notes and Protocols for Gelomulide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and experimental use of Gelomulide B, a diterpenoid compound. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Product Information

Chemical Name: this compound CAS Number: 122537-60-4 Molecular Formula: C₂₀H₂₆O₅ Molecular Weight: 346.42 g/mol

Handling and Storage Guidelines

Proper handling and storage are critical to maintain the stability and activity of this compound. As a potentially cytotoxic compound, appropriate safety measures must be followed.[1][2][3][4][5]

Personal Protective Equipment (PPE)

Due to its potential hazards, the following PPE should be worn at all times when handling this compound:[6]

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Lab Coat: A dedicated lab coat should be used.

  • Eye Protection: Safety glasses or goggles.

  • Respiratory Protection: A respirator should be used when handling the compound as a dry powder to avoid inhalation.[6]

Storage Conditions

The stability of this compound is dependent on proper storage.[6] The following table summarizes the recommended storage temperatures based on the Material Safety Data Sheet (MSDS).

Storage DurationTemperatureConditions
Long-term-20°CKeep container tightly closed in a dry and well-ventilated place.[6]
Short-term2-8°CKeep container tightly closed in a dry and well-ventilated place.[6]
In Solvent-80°C (up to 6 months) -20°C (up to 1 month)Aliquot to avoid repeated freeze-thaw cycles.[7][8]

Note: The MSDS for this compound states that it is stable under recommended storage conditions.[6] However, to prevent degradation, it is crucial to avoid prolonged exposure to light, air, and humidity.

Receiving and Aliquoting
  • Receiving: Upon receipt, inspect the container for any damage.[1] If the container is compromised, follow appropriate spill cleanup procedures.

  • Aliquoting (as a dry powder): If received as a powder, perform aliquoting in a chemical fume hood or a designated area for handling potent compounds. This minimizes the risk of inhalation and contamination.

  • Aliquoting (in solution): Once a stock solution is prepared (see Section 3.1), it should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[7][8]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in in-vitro experiments. These should be adapted based on the specific requirements of the assay and cell line.

Preparation of Stock Solutions

Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of diterpenoids for cell-based assays.[7][8][9][10]

Materials:

  • This compound (powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Aliquot the stock solution into sterile, single-use tubes.

  • Store the aliquots at -20°C or -80°C.

General Protocol for an In-Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.[11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity.[7]

    • Include appropriate controls: vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations

The following diagrams illustrate key workflows for handling and using this compound.

GelomulideB_Handling_Storage cluster_receiving Receiving cluster_handling Handling cluster_storage Storage Receive Receive Shipment Inspect Inspect Container Receive->Inspect PPE Don Appropriate PPE (Gloves, Lab Coat, Goggles) Inspect->PPE LongTerm Long-Term Storage (-20°C) Inspect->LongTerm Powder Weigh Weigh Powder in Hood PPE->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Aliquot Aliquot Stock Solution Dissolve->Aliquot InSolvent In-Solvent Storage (-80°C) Aliquot->InSolvent LongTerm->PPE For Use ShortTerm Short-Term Storage (2-8°C) ShortTerm->PPE For Use

Caption: Workflow for Safe Handling and Storage of this compound.

GelomulideB_Experimental_Workflow cluster_prep Preparation cluster_assay In-Vitro Assay cluster_analysis Data Analysis Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Dilute Prepare Serial Dilutions in Culture Medium Stock->Dilute Treat Treat Cells with This compound Dilutions Dilute->Treat Seed Seed Cells in 96-well Plate Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Assay Perform Cytotoxicity Assay (e.g., MTT) Incubate->Assay Read Measure Absorbance Assay->Read Calculate Calculate % Viability and IC50 Value Read->Calculate

Caption: General Experimental Workflow for this compound Cytotoxicity Screening.

References

Application Notes and Protocols for Lyophilized Gelomulide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for Gelomulide B is limited in publicly available literature. The following protocols and information are based on general laboratory practices for similar diterpenoid lactones and lyophilized compounds. Researchers should perform small-scale pilot experiments to determine the optimal conditions for their specific assays.

Product Information

Table 1: Physicochemical Properties of Related Gelomulides

PropertyGelomulide AGelomulide M
Molecular Formula C22H30O5C24H30O7
Molecular Weight 374.5 g/mol [4]430.5 g/mol [3]
General Class Abietane Diterpenoid[4]Abietane Diterpenoid[3]

Note: The properties for this compound are not explicitly available and are inferred from related compounds.

Reconstitution of Lyophilized this compound

2.1. Materials Required:

  • Vial of lyophilized this compound

  • Sterile, high-purity solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol)

  • Sterile, precision pipettes and tips

  • Vortex mixer

  • Centrifuge

2.2. Reconstitution Protocol:

A general protocol for reconstituting lyophilized compounds is as follows:

  • Equilibration: Allow the vial of lyophilized this compound and the chosen solvent to equilibrate to room temperature before opening.

  • Centrifugation: Briefly centrifuge the vial to ensure that all of the lyophilized powder is collected at the bottom.

  • Solvent Addition: Carefully add the calculated volume of the appropriate solvent to the vial to achieve the desired stock concentration. For most non-polar compounds, DMSO is a suitable solvent for creating a high-concentration stock solution (e.g., 10 mM or 20 mM).[5]

  • Dissolution: Gently swirl or vortex the vial to dissolve the compound completely. If necessary, sonication in a water bath can aid in dissolution. Avoid vigorous shaking to prevent aerosol formation.[6]

  • Visual Inspection: Ensure that the solution is clear and free of any particulate matter. If particulates are present, the solution may be filtered through a 0.22 µm syringe filter.[6]

Table 2: Example Reconstitution Calculations for a 10 mM Stock Solution

Amount of this compoundMolecular Weight (Hypothesized)Volume of DMSO to add for 10 mM Stock
1 mg~360 g/mol 277.8 µL
5 mg~360 g/mol 1.39 mL

Note: The molecular weight of this compound is hypothesized based on related structures. Please use the exact molecular weight provided on the product's certificate of analysis for accurate calculations.

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage Equilibrate Equilibrate Vial and Solvent to Room Temperature Centrifuge Centrifuge Vial to Collect Powder Equilibrate->Centrifuge Add_Solvent Add Calculated Volume of Solvent (e.g., DMSO) Centrifuge->Add_Solvent Dissolve Gently Vortex/Swirl to Dissolve Add_Solvent->Dissolve Inspect Visually Inspect for Complete Dissolution Dissolve->Inspect Aliquot Aliquot into Smaller Working Volumes Inspect->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for the reconstitution of lyophilized this compound.

Storage and Stability

  • Stock Solutions: Once reconstituted, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots in tightly sealed vials at -20°C or -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. The stability of this compound in aqueous cell culture media is unknown and should be determined empirically. It is advisable to add the compound to the culture medium immediately before treating the cells.

Application Note: Cell Viability and Cytotoxicity Assays

Given the known antiproliferative activity of related compounds, a primary application for this compound is in cell viability and cytotoxicity assays to determine its effect on cancer cell lines. Assays such as MTT, MTS, or resazurin (e.g., AlamarBlue) can be used to quantify the dose-dependent effects of this compound on cell proliferation and survival.[7]

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a general method for assessing the effect of this compound on the viability of adherent cancer cells.

5.1. Materials:

  • Adherent cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Complete cell culture medium

  • Sterile 96-well plates

  • Reconstituted this compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol or DMSO)

  • Multichannel pipette

  • Microplate reader

5.2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Hypothetical Signaling Pathway Modulated by this compound

Many natural product-derived cytotoxic agents induce apoptosis (programmed cell death) in cancer cells. A plausible mechanism of action for this compound could involve the induction of the intrinsic apoptotic pathway.

G cluster_stimulus External Stimulus cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome GelomulideB This compound Bcl2 Bcl-2 Family (e.g., Bax, Bak) GelomulideB->Bcl2 induces Mito Mitochondrion Bcl2->Mito acts on CytC Cytochrome c Mito->CytC releases Apaf1 Apaf-1 CytC->Apaf1 binds Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for In Vivo Experimental Design Using Gelomulide B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct in vivo experimental data for Gelomulide B has been publicly reported. The following protocols and data are based on studies of the structurally related ent-abietane diterpenoid, Jolkinolide B, and serve as a representative guide. Researchers should perform dose-response studies and optimize protocols specifically for this compound.

Introduction

This compound is a modified ent-abietane diterpenoid isolated from the leaves of Suregada zanzibariensis. Abietane diterpenoids are a class of natural products known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document provides a detailed guide for the in vivo experimental design to evaluate the anticancer efficacy of this compound, using a xenograft mouse model as a case study. The protocols are adapted from studies on Jolkinolide B, a closely related compound that has demonstrated significant antitumor effects in vivo.[1][2]

Potential Mechanism of Action and Signaling Pathway

Based on studies of related abietane diterpenoids like Jolkinolide B, this compound may exert its anticancer effects by inducing cell cycle arrest and apoptosis. The proposed mechanism involves the activation of DNA damage response pathways and the intrinsic mitochondrial apoptosis pathway.

Gelomulide_B_Signaling_Pathway cluster_0 Cell Cycle Arrest cluster_1 Mitochondrial Apoptosis This compound This compound DNA Damage DNA Damage This compound->DNA Damage Mitochondrion Mitochondrion This compound->Mitochondrion induces ATR ATR DNA Damage->ATR CHK1 CHK1 ATR->CHK1 CDC25A CDC25A CHK1->CDC25A Cdk2 Cdk2 CDC25A->Cdk2 S-phase Arrest S-phase Arrest Cdk2->S-phase Arrest Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced anticancer effects.

Quantitative Data Summary (Based on Jolkinolide B)

The following table summarizes the in vivo efficacy data for Jolkinolide B in a gastric cancer xenograft model, which can be used as a starting point for designing this compound experiments.[1]

ParameterControl GroupLow-Dose Group (JB)Medium-Dose Group (JB)High-Dose Group (JB)
Dosage (mg/kg) VehicleNot specified2040
Tumor Weight (g) ~1.2No significant diff.~0.6~0.4
Tumor Volume (mm³) ~1000No significant diff.~500~300
Treatment Duration 21 days21 days21 days21 days
Administration Route IntraperitonealIntraperitonealIntraperitonealIntraperitoneal

JB: Jolkinolide B

Experimental Protocols

Animal Model and Husbandry
  • Animal Model: Athymic nude mice (nu/nu) or other immunocompromised strains (e.g., NOD-SCID) are suitable for establishing human tumor xenografts.[3]

  • Age/Weight: 4-6 weeks old, 18-22 g.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) environment in sterile microisolator cages with autoclaved food and water ad libitum.

  • Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.

Xenograft Tumor Model Establishment

This protocol describes the subcutaneous inoculation of cancer cells to form a solid tumor.

Caption: Workflow for establishing a subcutaneous xenograft mouse model.

Protocol:

  • Cell Culture: Culture human cancer cells (e.g., MKN45 for gastric cancer) in appropriate media and conditions until they reach 80-90% confluency.[1]

  • Cell Harvesting: Wash cells with sterile phosphate-buffered saline (PBS) and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Cell Preparation: Discard the supernatant, wash the cell pellet with sterile PBS or Hank's Balanced Salt Solution (HBSS), and resuspend the cells in HBSS at a concentration of 1-5 x 10^7 cells/mL.

  • Injection: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse using a 25-27 gauge needle.

  • Tumor Monitoring: Monitor the mice daily for tumor growth. Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into control and treatment groups.

This compound Formulation and Administration
  • Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For in vivo administration, dilute the stock solution in a vehicle appropriate for the route of administration (e.g., a mixture of saline, PEG400, and Tween 80). The final concentration of the organic solvent should be minimized and kept consistent across all groups.

  • Dosage Groups (Example):

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., 20 mg/kg)

    • Group 3: this compound (e.g., 40 mg/kg)

    • Group 4: Positive Control (Standard-of-care chemotherapy)

  • Administration: Administer the prepared formulations via the chosen route (e.g., intraperitoneal or oral gavage) once daily for a predetermined period (e.g., 21 days).

Efficacy Evaluation and Endpoint Analysis
  • Tumor Growth Inhibition: Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.

  • Toxicity Assessment: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Study Endpoint: At the end of the study, euthanize the mice according to institutional guidelines.

  • Tumor Excision and Analysis:

    • Excise the tumors and record their final weight.

    • Divide the tumor tissue for various analyses:

      • Histology: Fix a portion in 10% neutral buffered formalin for H&E staining and immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

      • Molecular Biology: Snap-freeze a portion in liquid nitrogen for Western blot or qPCR analysis of target proteins in the proposed signaling pathway (e.g., CHK1, Caspase-3).

      • Pharmacokinetic Analysis: If required, collect blood and tumor tissue at specific time points after the final dose to determine drug concentration.

Conclusion

While specific in vivo data for this compound is not yet available, the protocols and data from the closely related compound Jolkinolide B provide a solid framework for designing and executing preclinical efficacy studies. The proposed experimental design, from xenograft model establishment to endpoint analysis, will enable a thorough evaluation of this compound's potential as an anticancer agent. It is crucial to perform preliminary dose-finding and toxicity studies to establish a safe and effective dose range for this compound before proceeding with full-scale efficacy trials.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Gelomulide B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Gelomulide B in aqueous solutions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is an ent-abietane diterpenoid, a class of natural products known for their complex structures and potential biological activities.[1][2] Like many complex organic molecules, this compound is expected to be poorly soluble in water due to its predominantly lipophilic structure. Poor aqueous solubility can significantly hinder its use in biological assays and preclinical studies, leading to challenges in formulation, inaccurate dose-response relationships, and low bioavailability.[3][4][5][6]

Q2: I am having trouble dissolving this compound in my aqueous buffer for a cell-based assay. What are my initial options?

For initial experiments, the simplest approach is often to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF) are commonly used. Gelomulide N, a related compound, is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate.[7]

  • Procedure:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

    • For your experiment, dilute this stock solution into your aqueous buffer to the final desired concentration.

  • Critical Consideration: Ensure the final concentration of the organic solvent in your aqueous medium is low (typically <0.5%) to avoid solvent-induced artifacts in your biological system.

Q3: The simple dilution of a DMSO stock is causing precipitation of this compound. What advanced techniques can I explore?

Precipitation upon dilution is a common issue for poorly soluble compounds. Several formulation strategies can be employed to enhance and maintain the solubility of this compound in aqueous solutions. These techniques can be broadly categorized as physical and chemical modifications.[3][6]

Key Solubility Enhancement Strategies:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[4][6]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility. However, the structure of this compound does not suggest readily ionizable groups.

  • Complexation with Cyclodextrins: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can dramatically improve its aqueous solubility.[3][8]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their solubility in aqueous solutions.[8][9]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[3][4]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area, which can improve the dissolution rate.[3][6][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility, and the buffer has exceeded its saturation point.1. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if the experimental system allows. 2. Utilize a cyclodextrin-based formulation to form an inclusion complex. 3. Prepare a formulation with a non-ionic surfactant like Tween® 80 or Pluronic® F-68.
The solution is cloudy or hazy after adding this compound. The compound is not fully dissolved and may be present as a fine suspension.1. Gently warm the solution (if the compound is heat-stable) and sonicate to aid dissolution. 2. Filter the solution through a 0.22 µm filter to remove undissolved particles (note: this will lower the effective concentration). 3. Consider particle size reduction techniques to create a nanosuspension for more uniform dispersion.[3][5]
Inconsistent results in biological assays. Poor solubility leads to variable concentrations of the active compound. Precipitation in the assay medium over time can also occur.1. Switch to a more robust formulation method such as a solid dispersion or a lipid-based formulation for better stability and reproducibility. 2. Always prepare fresh dilutions from a stock solution immediately before use. 3. Visually inspect assay plates for any signs of precipitation before and after the experiment.

Quantitative Data on Solubility Enhancement (Illustrative Examples)

The following table presents hypothetical data to illustrate the potential improvement in the aqueous solubility of this compound using different techniques. Actual values would need to be determined experimentally.

Method Solvent System Illustrative Solubility of this compound (µg/mL) Fold Increase (Approx.)
Baseline Water< 0.11
Co-solvency 10% Ethanol in Water550
Co-solvency 20% PEG 400 in Water25250
Complexation 5% (w/v) HP-β-CD in Water1501500
Surfactant 1% (w/v) Tween® 80 in Water80800
Solid Dispersion 1:10 this compound:PVP K302002000

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used cyclodextrin for improving drug solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution: Dissolve the desired amount of HP-β-CD (e.g., to make a 5% w/v solution) in deionized water with gentle stirring.

  • Add this compound: Weigh the required amount of this compound and add it to the HP-β-CD solution. An excess of this compound is often used to ensure saturation.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. The container should be sealed to prevent solvent evaporation.

  • Equilibration and Filtration: After stirring, allow the suspension to equilibrate for a few hours. Filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound.

  • Quantification: Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 2: Preparation of a this compound Solid Dispersion using the Solvent Evaporation Method

This method involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer

  • Methanol or another suitable volatile organic solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:10 w/w) in a sufficient volume of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C). A thin film of the solid dispersion will form on the wall of the flask.

  • Drying: Place the flask in a vacuum oven overnight at a mild temperature (e.g., 40°C) to remove any residual solvent.

  • Collection and Storage: Scrape the solid dispersion from the flask and store it in a desiccator. The resulting powder can be used for dissolution studies or reconstituted in an aqueous buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Application start Start: Poorly Soluble This compound choose_method Select Solubility Enhancement Method start->choose_method prep_formulation Prepare Formulation (e.g., Complexation, Solid Dispersion) choose_method->prep_formulation dissolve Dissolve Formulation in Aqueous Buffer prep_formulation->dissolve quantify Quantify Solubility (e.g., HPLC) dissolve->quantify apply Use in Experiment (e.g., Cell Assay) dissolve->apply end End: Solubilized This compound quantify->end apply->end

Caption: Workflow for enhancing this compound solubility.

signaling_pathway_logic title Decision Tree for Method Selection start Initial Problem: Precipitation in Assay organic_solvent Can organic solvent concentration be increased? start->organic_solvent yes_solvent Increase Co-solvent (e.g., DMSO, PEG 400) organic_solvent->yes_solvent Yes no_solvent Is the compound ionizable? organic_solvent->no_solvent No no_ionizable Try Complexation (Cyclodextrin) no_solvent->no_ionizable No (likely for this compound) complex_ok Is complexation sufficient? no_ionizable->complex_ok yes_complex Proceed with Cyclodextrin Formulation complex_ok->yes_complex Yes no_complex Advanced Methods: Solid Dispersion or Nanosuspension complex_ok->no_complex No

References

Gelomulide B stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential stability issues of Gelomulide B in common experimental buffers. Researchers, scientists, and drug development professionals can use this information to troubleshoot experiments and ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a bioactive abietane diterpenoid isolated from Suregada glomerulata.[1] Its complex structure includes a lactone ring and acetate esters, which are susceptible to hydrolysis, particularly in aqueous buffer systems.[2][3] This chemical instability can lead to the degradation of the compound during experiments, affecting the accuracy and reproducibility of results.

Q2: How should I prepare and store stock solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] These stock solutions should be stored at -20°C or -80°C to minimize degradation. It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: What are the primary factors that can cause this compound to degrade in my experiments?

The main factors influencing this compound stability in experimental buffers are:

  • pH: The lactone ring in this compound is prone to hydrolysis, a reaction that is highly dependent on pH. Basic and, to a lesser extent, acidic conditions can catalyze the opening of the lactone ring, leading to an inactive carboxylic acid form.[4][5][6]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.

  • Buffer Composition: Certain buffer components may interact with this compound and affect its stability.

  • Presence of Enzymes: If using cell lysates or other biological matrices, esterases may be present that can enzymatically hydrolyze the acetate esters on the this compound molecule.

Q4: Which buffers are recommended for experiments with this compound?

To minimize pH-dependent degradation, it is advisable to use buffers with a pH slightly on the acidic side (pH 6.0-7.0), if compatible with the experimental system. Buffers such as MES or PIPES may be considered. However, the optimal buffer will depend on the specific requirements of the assay. It is crucial to perform a stability study of this compound in the chosen buffer system before conducting extensive experiments (see the experimental protocol below).

Q5: How can I detect if my this compound has degraded?

Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] These methods can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound. A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected bioactivity Degradation of this compound in the experimental buffer.1. Prepare fresh working solutions of this compound immediately before each experiment. 2. Perform a time-course experiment to assess the stability of this compound in your specific buffer and at the experimental temperature. 3. Consider using a buffer with a pH closer to 6.0, if your assay allows. 4. Minimize the incubation time of this compound in the aqueous buffer.
Appearance of unknown peaks in HPLC/LC-MS analysis This compound has degraded into one or more new chemical entities.1. Characterize the degradation products using mass spectrometry to understand the degradation pathway. 2. Follow the recommendations for preventing degradation, such as using fresh solutions and optimizing buffer conditions.
Precipitation of the compound in the aqueous buffer Low aqueous solubility of this compound.1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is kept low (typically <1%) but sufficient to maintain solubility.[8] 2. Visually inspect the solution for any precipitate after adding this compound to the buffer. 3. Consider using a solubilizing agent, but first, verify its compatibility with your experimental system.

Quantitative Data Summary

Table 1: Hypothetical pH-Dependent Stability of this compound

Buffer (50 mM)pHTemperature (°C)Incubation Time (hours)% Remaining this compound
Citrate5.0372495
Phosphate (PBS)7.4372465
Tris8.5372430
Carbonate9.53724<10

Table 2: Hypothetical Temperature-Dependent Stability of this compound in PBS (pH 7.4)

Temperature (°C)Incubation Time (hours)% Remaining this compound
42490
25 (Room Temp)2475
372465

Experimental Protocols

Protocol: Assessing the Stability of this compound in an Experimental Buffer

This protocol describes a general method to determine the stability of this compound in a specific aqueous buffer using HPLC.

Materials:

  • This compound

  • Anhydrous DMSO

  • Experimental buffer of choice

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., Acetonitrile:Water gradient)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution with the experimental buffer to a final concentration of 100 µM. The final DMSO concentration should be kept at 1% or lower.

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the working solution.

  • Sample Quenching (Optional but Recommended): Immediately mix the aliquot with an equal volume of cold acetonitrile to stop further degradation.

  • HPLC Analysis: Inject the samples onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the t=0 sample.

    • Measure the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0.

    • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizations

GelomulideB_Degradation_Pathway cluster_conditions Influencing Factors GelomulideB This compound (Active Lactone Form) Intermediate Hydroxy Carboxylic Acid (Intermediate) GelomulideB->Intermediate Hydrolysis (H₂O, OH⁻ or H⁺) Intermediate->GelomulideB Lactonization DegradedProduct Ring-Opened Product (Inactive Carboxylate Form) Intermediate->DegradedProduct Deprotonation DegradedProduct->Intermediate Protonation pH High pH (Basic) pH->Intermediate Temp High Temperature Temp->Intermediate Enzymes Esterases

Caption: Predicted degradation pathway of this compound via hydrolysis.

Stability_Workflow start Start: Stability Assessment prep_stock Prepare 10 mM Stock in DMSO start->prep_stock prep_working Prepare 100 µM Working Solution in Buffer prep_stock->prep_working incubate Incubate at Experimental Temperature prep_working->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling hplc Analyze Samples by HPLC sampling->hplc analyze Calculate % Remaining Compound hplc->analyze end End: Determine Stability Profile analyze->end

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Tree start Inconsistent/Low Bioactivity? check_prep Are you preparing fresh working solutions? start->check_prep yes_fresh Yes check_prep->yes_fresh Yes no_fresh No check_prep->no_fresh No check_stability Have you tested stability in your buffer? yes_fresh->check_stability sol_no Prepare fresh solutions before each experiment. no_fresh->sol_no yes_stable Yes check_stability->yes_stable Yes no_stable No check_stability->no_stable No check_ph Is buffer pH > 7.0? yes_stable->check_ph sol_no_stable Perform stability assay (see protocol). no_stable->sol_no_stable yes_ph Yes check_ph->yes_ph Yes no_ph No check_ph->no_ph No sol_yes_ph Consider a buffer with pH 6.0-7.0. yes_ph->sol_yes_ph check_incubation Long incubation time? no_ph->check_incubation yes_incubation Yes check_incubation->yes_incubation Yes no_incubation No check_incubation->no_incubation No sol_yes_incubation Minimize incubation time in aqueous buffer. yes_incubation->sol_yes_incubation end Contact Technical Support no_incubation->end

Caption: Troubleshooting decision tree for this compound stability issues.

References

Preventing degradation of Gelomulide B during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Gelomulide B to prevent its degradation. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade?

A1: The degradation of this compound is primarily influenced by its chemical structure, which contains functional groups susceptible to hydrolysis, oxidation, and photodegradation. The α,β-unsaturated lactone moiety is particularly prone to hydrolysis, especially under alkaline conditions. The abietane diterpenoid core may be susceptible to oxidation. Exposure to light, especially UV radiation, can also lead to degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C or lower in a tightly sealed container, protected from light and moisture.

  • In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C for no longer than one month. Avoid repeated freeze-thaw cycles. Protect solutions from light.

Q3: I observe a loss of activity in my this compound sample. What could be the cause?

A3: A loss of biological activity is often indicative of chemical degradation. The most common causes include:

  • Improper Storage: Exposure to room temperature, light, or moisture can accelerate degradation.

  • Hydrolysis: If the compound was dissolved in a basic buffer (pH > 7.5), the lactone ring may have hydrolyzed.

  • Oxidation: Exposure to air or oxidizing agents can modify the diterpenoid structure.

  • Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in solution.

Q4: Can I store this compound in a DMSO stock solution? For how long?

A4: Yes, DMSO is a suitable solvent for creating stock solutions of this compound. However, long-term storage in solution is not recommended. For optimal results, prepare fresh solutions. If necessary, store aliquots of the DMSO stock solution at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guides

Issue 1: Unexpected or Variable Experimental Results
  • Possible Cause: Degradation of this compound leading to inconsistent concentrations of the active compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that both solid and solution forms of this compound have been stored according to the recommended guidelines (-20°C, protected from light and moisture).

    • Prepare Fresh Solutions: Discard any old stock solutions and prepare a fresh solution from the solid compound for your next experiment.

    • Perform Quality Control: If possible, analyze the purity of your this compound sample using High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products.

Issue 2: Appearance of New Peaks in HPLC or Mass Spectrometry Analysis
  • Possible Cause: Chemical degradation of this compound into one or more new compounds.

  • Troubleshooting Steps:

    • Analyze Experimental Conditions: Review the pH, temperature, and light exposure during your experimental procedure.

    • Investigate Potential Degradation Pathways:

      • Hydrolysis: If your protocol involves basic conditions, consider the possibility of lactone ring opening.

      • Oxidation: If the experiment was performed under ambient conditions for an extended period or in the presence of oxidizing agents, oxidative degradation may have occurred.

      • Photodegradation: If the sample was exposed to light, especially UV, photodegradation products may have formed.

    • Implement Preventative Measures: Modify your protocol to minimize exposure to harsh conditions. This may include using pH-neutral buffers, de-gassing solvents, and working under low-light conditions.

Data on this compound Stability

The following tables summarize the expected stability of this compound under various stress conditions. This data is based on the known reactivity of its functional groups and general knowledge of diterpenoid lactone stability.

Table 1: pH-Dependent Hydrolytic Stability of this compound

pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
3.02524>95
5.02524>95
7.42524~90
8.52524<70
10.02524<30

Table 2: Thermal and Photostability of Solid this compound

ConditionIncubation Time (days)Remaining this compound (%)
40°C7~92
60°C7~85
UV Light (254 nm)1<80
Ambient Light30~95

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Alkaline Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 N HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the sample in methanol and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Dilute both samples for HPLC analysis.

  • HPLC Analysis: Analyze all samples by reverse-phase HPLC, comparing the chromatograms of the stressed samples to a non-stressed control to identify degradation peaks.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL in Methanol) acid Acidic (0.1 N HCl, 60°C, 24h) stock->acid Expose to stress alkali Alkaline (0.1 N NaOH, RT, 4h) stock->alkali Expose to stress oxidation Oxidative (3% H₂O₂, RT, 24h) stock->oxidation Expose to stress thermal Thermal (Solid, 80°C, 48h) stock->thermal Expose to stress photo Photolytic (Solution, UV 254nm, 24h) stock->photo Expose to stress hplc RP-HPLC Analysis acid->hplc Analyze alkali->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze compare Compare stressed samples to control hplc->compare identify Identify degradation products compare->identify

Caption: Workflow for forced degradation studies of this compound.

Inferred Cytotoxic Signaling Pathway of Abietane Diterpenoids

Based on published data for structurally related abietane diterpenoids, a potential signaling pathway for the cytotoxic effects of this compound is proposed to involve the induction of apoptosis through the PI3K/Akt and ERK pathways.[1][2]

G cluster_cell Cellular Response cluster_membrane cluster_cytoplasm cluster_nucleus gelomulide This compound pi3k PI3K gelomulide->pi3k Inhibits raf Raf gelomulide->raf Inhibits akt Akt pi3k->akt Activates apoptosis Apoptosis akt->apoptosis Inhibits Apoptosis mek MEK raf->mek Activates erk ERK mek->erk Activates erk->apoptosis Promotes Apoptosis

Caption: Inferred signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Troubleshooting Gelomulide B Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing and troubleshooting precipitation of Gelomulide B in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Disclaimer: Specific solubility and biological data for this compound are limited in publicly available literature. The following recommendations are based on its known physicochemical properties as a hydrophobic diterpenoid and on established best practices for handling similar compounds in cell culture.

Physicochemical Properties of this compound and Related Compounds

Understanding the properties of this compound is crucial for troubleshooting. Below is a summary of available data for this compound and a related compound, Gelomulide A, for context. The XLogP3 value indicates the hydrophobicity of a compound; a higher value suggests lower aqueous solubility.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound C₂₂H₂₈O₆388.52.2[1]
Gelomulide A C₂₂H₃₀O₅374.52.9[2]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I dissolved this compound in DMSO to make a stock solution, but when I add it to my cell culture medium, it immediately turns cloudy and forms a precipitate. What is happening?

A1: This is a common issue when working with hydrophobic compounds like this compound. The cloudiness and precipitation are due to the compound's low solubility in the aqueous environment of the cell culture medium. DMSO is a powerful organic solvent that can dissolve this compound at high concentrations, but when this concentrated stock is diluted into the medium, the DMSO concentration drops sharply, and the this compound is no longer soluble, causing it to crash out of solution.

Q2: What are the key factors that contribute to the precipitation of this compound in cell culture media?

A2: Several factors can lead to the precipitation of hydrophobic compounds:

  • High Final Concentration: Exceeding the solubility limit of this compound in the specific cell culture medium is the most common cause.

  • Temperature Shock: Adding a cold stock solution from the freezer or refrigerator directly to warm (37°C) cell culture medium can cause a rapid temperature change that decreases the solubility of the compound.

  • High DMSO Concentration in the Final Working Solution: While DMSO is necessary to dissolve this compound, final concentrations above 0.5% in the culture medium can be toxic to cells and can also contribute to solubility issues upon further dilution. It is best to keep the final DMSO concentration at or below 0.1%.

  • pH of the Medium: The pH of the cell culture medium (typically 7.2-7.4) can affect the solubility of compounds with ionizable groups.

  • Interactions with Media Components: this compound may interact with proteins (especially if you are using serum), salts, or other components in the medium, leading to the formation of insoluble complexes.

Q3: How can I prevent this compound from precipitating when preparing my working solutions?

A3: Here are several strategies to prevent precipitation:

  • Determine the Optimal Working Concentration: Before conducting your experiments, it is essential to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium. A detailed protocol for this is provided below.

  • Use a Lower Concentration Stock Solution: Instead of making a very high concentration stock (e.g., 100 mM), consider preparing a lower concentration stock (e.g., 10 mM or 20 mM) in DMSO.

  • Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.

  • Add Stock Solution to Medium Slowly with Vortexing: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.

  • Serial Dilutions: For preparing a range of concentrations, perform serial dilutions in the cell culture medium itself, rather than adding different volumes of the high-concentration stock to each culture dish.

Experimental Protocol: Determining the Maximum Soluble Concentration of this compound

This protocol will help you empirically determine the highest concentration of this compound that can be used in your cell culture medium without precipitation.

Materials:

  • This compound

  • 100% DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved. Gentle warming and vortexing may be necessary.

  • Pre-warm the Cell Culture Medium: Place an aliquot of your complete cell culture medium in a 37°C water bath or incubator for at least 30 minutes.

  • Prepare Serial Dilutions:

    • Label a series of sterile microcentrifuge tubes or wells in a 96-well plate with a range of concentrations you wish to test (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a vehicle control).

    • To prepare the 100 µM solution, add 10 µL of the 10 mM this compound stock solution to 990 µL of the pre-warmed medium (this results in a 1% DMSO concentration, which is for solubility testing only and may be too high for cell-based assays). Vortex immediately.

    • For the subsequent dilutions, perform 2-fold serial dilutions by transferring 500 µL from the 100 µM tube to a tube containing 500 µL of pre-warmed medium, and so on.

    • For the vehicle control, add 10 µL of 100% DMSO to 990 µL of pre-warmed medium.

  • Incubation: Incubate the prepared dilutions under your standard cell culture conditions (37°C, 5% CO₂) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection for Precipitation:

    • Immediately after preparation and at several time points during the incubation (e.g., 1, 4, 24, 48 hours), visually inspect each tube or well for any signs of precipitation. This can appear as cloudiness, fine particles, or a crystalline sediment.

    • For a more sensitive assessment, pipette a small volume from each dilution onto a microscope slide and examine it under a microscope for any crystalline structures.

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is your maximum working concentration for subsequent experiments.

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for Preparing this compound Working Solutions

G cluster_working Working Solution Preparation cluster_incubation Experiment stock Dissolve this compound in 100% DMSO (e.g., 10 mM) prewarm Pre-warm cell culture medium to 37°C add_stock Add stock solution dropwise to medium with gentle vortexing prewarm->add_stock Critical Step serial_dilute Perform serial dilutions in pre-warmed medium add_stock->serial_dilute final_conc Final working concentrations (DMSO ≤ 0.1%) serial_dilute->final_conc add_to_cells Add final working solution to cell cultures final_conc->add_to_cells

Caption: Workflow for preparing this compound working solutions.

Troubleshooting Precipitation of Hydrophobic Compounds

G cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed in Cell Culture Medium cause1 Concentration > Solubility Limit start->cause1 cause2 Temperature Shock (Cold Stock to Warm Medium) start->cause2 cause3 High Final DMSO Concentration start->cause3 cause4 Interaction with Media Components start->cause4 sol1 Determine Max Soluble Concentration (Protocol) cause1->sol1 sol2 Pre-warm Medium to 37°C cause2->sol2 sol3 Keep Final DMSO ≤ 0.1% cause3->sol3 sol4 Consider Serum-Free Medium or Reduced Serum cause4->sol4

Caption: Troubleshooting logic for hydrophobic compound precipitation.

References

Technical Support Center: Optimizing HPLC Separation of Gelomulide B Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of Gelomulide B isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for separating this compound isomers?

A1: For initial method development, a reverse-phase HPLC method is recommended. Start with a C18 column and a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). A broad scouting gradient can help determine the approximate elution conditions.[1]

Q2: I am observing poor resolution or co-elution of the this compound isomers. What should I do?

A2: Poor resolution is a common challenge when separating isomers due to their similar physicochemical properties.[2] Consider the following optimization strategies:

  • Column Selection: If a standard C18 column is not providing adequate separation, switch to a column with a different selectivity. For aromatic compounds, a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase can offer alternative separation mechanisms, such as π-π interactions.[2]

  • Mobile Phase Optimization:

    • Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve selectivity.[2]

    • pH Adjustment: If this compound has ionizable functional groups, adjusting the mobile phase pH can significantly impact retention and selectivity.[2]

  • Gradient Optimization: Once the isomers start to separate, a shallower gradient around the elution point will increase the separation time and improve resolution.[2]

  • Temperature Control: Optimizing the column temperature can influence selectivity. It is advisable to screen a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal condition for your separation.[2]

Q3: My peaks for the this compound isomers are tailing. How can I improve the peak shape?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[2] To mitigate this:

  • Mobile Phase Modifiers: For basic analytes that may interact with acidic silanol groups on the silica support, adding a competing base like triethylamine (TEA) or using a buffered mobile phase can improve peak shape.[2]

  • Column Choice: Using a column with high-purity silica and end-capping can reduce silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[3]

Q4: I am seeing split peaks for a single this compound isomer. What could be the cause?

A4: Peak splitting can arise from several factors:

  • Co-elution: What appears to be a split peak might be two closely eluting isomers. To check this, try a smaller injection volume; if two distinct peaks appear, the issue is co-elution, and the method needs further optimization for resolution.[4]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[4]

  • Column Issues: A blocked column frit or a void in the column packing can disrupt the flow path and cause peak splitting.[4] Flushing the column or replacing it may be necessary.[4]

  • Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes lead to peak splitting.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the HPLC separation of this compound isomers.

Problem Possible Causes Recommended Solutions
Poor Resolution Insufficient stationary phase selectivity.[2]Switch to a Phenyl-Hexyl or PFP column.[2]
Suboptimal mobile phase composition.[2]Screen different organic modifiers (acetonitrile vs. methanol). Adjust mobile phase pH if applicable.[2]
Gradient slope is too steep.[2]Develop a shallower gradient around the elution point of the isomers.[2]
Temperature is not optimal.[2]Screen a range of column temperatures (e.g., 25°C, 35°C, 45°C).[2]
Peak Tailing Secondary interactions with the stationary phase.[2]Add a mobile phase modifier like TEA or use a buffered mobile phase.[2]
Column overload.[3]Reduce sample concentration or injection volume.[3]
Active sites on the column.[5]Use an end-capped column or a column with high-purity silica.
Peak Splitting Co-elution of two isomers.[4]Reduce injection volume to confirm. Optimize method for better resolution.[4]
Sample solvent is stronger than the mobile phase.[4]Dissolve the sample in the initial mobile phase.[4]
Blocked column frit or void in the column.[4]Reverse flush the column or replace it if the problem persists.[4]
Contamination in the stationary phase.[4]Flush the system with a strong solvent. Use a guard column.[5]
Fluctuating Retention Times Poor column equilibration.[5]Increase the column equilibration time between runs.[5]
Unstable mobile phase composition.[3]Prepare fresh mobile phase. Ensure proper mixing if using a gradient.[3][5]
Column temperature fluctuations.[5]Use a column oven to maintain a constant temperature.[5]
Air bubbles in the system.[5]Degas the mobile phase and purge the system.[5]

Experimental Protocols

Protocol 1: Initial Method Development for this compound Isomer Separation
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 5 µL.

Protocol 2: Optimization for Poorly Resolved Isomers
  • Column Screening: If Protocol 1 fails, repeat the analysis with a Phenyl-Hexyl or PFP column of similar dimensions.

  • Mobile Phase Screening: With the best-performing column, repeat the analysis, replacing Acetonitrile (Mobile Phase B) with Methanol (0.1% Formic Acid in Methanol).

  • Gradient Optimization: Based on the scouting runs, design a shallower gradient around the elution time of the isomers. For example, if the isomers elute between 40% and 50% B, create a gradient from 35% to 55% B over 20 minutes. The goal is to achieve a resolution (Rs) of >1.5.[2]

  • Temperature Optimization: If resolution is still not optimal, analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C) using the best column and mobile phase combination.[2]

Visualizations

experimental_workflow start Start: this compound Isomer Mixture protocol1 Protocol 1: Initial Method Development (C18, ACN/Water Gradient) start->protocol1 eval1 Evaluate Resolution (Rs) protocol1->eval1 success Successful Separation (Rs > 1.5) eval1->success Rs > 1.5 protocol2 Protocol 2: Optimization eval1->protocol2 Rs < 1.5 col_screen Column Screening (Phenyl-Hexyl, PFP) protocol2->col_screen mp_screen Mobile Phase Screening (Methanol vs. Acetonitrile) col_screen->mp_screen grad_opt Gradient Optimization (Shallow Gradient) mp_screen->grad_opt temp_opt Temperature Optimization (25-45°C) grad_opt->temp_opt eval2 Re-evaluate Resolution temp_opt->eval2 eval2->success Rs > 1.5 eval2->protocol2 Rs < 1.5 (Iterate)

Caption: Workflow for optimizing HPLC separation of this compound isomers.

troubleshooting_logic problem Problem: Split Peaks Observed reduce_vol Reduce Injection Volume problem->reduce_vol eval_peaks Evaluate Chromatogram reduce_vol->eval_peaks coelution Diagnosis: Co-elution of Isomers Action: Optimize Resolution eval_peaks->coelution Two distinct peaks appear single_peak Diagnosis: True Peak Splitting eval_peaks->single_peak Peak remains split check_solvent Check Sample Solvent vs. Mobile Phase single_peak->check_solvent solvent_mismatch Solvent Mismatch? Action: Dissolve in Mobile Phase check_solvent->solvent_mismatch check_column Inspect/Flush Column solvent_mismatch->check_column No resolved Issue Resolved solvent_mismatch->resolved Yes column_issue Column Issue (Void/Blockage) Action: Replace Column check_column->column_issue

Caption: Troubleshooting logic for split peaks in HPLC analysis.

References

Overcoming low yield during Gelomulide B extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gelomulide B extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome low yields during the extraction and purification of this compound and related diterpenoid lactones from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a member of the abietane diterpenoid class of natural products. While specific information on this compound is limited in publicly available literature, its related compounds, such as Gelomulide A, F, G, and M, have been isolated from plants of the genus Suregada (formerly Gelonium), particularly from the leaves. For instance, Gelomulide M has been isolated from the leaves of Gelonium aequoreum and other gelomulides from Suregada multiflora and Suregada zanzibariensis.[1][2][3][4][5] It is highly probable that this compound is also sourced from a species within the Suregada genus.

Q2: What are the general chemical properties of this compound and related compounds?

Gelomulides are diterpene lactones.[3][5] These compounds possess a complex polycyclic structure and often contain functional groups such as epoxides, acetoxy groups, and hydroxyl groups.[1][4] Their stability can be influenced by factors like pH, temperature, and exposure to certain solvents. For example, the lactone ring may be susceptible to hydrolysis under strong basic or acidic conditions.

Q3: What are the common challenges in extracting this compound?

The primary challenge in the extraction of this compound, like many natural products, is achieving a satisfactory yield.[6][7] Low yields can be attributed to a variety of factors including the low natural abundance of the compound in the source material, degradation during extraction and purification, and inefficient extraction methods.

Q4: Are there modern extraction techniques that can improve the yield of this compound?

Yes, several modern extraction techniques can be more efficient than traditional maceration. These include:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption.[8][9][10]

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This technique employs solvents at elevated temperatures and pressures, which increases extraction efficiency and reduces solvent volume and extraction time.[11][12]

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the extraction solvent. It is a green technology that can offer high selectivity.[8]

Troubleshooting Guide: Overcoming Low Yield

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem 1: Low Yield in the Initial Crude Extract
Possible Cause Troubleshooting Step Rationale
Poor Quality of Source Material 1. Verify Plant Material: Ensure the correct plant species and part (leaves are common for gelomulides) are used.[1][4] Authenticate via botanical identification. 2. Check Material Condition: Use properly dried and finely ground plant material to maximize surface area for extraction. Improper storage can lead to degradation of target compounds.The concentration of secondary metabolites can vary significantly between plant species, plant parts, and with the age and health of the plant. Proper preparation is crucial for efficient solvent penetration.
Inefficient Solvent System 1. Solvent Polarity: Gelomulides are moderately polar. A common solvent system for related compounds is a mixture of a polar and a less polar solvent, such as methanol/dichloromethane.[4] 2. Solvent Optimization: Experiment with different solvent ratios (e.g., 9:1, 7:3, 1:1 MeOH:DCM) to find the optimal polarity for extracting this compound. 3. Consider Alternative Solvents: Ethyl acetate can also be an effective solvent for diterpenoids.The principle of "like dissolves like" is fundamental. The solvent system must be tailored to the polarity of the target compound to ensure efficient solubilization from the plant matrix.
Sub-optimal Extraction Method 1. Increase Extraction Time/Cycles: For maceration, ensure sufficient soaking time and perform multiple extraction cycles (e.g., 3 x 48 hours).[4] 2. Introduce Agitation: Constant stirring or shaking during maceration can improve extraction efficiency. 3. Explore Advanced Methods: If yields remain low, consider implementing UAE or PLE for more exhaustive extraction.[9][11]Incomplete extraction is a common cause of low yield. More rigorous and advanced methods can enhance the recovery of the target compound from the plant material.
Problem 2: Significant Loss of Compound During Solvent Partitioning and Chromatography
Possible Cause Troubleshooting Step Rationale
Compound Degradation 1. Avoid Extreme pH: Buffer aqueous solutions to a neutral pH during liquid-liquid extraction. Lactone rings can be sensitive to strong acids and bases. 2. Temperature Control: Perform extractions and solvent removal at low temperatures (e.g., < 40°C) using a rotary evaporator to prevent thermal degradation.[4]Gelomulides contain sensitive functional groups that can be altered by harsh chemical or physical conditions, leading to compound loss.
Incorrect Stationary/Mobile Phase in Chromatography 1. TLC Analysis First: Before column chromatography, use Thin Layer Chromatography (TLC) to determine the appropriate solvent system for separation. 2. Stationary Phase Selection: Silica gel is commonly used for the separation of diterpenoids.[4] If co-elution is an issue, consider using a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography). 3. Gradient Elution: Employ a gradient elution of increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) to effectively separate compounds of varying polarities.[4]Proper chromatographic conditions are essential to isolate the target compound from a complex mixture. Inappropriate solvent systems or stationary phases can lead to poor separation and loss of the desired product.
Irreversible Adsorption on Silica Gel 1. Deactivate Silica Gel: If you suspect irreversible adsorption, try deactivating the silica gel by adding a small amount of water or triethylamine to the slurry before packing the column. 2. Alternative Chromatography: Consider using Sephadex LH-20 (size-exclusion chromatography) which separates based on size and polarity and can be less harsh than silica gel.Highly polar functional groups on the target molecule can bind strongly to the active sites on silica gel, preventing elution and leading to yield loss.

Experimental Protocols

Protocol 1: General Extraction and Fractionation of this compound
  • Preparation of Plant Material: Air-dry the leaves of the source plant (e.g., Suregada sp.) and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered leaves in a 7:3 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.[4] The typical ratio is 1:10 (w/v) of plant material to solvent.

    • Allow the mixture to stand for 48 hours with occasional agitation.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine all filtrates and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.[4]

  • Solvent Partitioning (Optional but Recommended):

    • Suspend the crude extract in a 9:1 mixture of methanol and water.

    • Perform liquid-liquid extraction against a non-polar solvent like hexane to remove fats and other non-polar constituents.

    • Subsequently, extract the aqueous methanol layer with a solvent of intermediate polarity, such as ethyl acetate, where this compound is likely to partition.

    • Evaporate the solvent from each fraction to yield the respective partitioned extracts.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.[4]

  • Sample Loading: Adsorb the ethyl acetate fraction onto a small amount of silica gel (dry loading method) and carefully load it onto the top of the packed column.[4]

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate, and so on).

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume.

    • Monitor the fractions by TLC to identify those containing this compound.

    • Combine the fractions containing the pure compound and evaporate the solvent.

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenoids
Extraction MethodTypical Extraction TimeSolvent ConsumptionRelative YieldKey Advantage
Maceration48-144 hoursHighBaselineSimple setup
Soxhlet Extraction8-24 hoursModerateModerate to HighMore efficient than maceration
Ultrasound-Assisted Extraction (UAE)30-60 minutesLowHighFast and efficient
Pressurized Liquid Extraction (PLE)15-30 minutesVery LowHigh to Very HighAutomated and highly efficient[11]

Note: Relative yields are illustrative and can vary significantly based on the specific compound and plant matrix.

Table 2: TLC Analysis of Chromatographic Fractions
Fraction NumberMobile Phase (Hexane:EtOAc)Rf Value of Spot ARf Value of Spot B (Target)Rf Value of Spot C
5-895:50.85--
15-2080:200.600.450.30
25-3060:40-0.200.10

This table illustrates how TLC can be used to track the separation of a target compound (Spot B) from impurities (Spots A and C).

Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification plant_material Dried & Ground Plant Material extraction Solvent Extraction (e.g., MeOH/DCM) plant_material->extraction filtration Filtration extraction->filtration evaporation1 Solvent Evaporation (< 40°C) filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract partition Solvent Partitioning (e.g., Hexane/EtOAc) crude_extract->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction column_chrom Silica Gel Column Chromatography EtOAc_fraction->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection evaporation2 Solvent Evaporation fraction_collection->evaporation2 pure_compound Pure this compound evaporation2->pure_compound

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Low_Yield cluster_investigate Investigation Point cluster_solutions1 Extraction Solutions cluster_solutions2 Purification Solutions start Low Yield Observed check_extraction Crude Extract Yield Low? start->check_extraction check_purification Yield Loss During Purification? start->check_purification sol1 Verify Plant Material check_extraction->sol1 Yes sol2 Optimize Solvent System check_extraction->sol2 Yes sol3 Use Advanced Method (UAE, PLE) check_extraction->sol3 Yes sol4 Control Temp & pH check_purification->sol4 Yes sol5 Optimize Chromatography (TLC First) check_purification->sol5 Yes sol6 Consider Alternative Stationary Phase check_purification->sol6 Yes end_node Yield Improved sol1->end_node sol2->end_node sol3->end_node sol4->end_node sol5->end_node sol6->end_node

Caption: Troubleshooting Logic for Low this compound Yield.

References

Addressing off-target effects of Gelomulide B in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gelomulide B, an ent-abietane diterpenoid, in various cellular assays. The information provided is intended to help identify and address potential non-specific or off-target effects that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known primary activity of this compound?

A1: this compound belongs to the ent-abietane diterpenoid class of natural products. Compounds in this class have been consistently shown to exhibit cytotoxic effects against a variety of cancer cell lines.[1][2][3][4][5][6] Therefore, the primary expected activity of this compound in cell-based assays is a reduction in cell viability and proliferation.

Q2: What are the potential off-target effects of this compound?

A2: The specific molecular target of this compound has not been definitively identified in the scientific literature. Consequently, distinguishing between "on-target" and "off-target" effects is challenging. However, like many natural products, this compound has the potential to interact with multiple cellular components, leading to a range of observable effects that may be independent of its primary cytotoxic mechanism. These can be broadly categorized as non-specific effects.

Q3: How can natural products like this compound interfere with in vitro assays?

A3: Natural products can interfere with assays through various mechanisms that are not related to a specific biological interaction with the intended target.[7][8][9] These can include:

  • Assay technology interference: Compounds may absorb light or be autofluorescent, interfering with absorbance- or fluorescence-based readouts.

  • Non-specific reactivity: Some compounds can react non-specifically with proteins or other assay components.

  • Aggregation: At higher concentrations, compounds may form aggregates that can sequester the target protein or interfere with the assay signal.

  • Redox activity: The compound may have inherent oxidizing or reducing properties that can affect assay reagents.

Q4: What are the initial steps to take if I suspect my results with this compound are due to off-target or non-specific effects?

A4: If you observe unexpected or inconsistent results, it is crucial to perform a series of control experiments. These include:

  • Vehicle controls: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Assay-specific controls: Run controls to test for interference with the assay components in the absence of cells.

  • Counter-screening: Test this compound in a different assay that measures the same biological endpoint but uses a different detection method.

  • Orthogonal assays: Use an assay that measures a different, but related, biological endpoint to confirm your initial findings.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

If you are observing high variability between replicate wells or between experiments when assessing the cytotoxicity of this compound, consider the following:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell distribution.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing of reagent additions.
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile media or PBS to create a humidity barrier.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider lowering the concentration range or using a different solvent.
Issue 2: Discrepancy Between Different Cytotoxicity Assays

You may find that the IC50 value for this compound differs significantly when measured by different cytotoxicity assays (e.g., MTT vs. LDH release).

Possible Cause Troubleshooting Step
Different Biological Readouts Assays like MTT measure metabolic activity, while LDH release assays measure membrane integrity. A compound could affect metabolism without immediately causing cell lysis, leading to different results.
Interference with Assay Chemistry This compound may interfere with the chemistry of one of the assays. For example, it could have reducing properties that affect the conversion of MTT to formazan. Run a cell-free control to test for direct effects on the assay reagents.
Timing of Assay The kinetics of cell death can vary. An early time point might show a decrease in metabolic activity, while membrane leakage might only be detectable at a later time point. Perform a time-course experiment.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Protocol 2: Cell-Free Assay Interference Control
  • Plate Setup: In a 96-well plate, add the same components as your experimental wells (media, serum, assay reagents) but without cells.

  • Compound Addition: Add this compound at the same concentrations used in your cellular assay.

  • Incubation: Incubate for the same duration as your cellular assay.

  • Reading: Measure the signal (e.g., absorbance or fluorescence) to determine if the compound directly affects the assay readout.

Signaling Pathways and Workflows

Ent-abietane diterpenoids have been reported to modulate various signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, related compounds have been shown to impact pathways such as the Hedgehog signaling pathway, which is crucial in development and cancer.

Hedgehog_Signaling_Pathway cluster_nucleus Nuclear Events Hh Hedgehog Ligand PTCH1 Patched1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI (Inactive) SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Nucleus Nucleus GLI_A->Nucleus TargetGenes Target Gene Expression GLI_A->TargetGenes Activates GelomulideB ent-Abietane Diterpenoids (e.g., this compound) GelomulideB->SMO Potential Inhibition? Troubleshooting_Workflow Start Unexpected Assay Results (e.g., high variability, poor reproducibility) CheckAssay Review Assay Protocol and Execution Start->CheckAssay CheckCells Evaluate Cell Health and Culture Conditions Start->CheckCells CellFree Perform Cell-Free Interference Assay CheckAssay->CellFree Protocol OK Optimize Optimize Assay Parameters (e.g., cell density, incubation time) CheckCells->Optimize Cells OK Orthogonal Use Orthogonal Assay CellFree->Orthogonal No Interference Conclusion Interpret Results with Caution Consider Non-Specific Effects CellFree->Conclusion Interference Detected Orthogonal->Conclusion Optimize->Conclusion

References

Minimizing experimental variability with Gelomulide B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when working with Gelomulide B.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a modified ent-abietane diterpenoid isolated from plants of the Suregada genus, such as Suregada glomerulata.[1] Diterpenoids are a class of natural products known for a variety of biological activities.[2][3] Published research has demonstrated that some Gelomulide compounds exhibit cytotoxic effects against various cancer cell lines.[1] While the precise mechanism for this compound is still under investigation, many diterpenoids exert their effects through the modulation of key signaling pathways, such as the NF-κB pathway, which is heavily involved in inflammation.[3][4][5][6]

Q2: How should I prepare and store stock solutions of this compound?

To minimize variability, proper handling of this compound is crucial. For detailed information on preparing stock solutions, refer to the table below.

Parameter Recommendation Notes
Solvent Dimethyl sulfoxide (DMSO)Ent-abietane diterpenoids are generally soluble in DMSO.[7][8]
Concentration 10 mMA 10 mM stock is a common starting point for in vitro experiments.
Procedure Dissolve this compound in DMSO by gentle vortexing.Ensure the compound is fully dissolved before use.
Storage Aliquot and store at -20°C or -80°C.Avoid repeated freeze-thaw cycles to maintain compound stability.

Q3: What are the potential off-target effects of this compound?

Like many natural products, this compound may have off-target effects. It is important to include appropriate controls in your experiments to account for this. Potential off-target effects could include cytotoxicity in non-target cell lines or modulation of unintended signaling pathways. A preliminary screen of this compound across a panel of cell lines can help to identify potential off-target cytotoxicities.

Q4: What is the proposed mechanism of action for this compound?

Based on the known activity of other diterpenoids, a likely mechanism of action for this compound is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5][6] This pathway is a central regulator of inflammation, and its inhibition can lead to decreased expression of pro-inflammatory genes.[4][9] The diagram below illustrates the canonical NF-κB signaling pathway and potential points of inhibition.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Potential Inhibition by this compound TNFa TNF-α TNFR TNFR TNFa->TNFR Binding IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_P p-IκBα IkBa->IkBa_P NFkB NF-κB (p65/p50) NFkB->IkBa Binding (Inhibition) NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_P->NFkB Release IkBa_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes InhibitionPoint This compound InhibitionPoint->IKK Inhibition of IKK activity

Caption: Proposed NF-κB signaling pathway and potential inhibition by this compound.

II. Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Solution
Inconsistent cell viability results 1. Uneven cell seeding. 2. Variation in drug concentration. 3. Edge effects in multi-well plates. 4. Mycoplasma contamination.1. Ensure a single-cell suspension before seeding. 2. Prepare fresh dilutions for each experiment. 3. Avoid using the outer wells of the plate. 4. Regularly test cell cultures for mycoplasma.
Poor solubility of this compound 1. Incorrect solvent. 2. Precipitation during dilution.1. Use high-quality, anhydrous DMSO. 2. Perform serial dilutions in pre-warmed media and vortex between steps.
No observable effect on NF-κB signaling 1. Sub-optimal drug concentration. 2. Insufficient incubation time. 3. Inactive compound.1. Perform a dose-response experiment to determine the optimal concentration. 2. Optimize the incubation time for your specific cell line and assay. 3. Ensure proper storage of this compound to prevent degradation.
High background in Western blots 1. Insufficient blocking. 2. Primary antibody concentration too high. 3. Inadequate washing.1. Increase blocking time or use a different blocking agent. 2. Titrate the primary antibody to the optimal concentration. 3. Increase the number and duration of wash steps.

III. Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

A. Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • 96-well clear-bottom plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTS reagent to each well.[10][11]

  • Incubate for 1-4 hours at 37°C.[10]

  • Measure the absorbance at 490 nm using a microplate reader.[11]

Caption: Workflow for a cell viability assay using MTS reagent.
B. Western Blot for NF-κB Pathway Activation

This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB pathway.

Materials:

  • 6-well plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • TNF-α (or other NF-κB activator)

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a protein assay.

  • Prepare samples with Laemmli buffer and boil for 5 minutes.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[12]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[13][14]

Western_Blot_Workflow A Cell Seeding & Growth B Pre-treatment with this compound A->B C Stimulation with TNF-α B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer to PVDF E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection I->J

Caption: General workflow for Western blot analysis.

By following these guidelines and protocols, researchers can minimize experimental variability and obtain more reliable and reproducible data when working with this compound.

References

How to address poor reproducibility in Gelomulide B experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically detailing the synthesis and experimental protocols for Gelomulide B is limited in publicly available scientific literature. This guide is therefore based on established principles and common challenges encountered in the synthesis and biological evaluation of complex natural products, particularly diterpenoid lactones, a class to which this compound belongs. The following troubleshooting advice and protocols are intended as a general resource for researchers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues researchers may face during the synthesis, purification, and biological testing of this compound and similar natural products.

Section 1: Synthesis and Purification

Question 1: My total synthesis of this compound has a very low yield. What are the common pitfalls?

Answer: Low yields in complex natural product synthesis are a frequent challenge.[1] Several factors could be contributing to this issue. Consider the following troubleshooting steps:

  • Reagent Quality and Stoichiometry: Ensure all reagents are pure and used in the correct stoichiometric ratios. Degradation of sensitive reagents can halt a reaction.

  • Reaction Conditions: Temperature, pressure, and reaction time are critical. Small deviations can lead to side product formation or incomplete reactions. Monitor reactions closely using techniques like Thin Layer Chromatography (TLC).

  • Solvent Purity: Ensure solvents are anhydrous and free of impurities, as these can interfere with the reaction.

  • Workup Procedure: Product loss can occur during the workup phase. Check for product solubility in the aqueous layer and ensure filtration media are not retaining your compound.[1] The stability of the product to acidic or basic conditions used in the workup should also be verified.[1]

Question 2: I am having difficulty reproducing a literature procedure for a key step in the synthesis. What should I check?

Answer: Reproducibility issues are common in complex syntheses.[1] A systematic approach can help identify the source of the problem:

  • Detailed Procedural Review: Scrutinize the original experimental section for subtle details that may have been overlooked, such as the rate of addition of a reagent or the specific grade of a chemical.

  • Glassware Preparation: Ensure all glassware is scrupulously clean and dry, as trace impurities can catalyze side reactions or poison catalysts.

  • Inert Atmosphere: For reactions sensitive to air or moisture, verify the integrity of your inert atmosphere (e.g., Argon or Nitrogen).

  • Step-by-Step Verification: If possible, re-run the preceding steps to ensure the purity and identity of your starting materials for the problematic step.

A logical workflow for troubleshooting a failed reaction is outlined below:

G start Reaction Failed or Low Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Workup Procedure for Product Loss start->check_workup check_literature Re-evaluate Literature Procedure Details start->check_literature isolate_byproducts Isolate and Characterize Byproducts check_reagents->isolate_byproducts check_conditions->isolate_byproducts check_workup->isolate_byproducts check_literature->isolate_byproducts modify_protocol Modify Protocol Based on Findings isolate_byproducts->modify_protocol success Successful Synthesis modify_protocol->success

Caption: Troubleshooting workflow for synthetic reactions.

Question 3: My purified this compound appears to be unstable. How can I improve its stability?

Answer: The stability of complex natural products can be a concern. Diterpenoid lactones may be sensitive to:

  • pH: Avoid strongly acidic or basic conditions during storage and in experimental buffers.

  • Light: Store the compound in amber vials or protected from light to prevent photochemical degradation.

  • Temperature: Store at low temperatures (e.g., -20°C or -80°C) as a solution in a suitable anhydrous solvent.

  • Oxidation: Consider storing under an inert atmosphere if the molecule has moieties susceptible to oxidation.

Section 2: Biological Assays (e.g., Cytotoxicity)

Question 4: I am observing inconsistent results in my cytotoxicity assays with this compound. What could be the cause?

Answer: Poor reproducibility in cell-based assays is a common issue.[2] Several factors can contribute to variability:

  • Cell Line Health and Passage Number: Ensure cells are healthy, free from contamination (especially mycoplasma), and within a consistent, low passage number range.

  • Compound Solubility: this compound, like many natural products, may have poor aqueous solubility. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Precipitation of the compound will lead to inconsistent concentrations.

  • Vehicle Concentration: High concentrations of the vehicle (e.g., >0.5% DMSO) can be toxic to cells. Maintain a consistent and low vehicle concentration across all treatments and controls.

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity, ATP levels).[3][4] Results can vary between assay types. Ensure the chosen assay is appropriate for the expected mechanism of action.

Quantitative Data: Common Cytotoxicity Assays

Assay TypePrincipleCommon ReadoutPotential for Interference
MTT/XTT/WST Reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[3]Colorimetric (Absorbance)Reducing agents in the compound or extract can interfere.[3]
LDH Release Measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[2][4][5]Colorimetric (Absorbance)High background LDH in serum-containing media.[4]
ATP Assay (e.g., CellTiter-Glo) Measures ATP levels, which correlate with cell viability.LuminescenceCompounds affecting cellular ATP metabolism can interfere.
Live/Dead Staining Uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity.Fluorescence Microscopy/Flow CytometryReagent toxicity with long incubation times.[4]

Question 5: How do I choose the appropriate concentration range for my this compound experiments?

Answer: A dose-response experiment is crucial. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration). A typical approach would be a serial dilution, for example: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, etc. Based on the initial results, a narrower range can be used for subsequent experiments.

Question 6: My results suggest this compound is cytotoxic, but how can I begin to investigate the mechanism of cell death?

Answer: Determining the mechanism of cell death (e.g., apoptosis vs. necrosis) is a key next step. A common starting point is to use flow cytometry with Annexin V and Propidium Iodide (PI) staining.

  • Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.

  • Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

The workflow for this type of analysis is as follows:

G start Treat Cells with this compound stain Stain with Annexin V and Propidium Iodide start->stain flow Analyze by Flow Cytometry stain->flow quadrant Quadrant Analysis flow->quadrant live Live Cells (Annexin V-, PI-) quadrant->live early_apoptosis Early Apoptosis (Annexin V+, PI-) quadrant->early_apoptosis late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) quadrant->late_apoptosis necrotic Necrotic Cells (Annexin V-, PI+) quadrant->necrotic

Caption: Flow cytometry workflow for apoptosis analysis.

Detailed Experimental Protocols

Protocol 1: General Procedure for a Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are not well-documented, many diterpenoids exert their cytotoxic effects by modulating key cellular pathways involved in proliferation, survival, and apoptosis. A hypothetical pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G GelomulideB This compound PI3K PI3K GelomulideB->PI3K Inhibition? RTK Receptor Tyrosine Kinase RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Dealing with autofluorescence of Gelomulide B in imaging

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Imaging with Gelomulide B

Welcome to the technical support center for researchers using this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence during your imaging experiments.

Troubleshooting Guide: Dealing with Autofluorescence

Autofluorescence is the natural emission of light by biological structures or other components in your sample, which can interfere with the detection of your specific fluorescent signal. This guide will help you identify the source of autofluorescence and provide strategies to mitigate its effects.

Step 1: Identify the Source of Autofluorescence

The first crucial step is to determine where the unwanted fluorescence is coming from. This can be done by systematically imaging control samples.

Experimental Workflow for Identifying Autofluorescence Source

cluster_prep Sample Preparation cluster_imaging Imaging and Analysis cluster_decision Source Identification cluster_conclusion Conclusion Start Start with Experimental Protocol Unstained Prepare Unstained Control: No this compound, No fluorescent labels Start->Unstained Vehicle Prepare Vehicle Control: Treat with vehicle (e.g., DMSO), no fluorescent labels Start->Vehicle Gelomulide_B_Only Prepare this compound Control: Treat with this compound, no other fluorescent labels Start->Gelomulide_B_Only Image_Unstained Image Unstained Control Unstained->Image_Unstained Image_Vehicle Image Vehicle Control Vehicle->Image_Vehicle Image_Gelomulide_B Image this compound Control Gelomulide_B_Only->Image_Gelomulide_B Analyze Analyze Images for Autofluorescence Image_Unstained->Analyze Image_Vehicle->Analyze Image_Gelomulide_B->Analyze Decision1 Fluorescence in Unstained Control? Analyze->Decision1 Decision2 Fluorescence in Vehicle Control? Decision1->Decision2 No Source_Intrinsic Source: Intrinsic Autofluorescence (Cells/Tissue) Decision1->Source_Intrinsic Yes Decision3 Fluorescence in This compound Control? Decision2->Decision3 No Source_Vehicle Source: Vehicle Decision2->Source_Vehicle Yes Source_Gelomulide_B Source: this compound Decision3->Source_Gelomulide_B Yes Source_Other Source: Other Reagents/Fixatives Decision3->Source_Other No

Caption: Workflow for identifying the source of autofluorescence.

Step 2: Implement Mitigation Strategies

Once you have an idea of the source of the autofluorescence, you can choose the appropriate strategy to reduce it.

A. Pre-Imaging Strategies (Sample Preparation)

These methods aim to reduce autofluorescence before you even get to the microscope.

StrategyDescriptionBest For
Change Fixation Method Aldehyde fixatives like paraformaldehyde and glutaraldehyde can induce autofluorescence.[1] Consider using ice-cold methanol or ethanol as an alternative.[2] If you must use aldehydes, reduce the concentration and fixation time.[1][2]Aldehyde-induced autofluorescence
Sodium Borohydride Treatment This chemical treatment can reduce aldehyde-induced autofluorescence.[1][2][3] A typical treatment is 0.1% sodium borohydride in PBS for 3 x 10 minutes.[4]Aldehyde-induced autofluorescence
Remove Red Blood Cells Red blood cells are highly autofluorescent due to heme groups.[3] Perfuse tissues with PBS before fixation to remove them.[3][5]Tissue sections with high blood content
Use Autofluorescence Quenchers Chemical reagents like Sudan Black B or commercial kits can quench autofluorescence from sources like lipofuscin.[3][6]Tissues with high lipofuscin content (e.g., brain, aged tissues)
Optimize Culture Media For live-cell imaging, use phenol red-free and serum-free media, as these components can be fluorescent.[5]Live-cell imaging
B. Imaging-Time Strategies (Fluorophore and Microscope Settings)

These strategies focus on spectrally separating your signal of interest from the autofluorescence.

StrategyDescriptionBest For
Choose Red/Far-Red Fluorophores Autofluorescence is typically strongest in the blue-green region of the spectrum (350-550 nm).[2] By using fluorophores that excite and emit in the red or far-red spectrum (e.g., Alexa Fluor 647, Cy5), you can avoid the autofluorescence signal.[1][3][6]General autofluorescence
Use Brighter Fluorophores Using brighter fluorophores can increase your signal-to-noise ratio, making the autofluorescence less of an issue.[2]Low-abundance targets
Use Narrow Band-Pass Filters Use filters that are specifically matched to your fluorophore's excitation and emission spectra to exclude as much out-of-channel light as possible.[6]Separating spectrally close signals
C. Post-Imaging Strategies (Image Processing)

If you cannot eliminate autofluorescence during the experiment, you can use computational methods to remove it.

StrategyDescriptionBest For
Image Subtraction Acquire an image of your unstained sample in the same channel as your fluorescently labeled sample. This "autofluorescence" image can then be subtracted from your experimental image.[7][8]When autofluorescence is consistent across samples
Spectral Unmixing If you have a spectral confocal microscope, you can measure the emission spectrum of the autofluorescence from a control sample and then use software to computationally remove this spectral signature from your experimental images.[9]Complex or overlapping autofluorescence spectra

Decision Tree for Mitigation Strategy

cluster_start Problem Identification cluster_source Source Determination cluster_solutions Mitigation Strategies Start High Background Autofluorescence Observed Source Source of Autofluorescence? Start->Source Fixation Change Fixation Method (e.g., Methanol) or Treat with Sodium Borohydride Source->Fixation Fixation-Induced RBC Perfuse with PBS to Remove RBCs Source->RBC Red Blood Cells Lipofuscin Use Quenching Agent (e.g., Sudan Black B) Source->Lipofuscin Lipofuscin/Endogenous Spectral Shift to Red/Far-Red Fluorophores Source->Spectral General/Unknown Processing Use Image Subtraction or Spectral Unmixing Spectral->Processing If Spectral Shift is not possible

Caption: Decision tree for selecting an autofluorescence mitigation strategy.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence
  • After fixation with paraformaldehyde or glutaraldehyde, wash the samples three times in Phosphate Buffered Saline (PBS) for 5 minutes each.

  • Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS.

  • Immerse the samples in the sodium borohydride solution.

  • Incubate for 10 minutes at room temperature.

  • Repeat the incubation with fresh sodium borohydride solution two more times for a total of three treatments.[4]

  • Wash the samples three times in PBS for 5 minutes each.

  • Proceed with your standard immunofluorescence or imaging protocol.

Protocol 2: Image Subtraction for Autofluorescence Correction
  • Prepare your experimental samples with your fluorescent labels.

  • Prepare a parallel control sample that undergoes the exact same preparation (fixation, permeabilization, blocking, etc.) but without the addition of any fluorescent labels (e.g., no fluorescently-labeled antibodies or probes).

  • Using the exact same microscope settings (laser power, gain, exposure time, etc.), acquire an image of your fully labeled experimental sample.

  • Without changing any settings, acquire an image of your unlabeled control sample. This is your "autofluorescence" image.

  • In an image analysis software (e.g., ImageJ/Fiji), open both images.

  • Use the image calculator or subtraction function to subtract the "autofluorescence" image from your experimental image.[8]

  • The resulting image will have the autofluorescence signal computationally removed.

Frequently Asked Questions (FAQs)

Q1: Is this compound itself fluorescent?

Currently, there is no published data on the intrinsic fluorescence properties of this compound. Its chemical structure, an ent-abietane diterpenoid, does not immediately suggest strong fluorescence, but it is possible.[10] To determine if the compound is contributing to the signal you are observing, you should image cells that have been treated with this compound but have not been labeled with any other fluorophores. Compare this to an image of vehicle-treated, unlabeled cells. If the this compound-treated cells are brighter, the compound itself may be fluorescent.

Q2: My autofluorescence is very strong in the DAPI (blue) channel. What should I do?

High autofluorescence in the blue and green channels is very common.[2][11] The best approach is to avoid these channels for your experimental labels if possible. Use a fluorophore in the red or far-red spectrum for your target of interest. If you must use the blue channel for a nuclear stain, ensure your target of interest is labeled with a spectrally well-separated and bright fluorophore to maximize your signal-to-background ratio.

Q3: I am doing live-cell imaging and cannot use fixatives or chemical quenchers. What are my options?

For live-cell imaging, your options are more limited but still effective:

  • Optimize your media: Use phenol red-free and, if possible, serum-free media during imaging.[5]

  • Choose the right fluorophores: Use red or far-red fluorescent proteins or dyes.

  • Computational correction: You can still use image subtraction by imaging a field of unlabeled cells and subtracting that background from your experimental images.

Q4: Will autofluorescence quenching reagents damage my sample or affect my labeling?

Some quenching reagents can be harsh or can reduce the intensity of your specific fluorescent signal. It is always recommended to test the quenching protocol on a non-critical sample first to assess its effects. Always include proper controls, such as a sample that is fluorescently labeled but not treated with the quencher, to evaluate any potential loss of specific signal.

Q5: Can I just increase the brightness and contrast on my final image to get rid of the background?

While adjusting the brightness and contrast can make an image look better, it does not truly remove the autofluorescence. This can lead to misinterpretation of the data, as you might inadvertently remove weak, but real, signal. The methods described in this guide are designed to either prevent, reduce, or computationally separate the autofluorescence from your true signal, leading to more accurate and quantifiable results.

References

Optimizing incubation times for Gelomulide B treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times and troubleshooting experiments involving Gelomulide B. As specific data for this compound is limited, this guide draws upon established protocols for structurally related ent-abietane diterpenoids, which are known to exhibit anti-inflammatory properties, often through modulation of the NF-κB signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in cell culture experiments?

A1: For initial screening experiments with ent-abietane diterpenoids, a broad concentration range is recommended. Based on published IC50 values for similar compounds, which typically fall within the micromolar range (e.g., 1.9 µM to 33.8 µM), a starting range of 0.1 µM to 100 µM is advisable.[1][2] A dose-response experiment is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q2: What are typical incubation times for preliminary experiments with this compound?

A2: Optimal incubation time is dependent on the specific biological question being addressed. For assessing anti-inflammatory effects, a common approach involves a pre-incubation period followed by co-incubation with an inflammatory stimulus.

  • Pre-incubation: A pre-treatment of 1 hour with this compound before adding an inflammatory stimulus (like LPS) is a common starting point.

  • Co-incubation: Following pre-treatment, a 24-hour incubation with the inflammatory agent is often sufficient to observe effects on cytokine production or signaling pathway activation.

  • Longer-term incubations: For cell viability assays (e.g., MTT) or to assess effects on nitric oxide production, incubation times of 48 to 72 hours may be necessary.[3]

It is highly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to determine the ideal incubation period for your specific experimental setup.[4]

Q3: How can I determine the optimal incubation time for my specific cell line and experiment?

A3: The ideal incubation time is cell-line specific and depends on factors like cell doubling time and the mechanism of action being investigated. A time-course experiment is the most effective method for optimization. This involves treating your cells with a fixed, non-toxic concentration of this compound and measuring the desired endpoint (e.g., cell viability, cytokine levels, gene expression) at multiple time points.[4]

Q4: Should I change the cell culture medium during a long incubation period ( > 48 hours)?

A4: Yes, for incubation times exceeding 48 hours, it is good practice to perform a medium change. This ensures that nutrient depletion and the accumulation of metabolic waste products do not confound the experimental results. When changing the medium, be sure to replace it with fresh medium containing the same concentration of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No observable effect of this compound 1. Concentration too low: The concentration of this compound may be insufficient to elicit a response. 2. Incubation time too short: The treatment duration may not be long enough for the biological effects to manifest. 3. Compound instability: this compound may be degrading in the culture medium over time. 4. Cell line resistance: The chosen cell line may be resistant to the effects of this compound.1. Perform a dose-response study with a wider concentration range (e.g., up to 100 µM). 2. Conduct a time-course experiment with longer incubation periods (e.g., 48, 72 hours). 3. Prepare fresh stock solutions of this compound for each experiment. 4. Consider using a different cell line known to be responsive to anti-inflammatory compounds.
High cell toxicity observed 1. Concentration too high: The concentration of this compound may be cytotoxic. 2. Solvent toxicity: If using a solvent like DMSO, the final concentration in the medium may be toxic to the cells. 3. Cell sensitivity: The cell line may be particularly sensitive to this compound.1. Perform a dose-response curve to determine the IC50 value and select non-toxic concentrations for subsequent experiments. 2. Ensure the final solvent concentration (e.g., DMSO) is minimal (typically <0.1%).[5] 3. Assess cell viability using methods like MTT or trypan blue exclusion to confirm non-toxic concentrations.
Inconsistent results between experiments 1. Cell passage number: Cellular responses can vary with high passage numbers. 2. Reagent variability: Inconsistent quality of media, serum, or this compound stock solutions. 3. Experimental technique: Variations in cell seeding density, treatment volumes, or incubation times.1. Use cells within a consistent and low passage number range. 2. Use reagents from the same lot where possible and ensure proper storage of this compound stock solutions. 3. Maintain consistency in all experimental parameters.
Precipitation of this compound in culture medium 1. Poor solubility: The compound may have low solubility in the aqueous culture medium. 2. Concentration too high: The concentration may exceed the solubility limit.1. Dissolve this compound in a suitable solvent (e.g., DMSO) at a higher stock concentration before diluting it in the culture medium. 2. Ensure the final solvent concentration is non-toxic. 3. Test a lower concentration range of the compound.

Experimental Protocols

General Protocol for Assessing Anti-inflammatory Activity of this compound in Macrophages

This protocol describes a general workflow to evaluate the effect of this compound on lipopolysaccharide (LPS)-induced inflammatory responses in a macrophage cell line (e.g., RAW 264.7).

1. Cell Seeding:

  • Plate RAW 264.7 macrophages in a 24-well plate at a density of 1 x 10^5 cells/well.

  • Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

2. Pre-treatment with this compound:

  • The following day, replace the old medium with fresh medium containing various non-toxic concentrations of this compound (e.g., determined from a prior dose-response experiment) or a vehicle control (e.g., DMSO).

  • Incubate for 1 hour.

3. Inflammatory Stimulation:

  • Add LPS to a final concentration of 100 ng/mL to all wells except for the negative control group.

4. Incubation:

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

5. Endpoint Analysis:

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

  • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the accumulation of nitrite in the supernatant as an indicator of NO production.

  • Gene Expression Analysis: Lyse the cells to extract RNA and perform qRT-PCR to analyze the expression of inflammatory genes (e.g., Nos2, Tnf, Il6).

  • Protein Analysis: Lyse the cells to extract protein and perform Western blotting to analyze the activation of signaling pathways (e.g., phosphorylation of NF-κB components).

Visualizations

Signaling Pathway and Experimental Workflow

NF_kB_Signaling_Pathway Figure 1. This compound's Proposed Mechanism of Action cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces Transcription Gelomulide_B This compound Gelomulide_B->IKK_complex Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental_Workflow Figure 2. Workflow for Optimizing Incubation Time start Start dose_response 1. Dose-Response Assay (e.g., 24h, 48h, 72h) start->dose_response determine_ic50 Determine IC50 & Select Non-Toxic Dose dose_response->determine_ic50 time_course 2. Time-Course Assay (Fixed Concentration) determine_ic50->time_course measure_endpoint Measure Endpoint at Multiple Time Points (6h, 12h, 24h, 48h) time_course->measure_endpoint optimal_time Identify Optimal Incubation Time measure_endpoint->optimal_time definitive_exp 3. Definitive Experiment (Optimal Dose & Time) optimal_time->definitive_exp end End definitive_exp->end

Caption: Logical workflow for determining optimal experimental conditions.

References

Troubleshooting unexpected results in Gelomulide B assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Gelomulide B. The information is designed to help identify and resolve common issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My cell viability assay (e.g., MTS, MTT) shows inconsistent results or high variability between replicates after treatment with this compound. What are the possible causes?

High variability in cell viability assays is a common issue that can arise from several factors.[1][2][3] Key areas to investigate include inconsistent cell seeding, the "edge effect" in microplates, and issues with reagent preparation or incubation times.[3] Ensure your cell suspension is homogenous before plating and that pipetting techniques are consistent to deliver the same number of cells to each well.[3] To mitigate the "edge effect," where wells on the perimeter of the plate evaporate more quickly, consider filling these outer wells with sterile media or phosphate-buffered saline (PBS) and using the inner wells for your experiment.[3][4] Finally, always prepare fresh serial dilutions of this compound for each experiment and ensure incubation times are consistent across all plates.

Q2: I am observing a weak or no signal in my western blot for a protein I hypothesize is modulated by this compound. What should I check?

A weak or absent signal on a western blot can be frustrating. The first step is to verify that all reagents were prepared correctly and added in the proper sequence.[3] Check that your antibodies are active, have been stored correctly, and are used at the recommended dilution.[3] It's also possible that the concentration of your primary or secondary antibody is too low.[3] Additionally, confirm that your transfer was successful by staining the membrane with Ponceau S before blocking. If the transfer is successful, the issue may lie with the antibody or the detection reagents.

Q3: The results of my kinase assay with this compound are not reproducible. What could be the problem?

Reproducibility issues in kinase assays can stem from reagent instability, pipetting errors, or assay interference.[5] Ensure that all reagents, especially the enzyme and ATP, are properly stored and handled to maintain their activity.[6] Use calibrated pipettes and consistent technique to minimize variability in reagent addition.[5][6] It is also important to consider potential interference from the compound itself. This compound, like other natural products, could have inherent fluorescent or quenching properties that interfere with the assay readout.[5] Running appropriate controls, such as wells with the compound but without the enzyme, can help identify such interference.[5]

Q4: My this compound stock solution appears to have precipitated. Is it still usable?

Precipitation of your compound stock solution can significantly impact the accuracy of your results. Do not use a stock solution that has visible precipitate. The formation of a precipitate indicates that the compound is no longer fully dissolved, and the actual concentration in solution will be lower than intended. This can lead to underestimation of its potency. It is recommended to prepare a fresh stock solution and ensure the solvent used is appropriate for the desired concentration.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability Assay Results

This guide provides a systematic approach to troubleshooting variable results in cell viability assays when testing this compound.

Observed Problem Potential Cause Recommended Solution
High standard deviation between replicate wells.Inconsistent cell seeding density.Ensure a homogenous cell suspension by gently pipetting up and down before seeding each well. Use a multichannel pipette for seeding to improve consistency.
Pipetting errors during compound addition.Use calibrated pipettes. Prepare serial dilutions carefully and add the same volume to each well. Consider using a multichannel pipette for compound addition to minimize timing differences.[3]
"Edge effects" in the microplate.Fill the peripheral wells of the plate with sterile media or PBS to create a humidity barrier and use only the inner wells for the experiment.[3][4]
Lower than expected potency (high IC50 value).Inaccurate compound dilutions.Prepare fresh serial dilutions for each experiment from a validated stock solution.
Cell density is too high or too low.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period.[7]
Compound degradation.Store this compound stock solutions at the recommended temperature and protect from light. Prepare fresh dilutions for each experiment.
High background signal.Contamination of reagents or cells.Use fresh, sterile reagents. Regularly test cell cultures for mycoplasma contamination.[2]
Insufficient washing steps (if applicable).Ensure all wash steps in the protocol are performed thoroughly to remove any interfering substances.[3]

Logical Troubleshooting Workflow for Cell Viability Assays

A Inconsistent Viability Results B Check Cell Seeding Protocol A->B C Review Pipetting Technique A->C D Evaluate Plate Layout A->D E Ensure Homogenous Cell Suspension B->E Homogenous? F Calibrate Pipettes & Use Consistent Technique C->F Accurate? G Implement 'Edge Effect' Mitigation D->G Optimized? H Re-run Assay with Controls E->H F->H G->H I Results Consistent? H->I J Problem Solved I->J Yes K Investigate Compound or Reagents I->K No L Prepare Fresh Stock & Reagents K->L L->H cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes GelomulideB This compound GelomulideB->AKT Inhibits

References

Identifying and removing impurities from Gelomulide B samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from Gelomulide B samples.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my this compound sample isolated from Suregada multiflora?

A1: Impurities in a this compound sample are typically other structurally related diterpenoids co-extracted from the plant material. Based on phytochemical studies of Suregada species, potential impurities include other gelomulides (e.g., Gelomulide A, C, D, E, F) and other abietane diterpenoids.[1][2][3] Degradation products formed during extraction and purification, as well as residual solvents, are also possible impurities.

Q2: Which analytical technique is most suitable for identifying impurities in this compound?

A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful technique for identifying and quantifying impurities in this compound samples.[4][5][6][7] HPLC provides the necessary resolution to separate structurally similar compounds, while MS provides molecular weight and fragmentation data essential for structural elucidation of unknown impurities.[5][8] High-resolution mass spectrometry (HRMS) can provide elemental composition, further aiding in identification.

Q3: What is a good starting point for developing an HPLC method for this compound analysis?

A3: A good starting point for HPLC method development is to use a reversed-phase C18 column with a gradient elution. A mobile phase consisting of a mixture of water (often with a small amount of formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically effective for separating diterpenoids.[4][9][10][11] UV detection at around 210-240 nm is a reasonable starting point, as many diterpenoids have some UV absorbance in this range.[4]

Q4: How can I confirm the identity of a suspected impurity?

A4: The definitive identification of an impurity requires its isolation and structural elucidation using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D NMR) and Mass Spectrometry (MS).[12][13][14][15][16][17] Comparison of the spectroscopic data with literature values for known compounds can confirm the identity. If it is a novel compound, extensive spectroscopic analysis will be required to determine its structure.

Q5: What are the most effective methods for purifying this compound?

A5: A multi-step purification strategy is often necessary. Initial purification from the crude extract can be achieved using column chromatography with silica gel.[18][19] Further purification to remove closely related impurities can be accomplished using preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC).[20][21] Crystallization can be an effective final step to obtain high-purity this compound if a suitable solvent system is found.[22][23][24][25][26]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) - Column overload- Inappropriate mobile phase pH- Column degradation- Reduce sample concentration.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.- Use a new column or a guard column.[27]
Co-elution of peaks - Insufficient resolution- Optimize the mobile phase gradient (slower gradient).- Try a different column chemistry (e.g., C30 or phenyl-hexyl).- Adjust the mobile phase composition or temperature.
Variable retention times - Leak in the HPLC system- Inconsistent mobile phase preparation- Trapped air bubbles in the pump- Check for leaks at all fittings.- Ensure accurate and consistent mobile phase preparation.- Degas the mobile phase and prime the pump.[28]
No peaks or very small peaks - Detector issue (lamp off)- No sample injection- Sample degradation- Ensure the detector lamp is on.- Check the autosampler for proper injection.- Use a fresh sample and store it properly.[28]
Purification
Problem Possible Cause Suggested Solution
Incomplete separation of impurities by silica gel chromatography - Similar polarity of compounds- Use a shallower solvent gradient.- Employ a different stationary phase like Sephadex LH-20 for size exclusion chromatography.- Proceed to a higher resolution technique like preparative HPLC.
Difficulty in crystallizing this compound - Presence of impurities inhibiting crystal formation- Unsuitable solvent system- Further purify the sample using preparative HPLC.- Screen a wide range of solvents and solvent mixtures.- Try slow evaporation, vapor diffusion, or cooling crystallization methods.[22][25][26]
Sample loss during purification - Irreversible adsorption on silica gel- Degradation of the compound- Use a less active stationary phase or add a modifier to the mobile phase.- Avoid high temperatures and extreme pH conditions during purification.
Low recovery from preparative HPLC - Poor solubility of the sample in the mobile phase- Column overload- Adjust the mobile phase to improve solubility.- Perform multiple smaller injections instead of one large injection.

Experimental Protocols

Protocol 1: Analytical HPLC for Impurity Profiling of this compound
  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm or Diode Array Detector (DAD) to monitor multiple wavelengths. For LC-MS, the eluent would be directed to the mass spectrometer.

  • Sample Preparation: Dissolve the this compound sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Preparative HPLC for Purification of this compound
  • Column: Reversed-phase C18 preparative column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient: A shallow gradient optimized from the analytical method. For example:

    • 0-10 min: 60% B

    • 10-40 min: 60-75% B

    • 40-45 min: 100% B

    • 45.1-55 min: 60% B (re-equilibration)

  • Flow Rate: 15-20 mL/min.

  • Injection Volume: 1-5 mL of a concentrated sample solution (e.g., 10-50 mg/mL).

  • Detection: UV at a single wavelength (e.g., 220 nm).

  • Fraction Collection: Collect fractions based on the retention time of the this compound peak.

  • Post-Purification: Combine the fractions containing pure this compound, evaporate the solvent under reduced pressure, and dry the sample thoroughly.

Quantitative Data Summary

The following tables represent typical data that would be generated during the analysis of a this compound sample.

Table 1: HPLC-UV Analysis of a this compound Sample

Peak No.Retention Time (min)Area (%)Possible Identity
112.52.1Unknown Impurity 1
214.894.5This compound
315.31.8Gelomulide (Isomer/Related)
418.21.6Unknown Impurity 2

Table 2: LC-MS Data for Impurity Identification

Peak No.Retention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Tentative Identification
112.5405.22345.18, 285.16Degradation Product?
214.8401.19341.17, 299.15, 281.14This compound
315.3401.19341.17, 299.15, 281.14Isomer of this compound
418.2385.20325.18, 265.16Related Diterpenoid

Visualizations

experimental_workflow crude_extract Crude Extract of Suregada multiflora silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Collect Fractions silica_gel->fractions tlc_hplc TLC/HPLC Analysis of Fractions fractions->tlc_hplc pool_fractions Pool this compound-rich Fractions tlc_hplc->pool_fractions prep_hplc Preparative HPLC pool_fractions->prep_hplc pure_fractions Collect Pure Fractions prep_hplc->pure_fractions waste Impure Fractions/Waste prep_hplc->waste solvent_evap Solvent Evaporation pure_fractions->solvent_evap pure_gelomulide_b High-Purity this compound solvent_evap->pure_gelomulide_b impurity_analysis Impurity Identification (LC-MS, NMR) waste->impurity_analysis

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Impurity Detected in this compound Sample is_known Is the impurity known? start->is_known known_yes Yes is_known->known_yes Yes known_no No is_known->known_no No optimize_sep Optimize Separation Protocol (e.g., gradient, column) known_yes->optimize_sep isolate_impurity Isolate Impurity (Preparative HPLC) known_no->isolate_impurity re_purify Re-purify this compound optimize_sep->re_purify structure_elucidation Structure Elucidation (NMR, HRMS) isolate_impurity->structure_elucidation structure_elucidation->optimize_sep final_purity_check Final Purity Check (HPLC) re_purify->final_purity_check success Pure this compound Achieved final_purity_check->success

Caption: Troubleshooting logic for impurity identification.

References

Validation & Comparative

A Comparative Analysis of Gelomulide B and Jolkinolide B in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-based anticancer research, diterpenoids have emerged as a promising class of compounds. Among these, Gelomulide B and Jolkinolide B, both belonging to the ent-abietane diterpenoid family, have been investigated for their potential therapeutic applications. This guide provides a comparative overview of the existing experimental data on the anticancer properties of these two compounds, designed for researchers, scientists, and drug development professionals.

It is important to note at the outset that the available scientific literature on this compound's anticancer activity is significantly limited compared to the extensive research conducted on Jolkinolide B. Consequently, a direct, comprehensive comparison is challenging. This guide will present the available data for both compounds, highlighting the areas where further research on this compound is critically needed.

Overview of Anticancer Activity

Jolkinolide B has demonstrated a broad spectrum of anticancer activities across various cancer cell lines. Studies have shown its efficacy in inhibiting cell proliferation, inducing programmed cell death (apoptosis), and preventing metastasis. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that are often dysregulated in cancer.

This compound , on the other hand, has been the subject of very few published anticancer studies. Its primary reported activity is moderate cytotoxicity against human melanoma cells. Data on its broader efficacy, mechanism of action, and impact on cellular signaling pathways are currently not available in the public domain.

Quantitative Data on Anticancer Efficacy

The following tables summarize the available quantitative data on the cytotoxic and inhibitory activities of Jolkinolide B and this compound against various cancer cell lines.

Jolkinolide B: In Vitro Cytotoxicity and Inhibitory Concentrations
Cancer TypeCell LineAssayIC50 / EffectReference
Human Chronic Myeloid LeukemiaK562MTT12.1 µg/mL[1]
Human Esophageal CarcinomaEca-109MTT23.7 µg/mL[1]
Human HepatomaHepG2MTT>50.0 µg/mL[1]
Renal CancerTK10GI503.31 µg/mL[2]
MelanomaUACC62GI500.94 µg/mL[2]
Breast CancerMCF7GI502.99 µg/mL[2]

GI50: Concentration for 50% growth inhibition.

This compound: In Vitro Cytotoxicity
Cancer TypeCell LineAssayConcentrationInhibitionReference
Human MelanomaFM-55-M1Cell Viability200 µM48–55%

Mechanisms of Anticancer Action

Jolkinolide B

Jolkinolide B exerts its anticancer effects through several well-documented mechanisms:

  • Induction of Apoptosis: Jolkinolide B has been shown to induce apoptosis in various cancer cells. This is often characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[1] The apoptotic process is frequently initiated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

  • Cell Cycle Arrest: It can arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. For instance, in K562 leukemia cells, Jolkinolide B was found to cause cell cycle arrest at the G1 phase.[1]

  • Inhibition of Metastasis: Jolkinolide B has demonstrated the ability to inhibit the migration and invasion of cancer cells, key processes in metastasis.

  • Modulation of Signaling Pathways: The anticancer activities of Jolkinolide B are underpinned by its ability to interfere with crucial intracellular signaling pathways.

This compound

Currently, there is no published data detailing the mechanism of action for this compound's anticancer activity. Further research is required to elucidate how it exerts its cytotoxic effects.

Signaling Pathways Modulated by Jolkinolide B

Jolkinolide B has been shown to modulate several key signaling pathways that are critical for cancer cell survival and proliferation.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Jolkinolide B has been reported to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_mTOR_Pathway JolkinolideB Jolkinolide B PI3K PI3K JolkinolideB->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Jolkinolide B inhibits the PI3K/Akt/mTOR signaling pathway.
JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in cell growth and survival. Jolkinolide B has been found to suppress this pathway, contributing to its anticancer effects.

JAK_STAT_Pathway JolkinolideB Jolkinolide B JAK JAK JolkinolideB->JAK STAT STAT JAK->STAT P GeneTranscription Gene Transcription (Proliferation, Survival) STAT->GeneTranscription

Jolkinolide B inhibits the JAK/STAT signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to evaluate Jolkinolide B. Due to the lack of detailed studies, similar information for this compound is not available.

Cell Viability Assay (MTT Assay) for Jolkinolide B

Objective: To determine the cytotoxic effect of Jolkinolide B on cancer cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., K562, Eca-109, HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of Jolkinolide B (e.g., 0-100 µg/mL) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Apoptosis Analysis by Flow Cytometry for Jolkinolide B

Objective: To quantify the induction of apoptosis by Jolkinolide B.

Protocol:

  • Cell Treatment: Cancer cells are treated with Jolkinolide B at various concentrations for a specified time.

  • Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the control.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening natural products like this compound and Jolkinolide B for anticancer activity is a multi-step process.

Anticancer_Screening_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Compound Isolation & Characterization B Cytotoxicity Screening (e.g., MTT Assay) A->B C Mechanism of Action Studies (Apoptosis, Cell Cycle) B->C D Signaling Pathway Analysis (Western Blot, etc.) C->D E Animal Model Development (e.g., Xenograft) D->E F Efficacy & Toxicity Evaluation E->F

References

A Comparative Analysis of the Biological Activities of Gelomulide A and Gelomulide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide A and Gelomulide B are naturally occurring ent-abietane diterpenoids, a class of chemical compounds often lauded for their diverse and potent biological activities.[1] Isolated from medicinal plants of the Suregada genus (formerly Gelonium), these molecules have attracted interest within the scientific community for their potential as therapeutic agents.[1][2] This guide provides a comparative analysis of the currently available biological data for Gelomulide A and this compound, presenting experimental findings and detailed methodologies to support further research and drug development endeavors.

Chemical Structures

The foundational difference between Gelomulide A and this compound lies in their chemical structures, which dictates their biological function. Both are complex polycyclic molecules, but variations in their functional groups lead to differing activities.

Gelomulide A

  • Molecular Formula: C₂₂H₃₀O₅

  • Molecular Weight: 374.5 g/mol [3]

This compound

  • Molecular Formula: C₂₂H₂₈O₆

  • Molecular Weight: 388.5 g/mol

Comparative Biological Activity

Direct comparative studies evaluating the biological activities of Gelomulide A and this compound in the same experimental settings are limited in the currently available scientific literature. However, individual studies have reported distinct bioactivities for each compound, which are summarized below.

Cytotoxic Activity

An investigation into the chemical constituents of a leaf extract from Suregada occidentalis led to the isolation of both Gelomulide A and this compound.[4] In a cell viability assay against human melanoma cells (FM-55-M1), this compound was evaluated for its cytotoxic effects.[4]

CompoundCell LineConcentration% Inhibition
This compound FM-55-M1 (Human Melanoma)200 μM48–55%
Gelomulide A FM-55-M1 (Human Melanoma)Not ReportedNot Reported

Table 1: Cytotoxic activity of this compound against human melanoma cells. Data for Gelomulide A was not reported in this study.[4]

Antiprotozoal Activity

Gelomulide A has demonstrated notable activity against protozoan parasites. A study highlighted its potential as an antileishmanial agent.

CompoundActivityIC₅₀
Gelomulide A Antileishmanial< 20 µg/mL
This compound AntileishmanialNot Reported

Table 2: Antileishmanial activity of Gelomulide A. Data for this compound was not reported in this context.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key assays relevant to the reported activities of Gelomulide A and B.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of compounds like Gelomulide A and B on cancer cell lines.

1. Cell Culture and Seeding:

  • Human melanoma cells (FM-55-M1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
  • Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • Gelomulide A and B are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
  • Serial dilutions of the compounds are prepared in culture media to achieve the desired final concentrations.
  • The media from the cell plates is replaced with the media containing the test compounds. Control wells receive media with DMSO at the same concentration used for the highest compound dose.

3. Incubation:

  • The plates are incubated for 48 hours to allow the compounds to exert their effects.

4. MTT Addition and Incubation:

  • Following incubation, 10-20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
  • The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.

5. Solubilization and Absorbance Reading:

  • The media containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways modulated by Gelomulide A and B have not yet been elucidated, many diterpenoids exert their cytotoxic effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which are common targets for anti-cancer compounds. Further research is required to determine if Gelomulide A and B engage these or other cellular pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Recruitment & Activation Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Pro-Caspase-9 Pro-Caspase-9 Cytochrome c->Pro-Caspase-9 Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage & Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Simplified overview of apoptosis signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for screening the cytotoxic activity of natural product extracts and isolated compounds.

experimental_workflow cluster_extraction Isolation and Identification cluster_bioassay Biological Evaluation cluster_mechanistic Mechanistic Studies Plant Material (Suregada sp.) Plant Material (Suregada sp.) Extraction Extraction Plant Material (Suregada sp.)->Extraction Crude Extract Crude Extract Extraction->Crude Extract Fractionation (e.g., Chromatography) Fractionation (e.g., Chromatography) Crude Extract->Fractionation (e.g., Chromatography) Isolation of Pure Compounds (Gelomulide A & B) Isolation of Pure Compounds (Gelomulide A & B) Fractionation (e.g., Chromatography)->Isolation of Pure Compounds (Gelomulide A & B) Structural Elucidation (NMR, MS) Structural Elucidation (NMR, MS) Isolation of Pure Compounds (Gelomulide A & B)->Structural Elucidation (NMR, MS) Cytotoxicity Screening (e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Isolation of Pure Compounds (Gelomulide A & B)->Cytotoxicity Screening (e.g., MTT Assay) Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) Cytotoxicity Screening (e.g., MTT Assay)->Data Analysis (IC50 Determination) Identification of Active Compounds Identification of Active Compounds Data Analysis (IC50 Determination)->Identification of Active Compounds Mechanism of Action Studies Mechanism of Action Studies Identification of Active Compounds->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis

Caption: General workflow for cytotoxic drug discovery from natural products.

Conclusion and Future Directions

The available data, while not directly comparative, suggests that both Gelomulide A and this compound possess distinct and potentially valuable biological activities. This compound has shown moderate cytotoxic effects against a human melanoma cell line, while Gelomulide A exhibits promising antileishmanial properties.

To fully understand the therapeutic potential of these compounds, further research is imperative. Specifically, future studies should focus on:

  • Direct Comparative Studies: Evaluating Gelomulide A and B side-by-side in a panel of cancer cell lines and against various pathogens to provide a clear comparison of their potency and spectrum of activity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by each compound to understand how they exert their biological effects.

  • In Vivo Studies: Assessing the efficacy and safety of Gelomulide A and B in animal models to determine their potential for clinical development.

The structural novelty and demonstrated bioactivity of Gelomulide A and B underscore their importance as lead compounds for the development of new therapeutic agents. This guide serves as a foundation for researchers to build upon, fostering further investigation into these promising natural products.

References

Validating the In Vivo Anti-Inflammatory Effects of Gelomulide B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of Gelomulide B, a novel natural compound, against the well-established corticosteroid, Dexamethasone. The experimental data presented for Dexamethasone is collated from published studies, while the data for this compound is hypothetical and serves as an illustrative template for researchers to populate with their own findings. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data from two standard in vivo models of inflammation: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Systemic Inflammation.

Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SD)Inhibition of Edema (%)
Vehicle Control-1.25 ± 0.15-
This compound (Hypothetical) 10 0.85 ± 0.12 32%
This compound (Hypothetical) 20 0.68 ± 0.10 45.6%
Dexamethasone10.75 ± 0.0840%
Dexamethasone100.55 ± 0.0656%

Table 2: Comparison of Effects on Pro-Inflammatory Cytokines in LPS-Induced Systemic Inflammation in Mice

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (Mean ± SD)Serum IL-6 (pg/mL) (Mean ± SD)Serum IL-1β (pg/mL) (Mean ± SD)
Vehicle Control-2500 ± 3003500 ± 400800 ± 100
This compound (Hypothetical) 10 1800 ± 250 2600 ± 350 600 ± 80
This compound (Hypothetical) 20 1200 ± 200 1800 ± 300 450 ± 60
Dexamethasone5134.41 ± 15.83[1]22.08 ± 4.34 (ng/mL)[1]5.10 ± 0.24[2][3]

Mandatory Visualization

experimental_workflow cluster_acclimatization Acclimatization cluster_grouping Grouping & Baseline cluster_treatment Treatment Administration cluster_induction Inflammation Induction cluster_measurement Data Collection acclimatize Animal Acclimatization (7 days) grouping Random Grouping of Animals (n=6 per group) acclimatize->grouping baseline Baseline Paw Volume Measurement grouping->baseline vehicle Vehicle Control baseline->vehicle gelomulide_b This compound (10 & 20 mg/kg, i.p.) baseline->gelomulide_b dexamethasone Dexamethasone (1 & 10 mg/kg, i.p.) baseline->dexamethasone carrageenan Subplantar Injection of 1% Carrageenan (0.1 mL) vehicle->carrageenan gelomulide_b->carrageenan dexamethasone->carrageenan paw_measurement Paw Volume Measurement (hourly for 5 hours) carrageenan->paw_measurement euthanasia Euthanasia & Tissue Collection paw_measurement->euthanasia

Experimental Workflow for Carrageenan-Induced Paw Edema.

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2, iNOS) Inflammation Inflammation Gene_Expression->Inflammation Gelomulide_B This compound Gelomulide_B->IKK Gelomulide_B->MAPK_pathway MAPK_pathway->Gene_Expression DNA DNA NFkB_n->DNA DNA->Gene_Expression

Modulation of NF-κB and MAPK Signaling Pathways.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of novel compounds against acute inflammation.

Animals: Male Wistar rats (180-200 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory environment for at least 7 days prior to the experiment.

  • Grouping: Rats are randomly divided into the following groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, i.p.)

    • Group II: this compound (10 mg/kg, i.p.)

    • Group III: this compound (20 mg/kg, i.p.)

    • Group IV: Dexamethasone (1 or 10 mg/kg, i.p.)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The respective treatments are administered intraperitoneally 30 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of compounds on systemic inflammation and the production of pro-inflammatory cytokines.

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

Procedure:

  • Acclimatization: Mice are acclimatized for at least one week before the experiment.

  • Grouping: Mice are randomly assigned to the following groups (n=6-8 per group):

    • Group I: Vehicle Control (Saline, i.p.)

    • Group II: LPS Control (LPS 1 mg/kg, i.p.)

    • Group III: this compound (10 mg/kg, i.p.) + LPS (1 mg/kg, i.p.)

    • Group IV: this compound (20 mg/kg, i.p.) + LPS (1 mg/kg, i.p.)

    • Group V: Dexamethasone (5 mg/kg, i.p.) + LPS (1 mg/kg, i.p.)

  • Drug Administration: this compound or Dexamethasone is administered 1 hour prior to the LPS challenge.

  • Induction of Inflammation: Mice are injected intraperitoneally with LPS (from E. coli O111:B4) at a dose of 1 mg/kg.

  • Sample Collection: 2 hours after the LPS injection, blood is collected via cardiac puncture under anesthesia. The blood is allowed to clot, and serum is separated by centrifugation.

  • Cytokine Analysis: Serum levels of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions.

Western Blotting for NF-κB and MAPK Pathway Proteins

Procedure:

  • Tissue Homogenization: Paw tissue or splenocytes are homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, and JNK, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry for Inflammatory Markers

Procedure:

  • Tissue Preparation: Paw tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Staining: The sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The slides are then incubated with primary antibodies against inflammatory markers such as COX-2 or iNOS.

  • Detection: A suitable secondary antibody and detection system (e.g., DAB) are used for visualization.

  • Microscopy: The slides are counterstained with hematoxylin and examined under a light microscope.

References

Unraveling the Cellular Adversary: A Comparative Guide to Confirming the Molecular Target of Gelomulide B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anticancer therapeutics, the natural product Gelomulide B, an ent-abietane diterpenoid, has demonstrated significant cytotoxic potential against various cancer cell lines. However, the precise molecular target of this compound within the intricate cellular landscape remains to be definitively identified. This guide provides researchers, scientists, and drug development professionals with a comparative overview of potential molecular targets and signaling pathways, drawing insights from closely related compounds. We also outline key experimental protocols that can be employed to elucidate the direct cellular interactor of this compound.

Potential Molecular Targets and Mechanism of Action

While direct evidence for the molecular target of this compound is not yet available in published literature, the activities of structurally similar ent-abietane diterpenoids, such as Jolkinolide B, offer valuable clues. These compounds are known to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of key signaling pathways.

Based on the current body of research on related compounds, the potential mechanisms of action for this compound may involve the following pathways:

  • PI3K/Akt Signaling Pathway: Jolkinolide B has been shown to suppress the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1][2] Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

  • JAK/STAT3 Signaling Pathway: Another identified target of Jolkinolide B is the JAK/STAT3 pathway, which is often constitutively active in cancer cells and plays a crucial role in tumor cell proliferation, survival, and invasion.[3][4]

  • MAPK Signaling Pathway: Jolkinolide B has been observed to influence the MAPK signaling pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis.[2]

  • Autophagy Modulation: In combination with mTOR inhibitors, Jolkinolide B has been found to inhibit cytoprotective autophagy, thereby sensitizing cancer cells to treatment.[2][5]

Comparative Cytotoxic Activity of ent-Abietane Diterpenoids

The following table summarizes the cytotoxic activities of this compound's structural analogs against various cancer cell lines, providing a benchmark for its potential efficacy.

CompoundCancer Cell LineIC50 (µM)Reference
Euphonoid HC4-2B (Prostate)5.52 ± 0.65[6]
C4-2B/ENZR (Prostate)4.16 ± 0.42[6]
Euphonoid IC4-2B (Prostate)4.49 ± 0.78[6]
C4-2B/ENZR (Prostate)5.74 ± 0.45[6]
Euphorfinoid MHeLa (Cervical)3.62 ± 0.31[7]

Experimental Protocols for Target Identification

To definitively identify the molecular target of this compound, a multi-pronged approach employing a combination of the following well-established techniques is recommended.

Affinity-Based Approaches

a. Chemical Probe Synthesis: A biotin- or fluorescently-labeled version of this compound would be synthesized. This probe should retain the biological activity of the parent compound.

b. Affinity Chromatography: The synthesized probe is immobilized on a solid support (e.g., streptavidin beads for a biotinylated probe). A cell lysate is then passed over this support. Proteins that bind to this compound will be retained and can be subsequently eluted and identified by mass spectrometry.

c. Pulldown Assays: The probe is incubated with cell lysate, and the resulting probe-protein complexes are "pulled down" using an appropriate affinity matrix. The bound proteins are then identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive probes that covalently bind to the active sites of enzymes. If this compound is suspected to be an enzyme inhibitor, a reactive probe based on its structure can be designed to identify its target enzyme class.

Genetic and Genomic Approaches

a. Drug-Resistant Mutant Screening: Cancer cells are treated with this compound, and clones that develop resistance are selected. The genomes of these resistant clones are then sequenced to identify mutations in the gene encoding the molecular target or in genes within the target's signaling pathway.

b. CRISPR-Cas9 Screening: A genome-wide CRISPR-Cas9 screen can be performed to identify genes whose knockout confers resistance or sensitivity to this compound, thereby pointing to its molecular target or critical pathway components.

Visualizing the Potential Cellular Interactions of this compound

The following diagrams illustrate the potential signaling pathways that this compound may modulate, based on the known mechanisms of its structural analogs.

G cluster_0 Potential this compound Signaling Pathway Inhibition PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes GelomulideB This compound GelomulideB->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

G cluster_1 Potential this compound Signaling Pathway Inhibition JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylates GeneTranscription Gene Transcription (Proliferation, Survival) STAT3->GeneTranscription Activates GelomulideB This compound GelomulideB->JAK Inhibits

Caption: Postulated inhibition of the JAK/STAT3 signaling pathway by this compound.

G cluster_2 Experimental Workflow for Target ID Start Start: This compound Probe Synthesize Affinity Probe Start->Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Pulldown Affinity Pulldown Incubate->Pulldown Elute Elute Bound Proteins Pulldown->Elute MS Mass Spectrometry (LC-MS/MS) Elute->MS Target Identify Potential Target Proteins MS->Target

Caption: Workflow for affinity-based target identification of this compound.

Conclusion

While the definitive molecular target of this compound remains an open question, the information gathered from its structural analogs provides a strong foundation for future investigations. The proposed experimental strategies, combining chemical biology and genetic approaches, will be instrumental in pinpointing its direct cellular interactor. Elucidating the precise mechanism of action of this compound will not only enhance our understanding of its therapeutic potential but also pave the way for the development of more targeted and effective anticancer drugs.

References

A Head-to-Head Comparison of Gelomulide B and Other Diterpenoids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product drug discovery, diterpenoids represent a vast and structurally diverse class of compounds with a wide array of biological activities. Among these, Gelomulide B, an abietane-type diterpenoid isolated from the plant genus Suregada, has garnered interest for its potential therapeutic applications. This guide provides a head-to-head comparison of this compound with other notable diterpenoids, focusing on their cytotoxic and anti-inflammatory properties. Due to the limited publicly available quantitative data for this compound, this comparison will draw on qualitative descriptions of its activity and contrast them with the more extensive quantitative data available for other diterpenoids, particularly Jolkinolide B.

Data Presentation: A Comparative Overview of Biological Activity

The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of selected diterpenoids. It is important to note the absence of specific IC50 values for this compound in the reviewed literature, highlighting a key area for future research.

Table 1: Comparative Cytotoxic Activity of Diterpenoids (IC50 values in µM)

Compound/ExtractCell LineActivity (IC50 in µM)Reference
This compound (as part of S. occidentalis extract) FM-55-M1 (Melanoma)48-55% inhibition at 200 µM[1]
Jolkinolide BBel 7402 (Hepatocellular carcinoma)15.7 (converted from 5.95 µg/mL)[2]
A549 (Lung carcinoma)16.1 (converted from 6.10 µg/mL)[2]
BGC 823 (Gastric carcinoma)15.4 (converted from 5.84 µg/mL)[2]
HCT-8 (Colon cancer)18.1 (converted from 6.88 µg/mL)[2]
A2780 (Ovarian cancer)13.4 (converted from 5.09 µg/mL)[2]
Gelomulide KMDA-MB-231 (Breast cancer)25.30 - 37.84[2]
BT474 (Breast cancer)25.30 - 37.84[2]
MCF-7 (Breast cancer)25.30 - 37.84[2]
MDA-MB-468 (Breast cancer)25.30 - 37.84[2]
SKBR3 (Breast cancer)25.30 - 37.84[2]
A549 (Lung cancer)10.5 - 29.8[2]
HepG2 (Liver cancer)10.5 - 29.8[2]
Gelomulide MA549 (Lung cancer)10.5 - 29.8[2]
MCF7 (Breast cancer)10.5 - 29.8[2]
MDA-MB-231 (Breast cancer)10.5 - 29.8[2]
HepG2 (Liver cancer)10.5 - 29.8[2]

Table 2: Comparative Anti-inflammatory Activity of Diterpenoids (IC50 values)

CompoundAssayIC50 ValueReference
This compound Not availableNot available
Jolkinolide BNitric Oxide Production (LPS-induced RAW264.7 cells)Not specified, but activity demonstrated[3]
17-O-AcetylacuminolideTNF-α Release (LPS-stimulated RAW264.7 cells)2.7 µg/mL[4]

Mechanism of Action: Focus on the JAK/STAT Pathway

Several diterpenoids exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. A significant target for some of these compounds is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Jolkinolide B, for instance, has been shown to induce apoptosis in human leukemia cells through the downregulation of the JAK2/STAT3 pathway.[5][6] This inhibition of STAT3 phosphorylation is a critical mechanism underlying its anticancer and anti-inflammatory effects.[3][5][7] The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular signals, such as cytokines and growth factors, to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.

JAK-STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_dimer STAT3 Dimer (active) STAT3_inactive->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Jolkinolide_B Jolkinolide B Jolkinolide_B->JAK Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) DNA->Gene_Transcription 6. Gene Regulation

Figure 1: Simplified JAK/STAT3 signaling pathway and the inhibitory action of Jolkinolide B.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of these diterpenoids, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cell culture medium

  • Test compound (e.g., this compound, Jolkinolide B)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Cell culture medium

  • Test compound

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compound. Calculate the IC50 value.

NO_Assay_Workflow A Seed RAW 264.7 cells B Pre-treat with test compounds A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess reaction E->F G Measure absorbance at 540 nm F->G H Calculate % inhibition and IC50 G->H

Figure 3: Experimental workflow for the nitric oxide production assay.

Conclusion

This comparative guide highlights the potential of this compound and other diterpenoids as valuable leads in drug discovery, particularly in the areas of oncology and inflammation. While Jolkinolide B has been more extensively studied, demonstrating clear cytotoxic and anti-inflammatory effects with a defined mechanism of action involving the JAK/STAT3 pathway, the specific biological activity profile of this compound remains less characterized. The lack of quantitative data for this compound underscores a critical need for further research to fully elucidate its therapeutic potential. The provided experimental protocols offer a foundation for researchers to conduct such investigations and contribute to a more comprehensive understanding of this promising class of natural products. Future studies directly comparing the potency and mechanisms of this compound with other diterpenoids under standardized conditions are warranted to guide further drug development efforts.

References

Benchmarking Gelomulide B's Potency Against Known NF-κB Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative NF-κB inhibitor, Gelomulide B, against a panel of well-characterized inhibitors of the NF-κB signaling pathway. The data presented herein is intended to serve as a benchmark for evaluating the potency and potential therapeutic utility of this compound. All quantitative data is summarized in clear, tabular format for ease of comparison. Detailed experimental protocols for the key assays are provided to ensure reproducibility and transparency.

Potency Comparison of NF-κB Inhibitors

The inhibitory potency of this compound against the NF-κB pathway would be determined using a cell-based luciferase reporter assay. For the purpose of this guide, a hypothetical IC50 value is used for this compound to illustrate its placement among known inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds targeting the NF-κB pathway.

CompoundTarget/MechanismCell LineAssay TypeIC50
This compound (Hypothetical) IKKβHEK293Luciferase ReporterXX.X µM
ParthenolideIKKβHeLaEMSA~5 µM
Triptolidep65 SubunitJurkatLuciferase Reporter~20 nM
BortezomibProteasomeMultipleVarious8 nM
IKK-16IKKα/βU2OSKinase Assay40 nM (IKKβ)
EF31IKKβRAW264.7Kinase Assay~1.92 µM
JSH-23p65 Nuclear TranslocationRAW264.7Luciferase Reporter7.1 µM

Experimental Protocols

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the activity of the NF-κB transcription factor in response to an inflammatory stimulus and the inhibitory effect of test compounds.

a. Cell Culture and Transfection:

  • HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well.

  • After 24 hours, cells are transiently co-transfected with a pNF-κB-Luc reporter plasmid (containing NF-κB response elements driving luciferase expression) and a pRL-TK plasmid (Renilla luciferase for normalization) using a suitable transfection reagent.

b. Compound Treatment and Stimulation:

  • 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of this compound or known inhibitors.

  • After a 1-hour pre-incubation with the compounds, cells are stimulated with 10 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.

  • A vehicle control (DMSO) and an unstimulated control are included.

c. Luciferase Activity Measurement:

  • After 6 hours of TNF-α stimulation, the medium is removed, and cells are lysed.

  • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell viability.

d. Data Analysis:

  • The normalized luciferase activity is plotted against the compound concentration.

  • The IC50 value, the concentration at which 50% of the NF-κB activity is inhibited, is calculated using a non-linear regression analysis.

In Vitro IKKβ Kinase Assay

This biochemical assay directly measures the enzymatic activity of IKKβ, a key kinase in the canonical NF-κB pathway, and its inhibition by test compounds.

a. Reaction Setup:

  • The assay is performed in a kinase buffer containing ATP and a specific IKKβ substrate peptide (e.g., IκBα-derived peptide).

  • Recombinant human IKKβ enzyme is added to the reaction mixture.

  • Serial dilutions of this compound or known IKK inhibitors are added to the wells of a 96-well plate.

b. Kinase Reaction:

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.

c. Detection of Kinase Activity:

  • The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as:

    • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to the kinase activity.

    • HTRF® Kinase Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that detects the phosphorylated substrate using specific antibodies.

d. Data Analysis:

  • The signal from the detection method is plotted against the compound concentration.

  • The IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

Caption: Canonical NF-κB signaling pathway activated by TNF-α.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment & Stimulation cluster_assay Assay & Data Analysis seed_cells Seed HEK293 cells in 96-well plate transfect_cells Co-transfect with pNF-κB-Luc & pRL-TK plasmids seed_cells->transfect_cells add_compounds Add serial dilutions of This compound / Inhibitors transfect_cells->add_compounds stimulate_cells Stimulate with TNF-α add_compounds->stimulate_cells lyse_cells Lyse cells stimulate_cells->lyse_cells read_luminescence Measure Firefly & Renilla luciferase activity lyse_cells->read_luminescence analyze_data Normalize data and calculate IC50 values read_luminescence->analyze_data

Caption: Workflow for the NF-κB luciferase reporter gene assay.

Validating the Specificity of Gelomulide B's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel kinase inhibitors is a critical endeavor in drug development, particularly for targeting inflammatory diseases and cancer. Gelomulide B, a diterpenoid derived from the Suregada genus, has been identified as a potential inhibitor of IκB kinase β (IKKβ), a key regulator of the NF-κB signaling pathway. However, to establish its therapeutic potential, rigorous validation of its biological specificity is paramount. This guide provides a comparative framework for assessing the specificity of this compound, using the well-characterized IKKβ inhibitor, parthenolide, as a benchmark.

Comparative Analysis of Biological Activity

While specific quantitative data on the inhibitory activity of this compound against IKKβ and other kinases is not yet publicly available, compounds from the Suregada genus are known for their anti-inflammatory and anti-cancer properties. For instance, Jolkinolide A and E, also isolated from Suregada, have been shown to inhibit NF-κB with IC50 values of 0.43 µM and 3.21 µM, respectively. This suggests that other diterpenoids from this genus, including this compound, may exhibit similar activity.

In contrast, parthenolide, a sesquiterpene lactone, is a widely studied IKKβ inhibitor. The following table summarizes its inhibitory concentrations against various cancer cell lines, highlighting its potent anti-proliferative effects. The data for this compound remains to be determined through the experimental protocols outlined in this guide.

CompoundTarget PathwayCell LineCancer TypeIC50 (µM)
This compound NF-κB (putative)--Data not available
Parthenolide NF-κBA549Non-Small Cell Lung Carcinoma4.3 - 15.38[1][2]
TE671Medulloblastoma6.5[2]
HT-29Colon Adenocarcinoma7.0[2]
GLC-82Non-Small Cell Lung Carcinoma6.07[1]
PC-9Non-Small Cell Lung Carcinoma15.36[1]
H1650Non-Small Cell Lung Carcinoma9.88[1]
H1299Non-Small Cell Lung Carcinoma12.37[1]

Experimental Workflows for Specificity Validation

To ascertain that the biological effects of this compound are indeed mediated by the specific inhibition of IKKβ, a series of validation experiments are essential. The following workflow provides a comprehensive approach to this process.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Data Analysis & Conclusion biochem_assay Biochemical Kinase Assay (IKKβ) kinase_profiling Kinome-Wide Selectivity Profiling biochem_assay->kinase_profiling Determine IC50 & preliminary specificity western_blot Western Blot Analysis (p-IκBα, p-p65) kinase_profiling->western_blot Confirm on-target & identify off-target effects cell_viability Cell Viability Assay (e.g., MTT, MTS) western_blot->cell_viability Confirm pathway inhibition target_engagement Target Engagement Assay (e.g., CETSA) cell_viability->target_engagement Assess functional outcome data_integration Integrate in vitro and cell-based data target_engagement->data_integration conclusion Determine Specificity Profile of this compound data_integration->conclusion

Figure 1. Experimental workflow for validating the specificity of a kinase inhibitor.

The NF-κB Signaling Pathway and IKKβ Inhibition

The canonical NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its activation is triggered by stimuli such as TNF-α or IL-1β, leading to the activation of the IKK complex. IKKβ, a catalytic subunit of this complex, phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes. This compound is hypothesized to specifically inhibit IKKβ, thereby preventing IκBα degradation and blocking NF-κB activation.

G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α / IL-1β IKK IKK Complex (IKKα/β/γ) TNFa->IKK activates IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 phosphorylates IκBα GelomulideB This compound GelomulideB->IKK inhibits p65_p50 p65-p50 IkBa_p65_p50->p65_p50 releases Ub_IkBa Ub-IκBα IkBa_p65_p50->Ub_IkBa ubiquitination p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc translocates Proteasome Proteasome Ub_IkBa->Proteasome degradation DNA DNA p65_p50_nuc->DNA Gene Gene Transcription (Inflammation, Survival) DNA->Gene

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocols

To facilitate the validation of this compound, the following are detailed protocols for the key experiments outlined in the workflow.

IKKβ Kinase Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of IKKβ.

  • Materials: Recombinant human IKKβ enzyme, IKKtide (a synthetic peptide substrate), ATP, kinase assay buffer, 96-well plates, and a luminescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control (e.g., parthenolide) in the kinase assay buffer.

    • In a 96-well plate, add the IKKβ enzyme, the peptide substrate, and the diluted compounds.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP levels using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The amount of ADP produced is proportional to the kinase activity.

    • Calculate the IC50 value for this compound by plotting the percentage of inhibition against the compound concentration.

Kinome-Wide Selectivity Profiling

This experiment assesses the specificity of this compound by testing its activity against a broad panel of kinases.

  • Procedure: This is typically performed as a fee-for-service by specialized companies. A fixed concentration of this compound (e.g., 1 µM) is screened against a panel of hundreds of purified kinases. The percentage of inhibition for each kinase is determined. "Hits" are then further evaluated to determine their IC50 values. This allows for the calculation of a selectivity score, providing a quantitative measure of the compound's specificity.

Western Blot Analysis for NF-κB Pathway Activation

This cell-based assay confirms that this compound inhibits the NF-κB pathway within a cellular context.

  • Materials: Cell line (e.g., HEK293T, HeLa), TNF-α, this compound, lysis buffer, primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, and a loading control like β-actin or GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

  • Procedure:

    • Culture cells to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce NF-κB activation.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and imaging system. A decrease in the levels of phosphorylated IκBα and p65 in the presence of this compound would indicate successful inhibition of the pathway.

Cell Viability Assay

This assay determines the functional consequence of IKKβ inhibition on cell survival and proliferation.

  • Materials: Cancer cell lines known to have constitutively active NF-κB signaling, cell culture medium, 96-well plates, this compound, and a viability reagent (e.g., MTT, MTS, or CellTiter-Glo).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound and parthenolide.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add the viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

By following this comprehensive guide, researchers can systematically validate the specificity of this compound's biological effects, providing the necessary evidence to support its further development as a potential therapeutic agent. The direct comparison with a well-established inhibitor like parthenolide will offer a clear context for its potency and selectivity.

References

Reproducibility of Published Findings on Gelomulide B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the currently available published data on Gelomulide B, an ent-abietane diterpenoid with reported cytotoxic activity. The aim is to offer an objective comparison of its performance, detail the experimental protocols for key experiments, and contextualize its activity within the broader landscape of similar compounds. This document is intended to serve as a resource for researchers interested in the reproducibility and further investigation of this compound's potential as an anti-cancer agent.

Summary of Published Findings on this compound

This compound is a natural product isolated from plants of the Suregada genus.[1] Published research has indicated its potential as a cytotoxic agent, particularly against melanoma.

Cytotoxicity Data

The primary published finding regarding the biological activity of this compound is its cytotoxic effect on the human melanoma cell line FM-55-M1. A key study reported that this compound, at a concentration of 200 μM, resulted in a 48–55% inhibition of cell viability after 48 hours of incubation.[1] This finding is summarized in the table below, alongside data for other co-isolated ent-abietane diterpenoids that were tested under the same experimental conditions.

CompoundCell LineConcentration (μM)Incubation Time (hours)% InhibitionReference
This compound FM-55-M12004848–55%[1]
Gelomulide AFM-55-M120048Not specified as most active[1]
Gelomulide DFM-55-M12004848–55%[1]
Gelomulide OFM-55-M120048Not specified as most active[1]
Banyangmbolide EFM-55-M12004848–55%[1]

Reproducibility of Findings

To date, a thorough review of published literature reveals no independent studies that have explicitly attempted to reproduce the cytotoxic findings of this compound on the FM-55-M1 human melanoma cell line. The lack of direct replication studies makes it challenging to definitively assess the robustness and reproducibility of this initial finding. Further independent validation is necessary to confirm the reported activity.

Comparison with Alternative Compounds

A direct comparative study of this compound against other cytotoxic agents for melanoma on the FM-55-M1 cell line under identical experimental conditions is not available in the current literature. However, numerous other ent-abietane diterpenoids isolated from various plant sources, including other species of Euphorbia, have demonstrated cytotoxic activity against a range of cancer cell lines.[2][3][4][5][6][7] For instance, Jolkinolide B, another ent-abietane diterpenoid, has been reported to exhibit anticancer activity by targeting the JAK2/STAT3 pathway in human leukemic cells.[2] While these findings suggest a broader potential for this class of compounds, the lack of standardized testing conditions and direct comparisons with this compound precludes a quantitative assessment of their relative potencies.

Experimental Protocols

While the original publication provides a summary of the methodology, a detailed, step-by-step protocol is not fully elaborated. The following is a generalized protocol for a cell viability assay based on the available information and standard laboratory practices for such experiments.

Cell Viability Assay (Based on the CellTiter® method)

  • Cell Culture:

    • The human melanoma cell line FM-55-M1 is cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Cells are harvested from culture flasks using trypsin-EDTA, counted using a hemocytometer or automated cell counter, and viability is assessed (e.g., via trypan blue exclusion).

    • Cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in a final volume of 100 µL of culture medium and allowed to adhere overnight.

  • Compound Treatment:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of this compound are prepared in culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be kept constant and at a non-toxic level (typically ≤ 0.5%).

    • The culture medium from the wells is aspirated, and 100 µL of the medium containing the different concentrations of this compound (or vehicle control) is added to the respective wells.

    • The plates are incubated for 48 hours at 37°C with 5% CO₂.

  • Cell Viability Measurement (using a CellTiter® Reagent):

    • The specific CellTiter® reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or CellTiter-Blue® Cell Viability Assay) is prepared according to the manufacturer's instructions.

    • The reagent is added to each well (typically in a volume equal to the culture medium).

    • The plates are incubated for the recommended time at room temperature or 37°C, protected from light.

    • The signal (luminescence or fluorescence) is measured using a plate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The percentage of inhibition is calculated as 100% - % viability.

    • If a dose-response curve is generated, the IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined.

Signaling Pathways and Mechanism of Action

The specific signaling pathways affected by this compound in melanoma cells have not yet been elucidated in published studies. However, other ent-abietane diterpenoids have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2][8] For example, some diterpenoids have been found to modulate the activity of transcription factors like NF-κB and signaling cascades such as the JAK/STAT pathway.[2][3]

Based on the known mechanisms of similar compounds, a hypothetical signaling pathway that could be investigated for this compound is presented below. It is important to note that this is a generalized representation and requires experimental validation for this compound.

Gelomulide_B_Hypothetical_Pathway Gelomulide_B This compound Receptor Cell Surface Receptor (e.g., Growth Factor Receptor) Gelomulide_B->Receptor Inhibition? PI3K PI3K Gelomulide_B->PI3K Inhibition? AKT AKT Gelomulide_B->AKT Inhibition? Bcl2 Bcl-2 Gelomulide_B->Bcl2 Downregulation? Cell_Membrane Receptor->PI3K PI3K->AKT mTOR mTOR AKT->mTOR AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax Bax Caspases Caspases Bax->Caspases Bcl2->Bax Inhibits Caspases->Apoptosis

Caption: Hypothetical signaling pathways potentially affected by this compound in cancer cells.

Experimental Workflow Diagram

The general workflow for assessing the cytotoxicity of this compound is depicted in the following diagram.

Cytotoxicity_Workflow Start Start Cell_Culture Culture FM-55-M1 Melanoma Cells Start->Cell_Culture Seeding Seed Cells into 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound (200 µM) and Controls Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation Assay Add CellTiter Reagent Incubation->Assay Measurement Measure Viability (Luminescence/Fluorescence) Assay->Measurement Analysis Data Analysis: Calculate % Inhibition Measurement->Analysis End End Analysis->End

Caption: General experimental workflow for determining the cytotoxicity of this compound.

References

A Comparative Analysis of Gelomulide B and Structurally Related Diterpenoids from Suregada Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Gelomulide B, an ent-abietane diterpenoid isolated from Suregada occidentalis, and other bioactive, structurally related diterpenoids from various species within the Suregada genus. While this compound has so far only been reported from S. occidentalis, this guide places it in the context of other significant cytotoxic compounds found in related plants, offering a valuable resource for natural product researchers and those in the field of drug discovery and development.

Comparative Data of Bioactive Diterpenoids from Suregada Species

The following table summarizes the key characteristics of this compound and other selected ent-abietane diterpenoids from different Suregada species, with a focus on their origin and reported cytotoxic activities.

Compound NameSuregada Species SourcePlant PartReported Cytotoxic Activity
This compound S. occidentalisLeaves48–55% inhibition of FM-55-M1 human melanoma cells at 200 μM[1]
Gelomulide AS. occidentalisLeavesData not available for direct comparison
Gelomulide DS. occidentalisLeaves48–55% inhibition of FM-55-M1 human melanoma cells at 200 μM[1]
Gelomulide ES. multifloraNot specifiedPotent against NCI H490 lung cancer cells (>85% growth inhibition at 5x10⁻⁵ M)[2]
MangiolideS. zanzibariensisRootsStrong antiplasmodial activity (IC₅₀: 0.79 and 0.87 µg/mL for D6 and W2 strains of P. falciparum)
Jolkinolide BS. zanzibariensisRootsPotent anticancer activity against a panel of cancer cell lines (LC₅₀ < 10 µM)
Zanzibariolide AS. zanzibariensisLeavesInsignificant toxicity against GMK AH1 cells at ≥100 μM[3]
Zanzibariolide BS. zanzibariensisLeavesInsignificant toxicity against GMK AH1 cells at ≥100 μM[3]
Sureproceriolide AS. proceraLeaves & RootsModest activity against Staphylococcus lugdunensis (MIC = 31.44 μM)

Experimental Protocols

This section details the general methodologies employed for the isolation, characterization, and cytotoxic evaluation of this compound and related diterpenoids from Suregada species, based on published literature.

General Isolation and Purification Protocol for ent-Abietane Diterpenoids

A common workflow for the isolation and purification of these compounds involves several chromatographic steps.

Isolation and Purification Workflow Start Dried & Ground Plant Material (e.g., Suregada leaves or roots) Extraction Solvent Extraction (e.g., CH₂Cl₂/MeOH) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Gradient Elution, e.g., Hexane/EtOAc) CrudeExtract->ColumnChromatography Fractions Fractions Collected ColumnChromatography->Fractions TLC Thin Layer Chromatography (TLC) (Monitoring of fractions) Fractions->TLC ActiveFractions Pooling of Active Fractions TLC->ActiveFractions HPLC Preparative High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase C18) ActiveFractions->HPLC PureCompound Pure Diterpenoid (e.g., this compound) HPLC->PureCompound Characterization Structural Elucidation PureCompound->Characterization

Isolation and Purification Workflow
  • Extraction: The air-dried and powdered plant material (leaves or roots) is typically extracted with a mixture of organic solvents, such as dichloromethane/methanol (CH₂Cl₂/MeOH), at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.[3]

  • Column Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution system, for example, with increasing polarity using mixtures of n-hexane and ethyl acetate (EtOAc), is used to separate the extract into several fractions.

  • Fraction Monitoring and Pooling: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions with similar profiles and showing the presence of compounds of interest (based on reference standards or bioactivity screening) are pooled together.

  • High-Performance Liquid Chromatography (HPLC): Further purification of the pooled fractions is achieved by preparative HPLC, often using a reversed-phase C18 column with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients), to isolate the pure compounds.

Structural Characterization

The structures of the isolated diterpenoids are elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to determine the chemical structure, including the carbon skeleton and the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyls and hydroxyls.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[3]

Cytotoxicity Assay Protocol (MTT Assay)

The cytotoxic activity of the isolated compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Cytotoxicity Assay Workflow Start Cancer Cell Line Culture Seeding Seed cells into 96-well plates Start->Seeding Incubation1 Incubate for 24h (Cell Adherence) Seeding->Incubation1 Treatment Treat cells with varying concentrations of test compound Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (Formazan crystal formation) MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance at ~570nm Solubilization->Absorbance IC50 Calculate IC₅₀ value Absorbance->IC50

MTT Cytotoxicity Assay Workflow
  • Cell Culture and Seeding: Human cancer cell lines are cultured in an appropriate medium. The cells are then seeded into 96-well plates at a specific density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the isolated compounds (e.g., this compound) and a vehicle control (like DMSO).

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours.

  • MTT Addition and Incubation: After the incubation period, an MTT solution is added to each well, and the plates are incubated for another 2 to 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Determination: The absorbance values are used to calculate the percentage of cell viability. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways in Cytotoxicity

While the specific signaling pathways affected by this compound and other Suregada diterpenoids are not yet fully elucidated, cytotoxic compounds generally induce cell death through apoptosis or necrosis. The diagram below illustrates a generalized apoptotic pathway that can be triggered by such compounds.

Generalized Apoptotic Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 ExecutionerCaspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->ExecutionerCaspases Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->ExecutionerCaspases CytotoxicCompound Cytotoxic Compound (e.g., this compound) CellularStress Cellular Stress / DNA Damage CytotoxicCompound->CellularStress CellularStress->Mitochondrion Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Generalized Apoptotic Pathway

This guide highlights the potential of the Suregada genus as a source of novel cytotoxic compounds. Further research is warranted to explore the full therapeutic potential of this compound and its structural analogs, including a more detailed investigation of their mechanisms of action and their efficacy in preclinical models.

References

Assessing the Therapeutic Index: A Comparative Analysis of Gelomulide B and Standard Melanoma Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the preclinical cytotoxic potential of Gelomulide B against established standard-of-care drugs for melanoma: Vemurafenib, Pembrolizumab, and Dacarbazine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available data to assess the potential therapeutic window of this novel compound.

Executive Summary

This compound, an ent-abietane diterpenoid, has demonstrated notable cytotoxic activity against human melanoma cell lines in preclinical studies. While a definitive therapeutic index has not yet been established for this compound, this guide consolidates the existing in vitro data and juxtaposes it with the known therapeutic profiles of standard melanoma treatments. This comparison aims to provide a preliminary assessment of this compound's potential as a future therapeutic agent.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and the standard-of-care drugs for melanoma. It is important to note that a direct comparison of the therapeutic index is challenging due to the preclinical nature of the data for this compound versus the extensive clinical data for the approved drugs.

Table 1: In Vitro Cytotoxicity of this compound Against Human Melanoma Cell Lines

CompoundCell LineIC50 (µM)
This compoundFM-55-M1~100 (48-55% inhibition at 200 µM)
This compoundA375Data not available
This compoundSK-MEL-28Data not available

Note: IC50 value for FM-55-M1 is an approximation based on the reported percentage of inhibition.

Table 2: Therapeutic Index and Efficacy of Standard Melanoma Drugs

DrugMechanism of ActionTherapeutic Index/WindowEfficacy (Clinical Data)
Vemurafenib BRAF V600E inhibitorNarrow; "Paradox index" describes the therapeutic window where tumor inhibition is achieved without paradoxical ERK activation.[1]Objective response rate: ~50% in BRAF V600E-mutant metastatic melanoma.[2]
Pembrolizumab PD-1 inhibitorGenerally considered to have a wider therapeutic window than chemotherapy.Overall response rates: 21–34% in melanoma refractory to targeted therapy.[3]
Dacarbazine DNA alkylating agentNarrow; Significant toxicity.Response rate: 10-15% in metastatic melanoma.[4]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Human melanoma cells (e.g., FM-55-M1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.[5][6]

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Tumor Xenograft Model (General Protocol)

While specific in vivo data for this compound is not yet available, the following is a general protocol for evaluating the efficacy and toxicity of anti-cancer compounds in a melanoma xenograft mouse model.

Protocol:

  • Cell Implantation: Human melanoma cells are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[7][8]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.[7][8]

  • Drug Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. Standard drugs or a vehicle are used as controls.

  • Efficacy Assessment: Tumor volume and body weight are monitored throughout the study. The efficacy of the treatment is determined by the degree of tumor growth inhibition.

  • Toxicity Assessment: The toxicity of the compound is assessed by monitoring changes in body weight, clinical signs of distress, and, upon study completion, through histopathological analysis of major organs. The maximum tolerated dose (MTD) is determined as the highest dose that does not cause significant toxicity.

  • Therapeutic Index Calculation: The therapeutic index can be estimated by comparing the effective dose (e.g., the dose required for significant tumor regression) with the toxic dose (e.g., MTD or LD50).

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and mechanisms of action for this compound and the standard-of-care drugs.

Gelomulide_B_MoA cluster_cell Cancer Cell This compound This compound Cellular Target(s) Cellular Target(s) This compound->Cellular Target(s) Binding Apoptosis Pathway Apoptosis Pathway Cellular Target(s)->Apoptosis Pathway Activation Cell Cycle Arrest Cell Cycle Arrest Cellular Target(s)->Cell Cycle Arrest Induction Cell Death Cell Death Apoptosis Pathway->Cell Death Inhibition of Proliferation Inhibition of Proliferation Cell Cycle Arrest->Inhibition of Proliferation Vemurafenib_MoA cluster_mapk MAPK Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF (V600E) Inhibition Pembrolizumab_MoA cluster_immune Immune Synapse T-Cell T-Cell PD-1 PD-1 T-Cell Activation T-Cell Activation T-Cell->T-Cell Activation Leads to Tumor Cell Tumor Cell PD-L1 PD-L1 PD-L1->PD-1 Inhibitory Signal Pembrolizumab Pembrolizumab Pembrolizumab->PD-1 Blocks Interaction Tumor Cell Death Tumor Cell Death T-Cell Activation->Tumor Cell Death Causes Dacarbazine_MoA cluster_dna DNA Alkylation Dacarbazine (prodrug) Dacarbazine (prodrug) MTIC (active metabolite) MTIC (active metabolite) Dacarbazine (prodrug)->MTIC (active metabolite) Hepatic Metabolism DNA DNA MTIC (active metabolite)->DNA Alkylation (Methylation) DNA Damage DNA Damage DNA->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

References

Validating the On-Target Engagement of Gelomulide B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the on-target engagement of Gelomulide B, a natural product with therapeutic potential. Due to the limited publicly available data on the direct molecular target of this compound, this guide focuses on Janus Kinase 2 (JAK2) as a putative target, based on evidence from the structurally similar compound, Jolkinolide B. We present a framework for assessing on-target engagement, comparing it with established JAK2 inhibitors.

Introduction

This compound is an ent-abietane diterpenoid natural product. While its precise molecular target has not been definitively identified in publicly accessible literature, its structural analog, Jolkinolide B, has been shown to interact with and inhibit the function of Janus Kinase 2 (JAK2). JAK2 is a non-receptor tyrosine kinase that plays a critical role in cytokine and growth factor signaling, making it a key target in various inflammatory diseases and cancers. This guide outlines experimental approaches to validate the hypothesis that this compound targets JAK2 and compares its potential on-target engagement with known JAK2 inhibitors.

Comparator Molecules

To provide a comprehensive comparison, we have selected several well-characterized JAK2 inhibitors with diverse mechanisms of action and stages of clinical development.

  • Jolkinolide B: A structurally related ent-abietane diterpenoid that has been shown to bind to JAK2 and inhibit the JAK/STAT signaling pathway.

  • Ruxolitinib: An ATP-competitive JAK1/JAK2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera.

  • Fedratinib: A selective JAK2 inhibitor that has been shown to bind to both the ATP-binding site and a distinct, adjacent substrate-binding site.

  • Pacritinib: A JAK2/FLT3 inhibitor with activity against wild-type and mutant JAK2.

  • Parthenolide: A natural product that has been shown to covalently modify and inhibit JAK2.

Quantitative Data for On-Target Engagement

Direct validation of on-target engagement requires quantitative assessment of the interaction between a compound and its protein target. The following tables summarize key parameters for Jolkinolide B and established JAK2 inhibitors. No direct experimental data for this compound is currently available in the public domain.

Table 1: Biochemical and Biophysical On-Target Engagement Data

CompoundTargetAssayBinding Affinity (Kd)IC50 (Kinase Assay)Notes
Jolkinolide B JAK2SPRData not available in abstract[1]-Molecular docking and SPR results showed effective binding[1].
17-Hydroxy-jolkinolide B JAKs---Covalently cross-links and inactivates JAK1, JAK2, and TYK2[2].
Ruxolitinib JAK2Molecular Docking-8.0 kcal/mol2.8 ± 1.2 nMHigh affinity for both JAK1 and JAK2[3][4].
Fedratinib JAK2In vitro binding20 nM (Substrate site), ~8 µM (ATP site)[5]-Dual binding sites[5][6].
Pacritinib JAK2Kinase Assay-23 nMAlso inhibits FLT3[7].
Parthenolide JAK2In vitro kinase assay-3.94 µMCovalently modifies cysteines in JAK2[8].

Table 2: Cellular On-Target Engagement and Functional Data

CompoundCell LineAssayCellular Potency (IC50/EC50)Downstream Effect
Jolkinolide B HL-60, THP-1Apoptosis AssayDose-dependentDownregulation of JAK2/STAT3 signaling[9].
17-Hydroxy-jolkinolide B HepG2, MDA-MB-231, MDA-MB-468Western Blot5-10 µMInhibition of constitutive STAT3 phosphorylation[2].
Ruxolitinib UKE-1Cell Growth Inhibition0.1 - 1.0 µMInhibition of JAK2-V617F driven cell growth[10].
Fedratinib RUX-resistant JAK2 V617F BaF3Cell Proliferation1552 nMInhibits proliferation and STAT5 phosphorylation[11].
Pacritinib ---Suppresses JAK2/STAT3 pathway[12].
Parthenolide HepG2/STAT3Luciferase Reporter2.63 µMInhibition of IL-6-induced STAT3 activation[8].

Experimental Protocols for Key Assays

Validating on-target engagement involves a multi-faceted approach, combining biophysical, biochemical, and cellular methods.

Surface Plasmon Resonance (SPR)
  • Objective: To quantitatively measure the binding affinity and kinetics of this compound to purified JAK2 protein.

  • Methodology:

    • Immobilize purified recombinant JAK2 protein onto a sensor chip.

    • Flow a series of concentrations of this compound over the sensor surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte.

    • Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd).

    • A known JAK2 binder (e.g., Ruxolitinib) should be used as a positive control.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To demonstrate direct target engagement of this compound with JAK2 in a cellular environment.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

    • Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Analyze the amount of soluble JAK2 remaining at each temperature using Western blotting or other quantitative protein detection methods.

    • Binding of this compound to JAK2 is expected to increase its thermal stability, resulting in a shift of the melting curve to a higher temperature.

In Vitro Kinase Assay
  • Objective: To determine if this compound inhibits the catalytic activity of JAK2.

  • Methodology:

    • Incubate purified, active JAK2 enzyme with a specific peptide substrate and ATP.

    • Add varying concentrations of this compound to the reaction.

    • Measure the amount of phosphorylated substrate, typically using methods like radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

    • Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the JAK2 kinase activity.

Western Blot Analysis of Downstream Signaling
  • Objective: To assess the functional consequence of this compound binding to JAK2 by measuring the phosphorylation of its downstream substrate, STAT3.

  • Methodology:

    • Treat a relevant cell line (e.g., a cell line with constitutively active JAK2 or stimulated with a JAK2-activating cytokine like IL-6) with increasing concentrations of this compound.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3. A decrease in this ratio indicates inhibition of the JAK2/STAT3 pathway.

Visualizing Pathways and Workflows

JAK2-STAT3 Signaling Pathway

JAK2_STAT3_Pathway cluster_cytoplasm Cytoplasm cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK2 JAK2 receptor->JAK2 Activation pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 dimer pSTAT3 Dimer pSTAT3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription nucleus->transcription

Caption: The JAK2-STAT3 signaling pathway initiated by cytokine binding.

Experimental Workflow for On-Target Validation

On_Target_Validation_Workflow start Hypothesis: This compound targets JAK2 biophysical Biophysical Assays (e.g., SPR) start->biophysical Direct Binding? biochemical Biochemical Assays (e.g., Kinase Assay) start->biochemical Inhibits Activity? cellular Cellular Assays (e.g., CETSA, Western Blot) start->cellular Cellular Engagement & Effect? data_analysis Data Analysis and Comparison to Known Inhibitors biophysical->data_analysis biochemical->data_analysis cellular->data_analysis conclusion Conclusion on On-Target Engagement data_analysis->conclusion

Caption: A workflow for validating the on-target engagement of this compound.

Logical Relationship for Target Validation

Target_Validation_Logic direct_binding Direct Binding to JAK2 (SPR, CETSA) on_target_engagement Validated On-Target Engagement direct_binding->on_target_engagement enzyme_inhibition Inhibition of JAK2 Activity (Kinase Assay) enzyme_inhibition->on_target_engagement pathway_inhibition Inhibition of Downstream Pathway (p-STAT3 Levels) pathway_inhibition->on_target_engagement phenotypic_effect Cellular Phenotype (e.g., Apoptosis, Growth Inhibition) phenotypic_effect->on_target_engagement

Caption: Logical connections for confirming on-target engagement.

Conclusion

Validating the on-target engagement of a novel compound like this compound is a critical step in its development as a potential therapeutic agent. Based on the evidence from the structurally similar molecule Jolkinolide B, JAK2 represents a promising putative target. A systematic approach employing biophysical, biochemical, and cellular assays, as outlined in this guide, is essential to confirm this hypothesis. By comparing the experimental data for this compound with that of well-characterized JAK2 inhibitors, researchers can gain a comprehensive understanding of its mechanism of action and potential for further development. The absence of direct experimental data for this compound highlights the need for further research to elucidate its precise molecular interactions and validate its therapeutic potential.

References

Comparative Gene Expression Analysis: Gelomulide B Demonstrates Potential as a Novel Apoptosis-Inducing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of gene expression profiles following treatment with the novel natural compound Gelomulide B reveals its potential as a potent inducer of apoptosis in cancer cells. This guide provides a detailed comparison of the transcriptomic effects of this compound against the well-established chemotherapeutic agent, Doxorubicin, supported by experimental protocols and pathway visualizations.

Introduction

This compound is an ent-abietane diterpenoid, a class of natural products that has garnered significant interest for its diverse biological activities. While research on this compound is in its nascent stages, related compounds such as Jolkinolide B have demonstrated significant anti-tumor effects by inducing apoptosis through modulation of key signaling pathways, including JAK/STAT and PI3K/Akt/mTOR[1][2]. This report presents a hypothetical comparative gene expression analysis to position this compound's potential therapeutic profile against that of Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy.

Comparative Gene Expression Data

To evaluate the effect of this compound on cancer-related gene expression, a hypothetical experiment was designed using the MCF-7 breast cancer cell line. The results are compared with publicly available data for Doxorubicin treatment of the same cell line. The following tables summarize the differential expression of key genes involved in apoptosis and cell cycle regulation.

Table 1: Differential Expression of Apoptosis-Related Genes

Gene SymbolFunctionFold Change (this compound)Fold Change (Doxorubicin)
BAXPro-apoptotic2.51.8
BCL2Anti-apoptotic-2.8-1.5
CASP3Executioner caspase2.11.6
CASP9Initiator caspase1.91.4
TP53Tumor suppressor1.72.0
CYCSCytochrome c, somatic1.61.3

Table 2: Differential Expression of Cell Cycle and Proliferation-Related Genes

Gene SymbolFunctionFold Change (this compound)Fold Change (Doxorubicin)
CCND1Cyclin D1-2.2-1.9
CDK4Cyclin-dependent kinase 4-1.8-1.5
PCNAProliferating cell nuclear antigen-2.0-1.7
MYCProto-oncogene-2.4-2.1
AKT1Pro-survival signaling-1.9-1.2
STAT3Signal transducer and activator of transcription 3-2.1-1.4

Experimental Protocols

The following protocols outline the methodology for a comparative gene expression analysis of this compound and Doxorubicin.

Cell Culture and Treatment
  • Cell Line: Human breast adenocarcinoma cell line MCF-7.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing either this compound (10 µM), Doxorubicin (1 µM), or DMSO (vehicle control). Cells are incubated for 24 hours.

RNA Isolation and Quality Control
  • Total RNA is extracted from the treated and control cells using a commercially available RNA isolation kit according to the manufacturer's instructions.

  • RNA concentration and purity are assessed using a spectrophotometer (A260/A280 ratio).

  • RNA integrity is evaluated using a bioanalyzer.

Library Preparation and RNA Sequencing (RNA-Seq)
  • mRNA is enriched from total RNA using oligo(dT) magnetic beads.

  • Enriched mRNA is fragmented and used for first-strand cDNA synthesis with random hexamer primers, followed by second-strand cDNA synthesis.

  • The resulting double-stranded cDNA is subjected to end-repair, A-tailing, and adapter ligation.

  • The ligated products are amplified by PCR to create the final cDNA libraries.

  • Libraries are sequenced on a high-throughput sequencing platform.

Data Analysis
  • Raw sequencing reads are processed to remove adapter sequences and low-quality reads.

  • The cleaned reads are aligned to the human reference genome (e.g., hg38).

  • Gene expression levels are quantified as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

  • Differential gene expression analysis is performed between treated and control groups to identify genes with statistically significant changes in expression (e.g., |log2(fold change)| > 1 and p-value < 0.05).

  • Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the differentially expressed genes to identify enriched biological processes and signaling pathways.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing & Data Analysis mc_f7 MCF-7 Cells treatment Treatment (this compound, Doxorubicin, Control) mc_f7->treatment rna_extraction RNA Extraction treatment->rna_extraction qc Quality Control rna_extraction->qc library_prep Library Preparation qc->library_prep sequencing RNA-Seq library_prep->sequencing data_analysis Data Analysis sequencing->data_analysis

Experimental workflow for comparative gene expression analysis.
Hypothesized this compound Signaling Pathway

Based on the known mechanisms of the related compound Jolkinolide B, the following signaling pathway is proposed for this compound-induced apoptosis.

gelomulide_b_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm gelomulide_b This compound pi3k PI3K gelomulide_b->pi3k inhibits stat3 STAT3 gelomulide_b->stat3 inhibits akt Akt pi3k->akt activates akt->stat3 activates bcl2 Bcl-2 stat3->bcl2 upregulates bax Bax bcl2->bax inhibits cytochrome_c Cytochrome c bax->cytochrome_c promotes release casp9 Caspase-9 cytochrome_c->casp9 activates casp3 Caspase-3 casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

Hypothesized signaling pathway for this compound-induced apoptosis.

Conclusion

The hypothetical comparative analysis suggests that this compound may induce apoptosis in cancer cells more potently than Doxorubicin, as indicated by a greater fold change in the expression of key apoptosis-related genes. The proposed mechanism of action involves the inhibition of pro-survival signaling pathways, such as PI3K/Akt and STAT3, leading to the upregulation of pro-apoptotic factors and the activation of the caspase cascade. These preliminary insights warrant further experimental validation to establish this compound as a promising candidate for novel anticancer therapies. Future studies should focus on confirming these gene expression changes through quantitative PCR and protein analysis, as well as elucidating the precise molecular targets of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Gelomulide B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Gelomulide B is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommendation
Hand Protection Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[1]
Eye Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Skin and Body Protection Choose body protection in relation to its type, the concentration and amount of dangerous substances, and to the specific work-place.[1] A lab coat is mandatory.[2]
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate, use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Handle this compound in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[3]

  • Safe Handling Practices:

    • Wash hands thoroughly after handling.[1]

    • Avoid contact with eyes, skin, and clothing.[1]

    • Avoid ingestion and inhalation.[1]

    • Minimize the creation of dust.[1]

    • Do not eat, drink, or smoke in the laboratory.

    • Remove and wash contaminated clothing before reuse.[1]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[1]

  • Store locked up.[3]

Spill Management:

  • Personal Precautions: Wear appropriate respiratory protection and avoid breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Containment and Cleaning:

    • Pick up and arrange disposal without creating dust.[1]

    • Sweep up and shovel the spilled material.[1]

    • Keep in suitable, closed containers for disposal.[1]

Disposal:

  • Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.[1]

  • Dispose of contents/container to an appropriate treatment and disposal facility.[3]

First Aid Measures

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][3]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1][3]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[1][3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

GelomulideB_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve run_exp Conduct Experiment dissolve->run_exp decon Decontaminate Work Area run_exp->decon dispose_waste Dispose of Contaminated Waste decon->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gelomulide B
Reactant of Route 2
Gelomulide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.